Isoquinoline-4-sulfonyl chloride
Description
Structure
3D Structure
Properties
IUPAC Name |
isoquinoline-4-sulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2S/c10-14(12,13)9-6-11-5-7-3-1-2-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJWQXJJFRKPPSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Isoquinoline Scaffold and the Strategic Importance of the 4-Sulfonyl Chloride Moiety
An In-Depth Technical Guide to Isoquinoline-4-Sulfonyl Chloride: Properties, Synthesis, and Applications in Medicinal Chemistry
The isoquinoline scaffold, a bicyclic aromatic heterocycle consisting of a benzene ring fused to a pyridine ring, is a privileged structure in medicinal chemistry.[1][2] This framework is embedded in a vast array of natural products, particularly alkaloids like papaverine and morphine, and synthetic drugs, where it contributes to a wide spectrum of biological activities.[1][3] Isoquinoline derivatives have been explored for their potential as anticancer, antimicrobial, anti-inflammatory, and central nervous system (CNS) agents.[3][4]
The functionalization of the isoquinoline core is a key strategy for modulating its pharmacological profile. The introduction of a sulfonyl chloride group, a process known as chlorosulfonylation, transforms the isoquinoline scaffold into a highly reactive intermediate.[4] Specifically, isoquinoline-4-sulfonyl chloride emerges as a critical building block. The sulfonyl chloride group at the 4-position is a potent electrophile, providing a reactive handle for the synthesis of a diverse library of sulfonamide derivatives through reactions with various nucleophiles, primarily amines.[5][6] The resulting isoquinoline-4-sulfonamides are of significant interest to researchers and drug development professionals for their potential to interact with various biological targets, including enzymes and receptors.[4][7] This guide provides a comprehensive technical overview of the chemical properties, synthesis, reactivity, and applications of isoquinoline-4-sulfonyl chloride, with a focus on its utility in the synthesis of pharmacologically active compounds.
Physicochemical and Spectroscopic Properties
Isoquinoline-4-sulfonyl chloride is a reactive chemical intermediate whose properties necessitate careful handling and storage. Its utility in synthesis is directly related to the electrophilic nature of the sulfur atom in the sulfonyl chloride group.
Core Chemical Properties
A summary of the key physicochemical properties is presented below.
| Property | Value | Source(s) |
| IUPAC Name | Isoquinoline-4-sulfonyl chloride | |
| CAS Number | 347146-79-6 | [8] |
| Molecular Formula | C₉H₆ClNO₂S | [9] |
| Molecular Weight | 227.67 g/mol | |
| Appearance | Solid | |
| Solubility | Soluble in many organic solvents; sparingly soluble in water, reacts with water. | [1] |
| Storage | Store in a cool, dry place under an inert atmosphere (e.g., Argon or Nitrogen) at 2-8°C. Moisture sensitive. | [10][11] |
The reactivity of isoquinoline-4-sulfonyl chloride is dominated by the sulfonyl chloride functional group. This group is highly susceptible to nucleophilic attack, making the compound a valuable reagent for introducing the isoquinoline-4-sulfonyl moiety into other molecules.[7] It is corrosive and can cause severe skin burns and eye damage.[9][12] Upon hydrolysis, it may release toxic gases, necessitating handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).[13]
Spectroscopic Characterization
The structural confirmation of isoquinoline-4-sulfonyl chloride relies on a combination of spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy :
-
¹H NMR : The proton spectrum will show characteristic signals for the aromatic protons on the isoquinoline ring. The electron-withdrawing effect of the sulfonyl chloride group will cause significant deshielding (downfield shifts) of adjacent protons.[14]
-
¹³C NMR : The carbon spectrum will similarly display signals for the nine carbon atoms, with the carbon atom attached to the sulfonyl chloride group showing a characteristic downfield shift.
-
-
Infrared (IR) Spectroscopy : The IR spectrum is particularly useful for identifying the sulfonyl chloride group, which exhibits strong, characteristic stretching vibrations for the S=O bonds, typically in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹.[14]
-
Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. A key feature to observe is the characteristic isotopic pattern for the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), resulting in M+ and M+2 peaks.[14]
Synthesis of Isoquinoline-4-sulfonyl Chloride
The primary method for synthesizing isoquinoline sulfonyl chlorides is through the chlorosulfonylation of the parent isoquinoline ring. This electrophilic substitution reaction introduces the -SO₂Cl group onto the aromatic system.
General Synthetic Approach: Chlorosulfonylation
The direct chlorosulfonylation of isoquinoline using chlorosulfonic acid is a common method. The position of substitution is influenced by reaction conditions and the inherent reactivity of the isoquinoline ring.[4] For less reactive substrates, heating may be required to facilitate the reaction.[4] An alternative scalable, one-pot reaction involves the use of sulfur trioxide and thionyl chloride.[7]
General Reaction Scheme: Isoquinoline + Chlorosulfonating Agent (e.g., ClSO₃H) → Isoquinoline-4-sulfonyl chloride
Exemplary Synthetic Protocol
The following protocol describes a general procedure for the synthesis of isoquinoline sulfonyl chlorides. Regioselectivity can be a challenge, and specific conditions may be required to favor the 4-isomer.
Step-by-Step Synthesis of an Isoquinoline Sulfonyl Chloride: [4]
-
Reaction Setup: Carefully add chlorosulfonic acid to a reaction vessel equipped with a stirrer and cooled in an ice bath.
-
Addition of Isoquinoline: Slowly add isoquinoline to the cooled chlorosulfonic acid with continuous stirring. The reaction is exothermic and temperature control is critical.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for several hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC). For some substrates, gentle heating may be necessary.
-
Quenching: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice. This step hydrolyzes any remaining chlorosulfonic acid and precipitates the product.
-
Isolation: Collect the precipitated solid product by suction filtration.
-
Washing and Drying: Wash the collected solid with cold water to remove any residual acid and then dry under vacuum to yield the isoquinoline sulfonyl chloride.[4]
Caption: General workflow for the synthesis of isoquinoline sulfonyl chlorides.
Reactivity and Applications in Drug Discovery
The synthetic utility of isoquinoline-4-sulfonyl chloride lies in its ability to readily react with nucleophiles to form stable sulfonamides. This reaction is a cornerstone for building libraries of potential drug candidates.
Formation of Isoquinoline-4-sulfonamides
The reaction of isoquinoline-4-sulfonyl chloride with primary or secondary amines is a robust and widely used transformation. The nucleophilic amine attacks the electrophilic sulfur atom, displacing the chloride and forming a sulfonamide bond. This reaction is typically carried out in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the hydrochloric acid (HCl) byproduct.[6]
Caption: Reaction of isoquinoline-4-sulfonyl chloride with an amine.
Pharmacological Significance of Derivatives
The position of the sulfonyl group on the isoquinoline ring significantly impacts the biological activity of the resulting sulfonamides.[4] Derivatives of isoquinoline sulfonamides have shown a broad range of pharmacological activities, including:
-
Enzyme Inhibition: A notable application is in the development of kinase inhibitors. For instance, derivatives of isoquinoline-5-sulfonyl chloride are key intermediates in the synthesis of Fasudil, a potent Rho-kinase (ROCK) inhibitor used to treat cerebral vasospasm.[3][4] Compounds derived from 4-methylisoquinoline-5-sulfonyl chloride are also potent ROCK inhibitors.[5][6]
-
Anticancer Agents: Certain isoquinoline sulfonamides have demonstrated inhibitory activity against various cancer cell lines.[4]
-
Antibacterial and Antifungal Agents: The isoquinoline scaffold is present in many natural antimicrobial compounds, and synthetic derivatives, including sulfonamides, have been investigated for their activity against bacterial and fungal strains.[4][15]
The ability to easily diversify the "R" group on the sulfonamide nitrogen by selecting from a vast pool of commercially available amines makes isoquinoline-4-sulfonyl chloride an invaluable tool in structure-activity relationship (SAR) studies during lead optimization.[6]
Experimental Protocol: Synthesis of an N-Substituted Isoquinoline-4-sulfonamide
This protocol provides a generalized procedure for the synthesis of an isoquinoline-4-sulfonamide from isoquinoline-4-sulfonyl chloride and an amine.
Materials:
-
Isoquinoline-4-sulfonyl chloride
-
Appropriate primary or secondary amine (1.0 - 1.2 equivalents)
-
Anhydrous solvent (e.g., dichloromethane (DCM), acetonitrile, or tetrahydrofuran (THF))
-
Tertiary amine base (e.g., triethylamine or diisopropylethylamine, 1.5 - 2.0 equivalents)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the selected primary or secondary amine and the tertiary base in the anhydrous solvent.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Addition of Sulfonyl Chloride: Dissolve the isoquinoline-4-sulfonyl chloride in a minimal amount of the anhydrous solvent and add it dropwise to the cooled amine solution with vigorous stirring.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and continue stirring. Monitor the reaction's progress by TLC until the starting material is consumed (typically 2-4 hours).[6]
-
Aqueous Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract with an organic solvent like DCM or ethyl acetate.[6]
-
Washing: Wash the combined organic layers sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-substituted isoquinoline-4-sulfonamide.
-
Characterization: Confirm the structure and purity of the final product using NMR, MS, and IR spectroscopy.
Safety and Handling
As a reactive sulfonyl chloride, isoquinoline-4-sulfonyl chloride must be handled with appropriate safety precautions.
-
Hazards: It is corrosive and causes severe skin burns and eye damage.[9][12] Inhalation may cause respiratory irritation.[9] It is moisture-sensitive and reacts with water, potentially releasing corrosive HCl gas.[13]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields or a face shield, and a lab coat.[12][16]
-
Handling: All manipulations should be performed in a well-ventilated chemical fume hood.[13][16] Avoid creating dust.[17] Use spark-proof tools and prevent the build-up of electrostatic charge.[16][18]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area under an inert atmosphere.[10] Keep away from water and incompatible materials such as strong bases and oxidizing agents.
Conclusion
Isoquinoline-4-sulfonyl chloride is a pivotal reagent for medicinal chemists and drug discovery scientists. Its well-defined reactivity, centered on the electrophilic sulfonyl chloride group, provides a reliable and versatile handle for synthesizing libraries of isoquinoline-4-sulfonamides. These derivatives have demonstrated a wide range of biological activities, cementing the importance of the isoquinoline scaffold as a valuable pharmacophore. A thorough understanding of its chemical properties, synthesis, and safe handling procedures is essential for leveraging this powerful building block in the design and development of novel therapeutic agents.
References
- CymitQuimica. (n.d.). CAS 194032-33-2: 4-Fluoro-5-isoquinolinesulfonyl chloride.
- BenchChem. (2025). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.
- BenchChem. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4.
- BLD Pharm. (n.d.). 347146-79-6|Isoquinoline-4-sulfonyl chloride.
- ChemicalBook. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis.
- PubChem. (2025). 4-Methylisoquinoline-5-sulfonyl chloride | C10H8ClNO2S | CID 15487110.
- Capot Chemical. (2017). MSDS of 4-Fluoroisoquinoline-5-sulfonyl chloride.
- CymitQuimica. (2024). Safety Data Sheet.
- Guidechem. (n.d.). ISOQUINOLINE-5-SULFONYL CHLORIDE 84468-15-5 wiki.
- BenchChem. (2025). Application Notes and Protocols for the Use of 4-Methylisoquinoline-5-sulfonyl chloride in Drug Synthesis.
- TCI Chemicals. (n.d.). SAFETY DATA SHEET.
- ResearchGate. (2025). Three derivatives of 4-fluoro-5-sulfonylisoquinoline | Request PDF.
- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - SULFONYL CHLORIDE, POLYMER-BOUND.
- BenchChem. (2025). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.
- PMC. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
- AK Scientific, Inc. (n.d.). Isoquinoline-5-sulfonyl chloride hydrochloride.
- Merck Millipore. (n.d.). Safety Data Sheet.
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- Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
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Isoquinoline-4-Sulfonyl Chloride: Comprehensive Synthesis Pathway, Mechanistic Insights, and Protocol Standardization
Executive Summary
Isoquinoline-4-sulfonyl chloride is a highly specialized electrophilic building block critical to modern drug discovery. It serves as a primary intermediate in the synthesis of complex sulfonamides, including the mechanochemically synthesized multitarget antipsychotic agent PZ-1190[1], and novel c-FLIP inhibitors designed to sensitize breast cancer stem cells[2].
Unlike its structural isomer, isoquinoline-5-sulfonyl chloride—which is readily accessible and widely used to synthesize ROCK inhibitors for glaucoma treatment[3]—the 4-substituted variant presents distinct synthetic challenges. This whitepaper provides an in-depth mechanistic analysis and a self-validating, step-by-step protocol for the synthesis of isoquinoline-4-sulfonyl chloride, designed for scalability and high fidelity in pharmaceutical development.
Mechanistic Pathway Analysis: Overcoming Electronic Deactivation
The Failure of Direct Sulfonation
Direct electrophilic aromatic substitution (e.g., using fuming sulfuric acid/oleum) is the standard industrial method for synthesizing aryl sulfonyl chlorides. However, applying this to isoquinoline strictly yields the 5-sulfonic acid (and minor amounts of the 8-sulfonic acid).
The Causality: In strongly acidic media, the basic isoquinoline nitrogen is protonated. This protonated species strongly deactivates the heteroaromatic ring (C1, C3, C4) toward electrophilic attack. Consequently, the electrophile is directed to the more electron-rich carbocyclic ring (C5 and C8). Therefore, accessing the C4 position requires circumventing direct electrophilic sulfonation entirely.
The Solution: Directed Lithiation and Sulfination
To functionalize the C4 position, we must exploit the inherent reactivity of a pre-installed halogen. The optimal pathway involves the bromination of isoquinoline to yield 4-bromoisoquinoline, followed by a low-temperature lithium-halogen exchange. The resulting highly nucleophilic 4-lithioisoquinoline is then trapped with anhydrous sulfur dioxide (
Figure 1: Stepwise synthetic workflow for Isoquinoline-4-sulfonyl chloride via directed lithiation.
Alternative: Sandmeyer-Type Chlorosulfonation
An alternative route involves the diazotization of 4-aminoisoquinoline followed by a Sandmeyer-type reaction with
Figure 2: Sandmeyer-type chlorosulfonation pathway from 4-aminoisoquinoline.
Quantitative Data: Pathway Comparison
The following table summarizes the operational metrics of the two primary synthetic pathways, allowing process chemists to select the optimal route based on laboratory capabilities.
| Parameter | Route A: Lithium-Halogen Exchange (Preferred) | Route B: Sandmeyer-Type Chlorosulfonation |
| Starting Material | 4-Bromoisoquinoline | 4-Aminoisoquinoline |
| Overall Yield | 65% – 75% | 40% – 55% |
| Reaction Time | ~6 hours (excluding workup) | ~12 hours |
| Key Reagents | n-BuLi, | |
| Scalability | High (Requires cryogenic reactors) | Moderate (Exothermic nitrogen evolution) |
| Safety Hazards | Pyrophoric n-BuLi, Toxic | Explosive diazonium intermediates |
Standardized Experimental Protocol: Lithium-Halogen Exchange Route
Phase 1: Metal-Halogen Exchange
-
Preparation: Flame-dry a 500 mL Schlenk flask under a continuous argon sweep. Add 4-bromoisoquinoline (10.0 g, 48.0 mmol) and strictly anhydrous tetrahydrofuran (THF, 150 mL).
-
Cryogenic Cooling: Submerge the flask in a dry ice/acetone bath and allow the internal temperature to equilibrate to -78 °C.
-
Lithiation: Dropwise add n-butyllithium (2.5 M in hexanes, 21.1 mL, 52.8 mmol) over 30 minutes via syringe pump.
-
Expertise Insight: The internal temperature must not exceed -70 °C. At elevated temperatures, the organolithium reagent acts as a nucleophile, attacking the C1 position of the isoquinoline ring (Chichibabin-type addition) rather than undergoing the desired halogen-metal exchange.
-
-
Maturation: Stir the resulting deep red solution of 4-lithioisoquinoline at -78 °C for 30 minutes.
Phase 2: Sulfination
-
Trapping: Condense anhydrous
gas (approx. 10 mL) into a separate cold trap at -78 °C. Transfer the liquid via a chilled cannula directly into the reaction mixture.-
Trustworthiness Check (Self-Validation): To validate complete sulfinate formation, quench a 0.5 mL aliquot with methyl iodide. The formation of the corresponding methyl sulfone, verified via rapid LC-MS, confirms successful
trapping before proceeding.
-
-
Warming: Allow the mixture to warm to room temperature gradually over 2 hours. The red color will dissipate, yielding a pale yellow suspension of lithium isoquinoline-4-sulfinate.
-
Concentration: Remove residual
and THF under reduced pressure to yield the crude sulfinate salt.
Phase 3: Oxidative Chlorination
-
Suspension: Suspend the crude lithium sulfinate in anhydrous dichloromethane (
, 200 mL) and cool to 0 °C. -
Oxidation: Add N-chlorosuccinimide (NCS) (7.7 g, 57.6 mmol) in three equal portions.
-
Expertise Insight: NCS is chosen over sulfuryl chloride (
) because it provides a milder, controlled oxidative chlorination, preventing over-chlorination of the electron-rich isoquinoline system.
-
-
Reaction: Stir for 2 hours at 0 °C, then allow warming to room temperature.
-
Workup: Filter the suspension through a pad of Celite to remove succinimide and lithium chloride byproducts. Concentrate the filtrate in vacuo.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to afford isoquinoline-4-sulfonyl chloride as a crystalline solid. Store under inert atmosphere at -20 °C to prevent hydrolysis.
References
- Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent. ACS Sustainable Chemistry & Engineering.
- Design, synthesis and evaluation of novel c-FLIP inhibitors in order to sensitise breast cancer cells and breast cancer stem. Cardiff University.
- IOP-lowering effect of isoquinoline-5-sulfonamide compounds in ocular normotensive monkeys. Bioorganic & Medicinal Chemistry Letters.
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CAS 347146-79-6 structure and reactivity
Executive Summary
Isoquinoline-4-sulfonyl chloride (CAS 347146-79-6)[1] is a highly reactive, bifunctional heterocyclic building block that has become increasingly critical in modern medicinal chemistry. While the 5-sulfonyl isomer is historically renowned for its role in the synthesis of Fasudil (a classic ROCK inhibitor), the 4-substituted analog offers distinct spatial geometry and electronic properties. This positional shift significantly alters the vector of the resulting sulfonamide, enabling the exploration of novel chemical space. This whitepaper details the physicochemical profile, mechanistic reactivity, and self-validating synthetic protocols for CAS 347146-79-6, with a specific focus on its recent applications in synthesizing multitarget antipsychotics[2] and oncology therapeutics[3].
Structural and Physicochemical Profiling
The reactivity of CAS 347146-79-6 is governed by the electron-withdrawing nature of the sulfonyl chloride group coupled with the electron-deficient isoquinoline ring. The nitrogen atom at position 2 exerts a strong inductive pull, making the C4 position relatively electron-poor. This subtly increases the electrophilicity of the sulfur center compared to carbocyclic analogs, necessitating stringent handling to prevent premature hydrolysis.
Table 1: Key Physicochemical Parameters
| Parameter | Value |
| CAS Number | 347146-79-6[1] |
| Chemical Name | Isoquinoline-4-sulfonyl chloride[4] |
| Molecular Formula | C9H6ClNO2S[5] |
| Molecular Weight | 227.67 g/mol |
| Physical State | Off-white to yellow solid/powder |
| Storage Conditions | 2-8°C, inert atmosphere (Argon/N2) |
| Reactivity | Moisture-sensitive (hydrolyzes to sulfonic acid) |
Mechanistic Reactivity and Synthetic Utility
The primary utility of isoquinoline-4-sulfonyl chloride lies in its ability to rapidly form stable sulfonamides upon reaction with primary or secondary amines. The reaction proceeds via a nucleophilic substitution mechanism at the sulfur center, transitioning through a tetrahedral intermediate before the elimination of the chloride leaving group.
Figure 1: Nucleophilic substitution mechanism of isoquinoline-4-sulfonyl chloride with amines.
Advanced Applications in Drug Development
Case Study 1: Multitarget Antipsychotics (PZ-1190)
Recent advancements in green chemistry have utilized CAS 347146-79-6 in the multistep mechanochemical synthesis of PZ-1190, a potent multitarget serotonin and dopamine ligand with promising antipsychotic properties ()[2]. By moving away from traditional solvent-based synthesis, researchers achieved excellent conversion rates (>99%) within 5 minutes using a small excess of the sulfonylating agent (1.1 equiv) and a nontoxic inorganic base (K2CO3)[6].
Figure 2: Mechanochemical synthesis workflow for PZ-1190 utilizing isoquinoline-4-sulfonyl chloride.
Case Study 2: c-FLIP Inhibitors for Oncology
Resistance to TRAIL-induced apoptosis in breast cancer stem cells (BCSCs) is a major clinical hurdle, often driving tumor relapse ()[7]. Research from Cardiff University highlights the use of isoquinoline-4-sulfonyl chloride in synthesizing novel c-FLIP inhibitors[3]. By appending the isoquinoline-4-sulfonamide moiety, researchers successfully disrupted the c-FLIP/procaspase-8 interaction, thereby sensitizing the cancer cells to apoptosis[3].
Figure 3: Sensitization of cancer cells to apoptosis via c-FLIP inhibition by isoquinoline-4-sulfonamides.
Self-Validating Experimental Protocols
As a Senior Application Scientist, I emphasize that protocols must be designed not just to yield a product, but to validate themselves at every step through observable causality.
Protocol A: Solution-Phase Sulfonylation (Kinetic Control)
Objective: Synthesize an isoquinoline-4-sulfonamide derivative while suppressing competitive hydrolysis.
-
Preparation: Dissolve the target secondary amine (1.0 equiv) in anhydrous Dichloromethane (DCM) under an Argon atmosphere. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equiv).
-
Causality: DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile against the highly reactive sulfonyl chloride, ensuring it acts strictly as a proton scavenger.
-
-
Thermal Control: Cool the reaction vessel to 0°C using an ice bath.
-
Causality: Sulfonyl chlorides are highly electrophilic. At ambient temperatures, the competing hydrolysis reaction with trace moisture outpaces the sulfonylation of the amine. Lowering the thermal energy suppresses this parasitic pathway, ensuring kinetic control favors the nucleophilic attack of the amine.
-
-
Addition: Add Isoquinoline-4-sulfonyl chloride (1.1 equiv) dropwise as a solution in anhydrous DCM.
-
In-Process Control (Self-Validation): Monitor via TLC (Thin-Layer Chromatography) using a ninhydrin stain.
-
Causality: The starting secondary amine will stain positively with ninhydrin. As the sulfonamide forms, the amine is depleted, resulting in the disappearance of the ninhydrin-active spot. This serves as a definitive, self-validating endpoint.
-
-
Workup: Quench with saturated aqueous NaHCO3 and extract with DCM.
-
Causality: The biphasic aqueous workup with mild NaHCO3 hydrolyzes any unreacted isoquinoline-4-sulfonyl chloride into the highly water-soluble sulfonic acid, effectively partitioning it into the aqueous layer while the neutral sulfonamide product remains in the organic phase.
-
Protocol B: Mechanochemical (Ball-Milling) Synthesis (Green Chemistry)
Objective: Solvent-free sulfonylation for high-throughput or green chemistry applications ()[6].
-
Loading: Into a 35 mL stainless steel (SS) jar, add the secondary amine (1.0 equiv), Isoquinoline-4-sulfonyl chloride (1.1 equiv), and anhydrous K2CO3 (3.0 equiv)[6].
-
Rheological Control: Ensure the total milling load is strictly maintained (e.g., ~45 mg/mL)[6].
-
Causality: Mechanochemical reactions rely on the transfer of kinetic energy from the milling balls to the powder bed. If the jar is overfilled, the mean free path of the balls is restricted, dampening the impact force. If underfilled, the energy is dissipated into the jar walls, risking localized thermal degradation.
-
-
Base Selection:
-
Causality: The choice of anhydrous K2CO3 over traditional liquid amines is not merely for proton scavenging; it acts as a grinding auxiliary. Liquid bases would alter the rheology of the powder bed, dampening the kinetic energy transfer. K2CO3 maintains a free-flowing solid state, ensuring maximal collision efficiency.
-
-
Milling: Mill at 30 Hz for 5 minutes[6]. Extract the resulting powder and wash with water to remove KCl and unreacted K2CO3, leaving the pure sulfonamide.
References
-
Michałek, S., et al. "Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent." ACS Sustainable Chemistry & Engineering, 2023.[Link]
-
Giancotti, G. "Design, synthesis and evaluation of novel c-FLIP inhibitors in order to sensitise breast cancer cells and breast cancer stem cells to TRAIL." Cardiff University, 2018.[Link]
Sources
Biological Activity of Isoquinoline Sulfonamide Derivatives: A Comprehensive Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic pathways, selectivity profiles, and self-validating experimental protocols.
Mechanistic Foundation: The ATP-Competitive Paradigm
Isoquinoline sulfonamide derivatives represent a foundational class of small-molecule kinase inhibitors. Originally developed in the 1980s, these compounds share a core structural motif that acts as an ATP mimetic. The isoquinoline ring inserts into the highly conserved adenine-binding pocket of the kinase catalytic domain, while the sulfonamide moiety forms critical hydrogen bonds with the hinge region[1].
This structural geometry allows them to act as reversible, ATP-competitive inhibitors. While early derivatives like H-89 and Fasudil (HA-1077) exhibited broad-spectrum activity across AGC-family kinases (PKA, PKG, PKC), iterative rational drug design has yielded highly selective inhibitors targeting Rho-associated coiled-coil containing protein kinases (ROCK1 and ROCK2)[1][2].
The biological significance of these derivatives is most profoundly observed in the regulation of the actin cytoskeleton. By inhibiting ROCK, these compounds prevent the phosphorylation of Myosin Light Chain (MLC) and the inhibition of Myosin Light Chain Phosphatase (MLCP), ultimately blocking actin-myosin hypercontraction[3].
Diagram 1: Mechanistic pathway of ROCK signaling and its targeted blockade by isoquinoline sulfonamides.
Key Derivatives and Quantitative Selectivity Profiles
Understanding the exact pharmacokinetic and pharmacodynamic limits of each derivative is critical for experimental design. Using a non-selective inhibitor at a high concentration will yield off-target artifacts. The table below synthesizes the binding affinities (
| Compound Name | Primary Target(s) | Quantitative Affinity ( | Secondary Off-Targets | Clinical / Research Application |
| H-89 | PKA | ROCK2 ( | In vitro PKA signaling blockade. | |
| Fasudil | ROCK1 / ROCK2 | PKA, PKG, PKC[2] | Cerebral vasospasm, neuroprotection. | |
| Y-27632 | ROCK1 / ROCK2 | PRK2 | Stem cell survival, anoikis prevention. | |
| Ripasudil | ROCK1 / ROCK2 | Minimal at therapeutic doses | Glaucoma (Topical ophthalmic)[7]. |
Note: Data aggregated from standard kinase assay validations. Always titrate reagents based on specific cell line sensitivities[8].
Experimental Methodologies & Validated Protocols
As an Application Scientist, I cannot stress enough that a protocol is only as good as its internal controls. The following workflows detail not just the steps, but the causality behind each action to ensure a self-validating experimental system.
Protocol A: Human Pluripotent Stem Cell (hPSC) Dissociation & Survival
Context: Dissociation of hPSCs into single cells triggers hyperactivation of ROCK. This leads to massive actin-myosin hypercontraction and subsequent anoikis (apoptosis induced by loss of cell-cell contact)[6][9]. Y-27632 is utilized to temporarily paralyze this contraction, allowing cells to survive sorting or passaging.
Step-by-Step Methodology:
-
Reagent Preparation: Reconstitute Y-27632 in sterile
or D-PBS to create a 10 mM stock[10].-
Causality: Y-27632 is highly water-soluble. Avoiding DMSO eliminates solvent-induced cytotoxicity, which is critical for sensitive stem cell populations.
-
-
Media Supplementation: Pre-warm culture media to 37°C and add Y-27632 to a final working concentration of 10 µM[8][10].
-
Pre-treatment (Optional but Recommended): Incubate adherent hPSCs with the supplemented media for 1 hour prior to detachment.
-
Causality: Pre-loading the cells ensures the ATP-binding pockets of ROCK are saturated before the mechanical stress of dissociation occurs.
-
-
Dissociation: Wash cells with PBS and apply Accutase for 3-5 minutes at 37°C[8].
-
Plating: Resuspend the cell pellet in the 10 µM Y-27632 supplemented media and plate.
-
Inhibitor Withdrawal: After 24 to 72 hours, perform a complete media exchange with standard, inhibitor-free media[10].
-
Causality: Prolonged ROCK inhibition will alter cytoskeletal dynamics permanently and can skew downstream lineage differentiation.
-
Self-Validation Checkpoint: Always run a parallel control well subjected to single-cell dissociation without Y-27632. A successful assay will show >80% cell death in the control well within 24 hours, confirming that survival in the experimental well is strictly inhibitor-dependent[8].
Diagram 2: Optimized workflow for hPSC single-cell dissociation utilizing ROCK inhibitor Y-27632.
Protocol B: Neuroprotection & Kinase Inhibition Assay (Fasudil / H-89)
Context: Isoquinoline sulfonamides like Fasudil exhibit potent neuroprotective effects by inhibiting oxidative stress, JAK/STAT signaling, and apoptotic pathways in neurodegenerative models[11]. H-89 is utilized to isolate PKA-specific pathways.
Step-by-Step Methodology:
-
Cell Seeding: Seed PC12 cells (a standard neuronal model) in 96-well plates and allow 24 hours for adherence.
-
Inhibitor Pre-treatment: Treat cells with Fasudil (titrated between 5 µM and 50 µM) or H-89 (0.1 µM to 1 µM) for 24 hours[4][11].
-
Cytotoxic Insult: Introduce a neurotoxin, such as 150 µM 6-OHDA (to induce Parkinsonian-like oxidative stress) or Forskolin (to hyperactivate cAMP/PKA)[4][11].
-
Dual-Readout Quantification: After 24 hours, assess cell viability via MTT assay and measure Reactive Oxygen Species (ROS) accumulation using a fluorimetric probe (e.g., DCFDA)[11].
Self-Validation Checkpoint: Prior to introducing the cytotoxic insult, lyse a subset of the pre-treated cells and perform a Western blot for phosphorylated STAT3 (for Fasudil)[11] or phosphorylated CREB (for H-89). A valid system must demonstrate a >80% reduction in target phosphorylation compared to vehicle controls, proving target engagement.
Therapeutic Applications & Translational Perspectives
The translation of isoquinoline sulfonamides from bench to bedside has yielded significant clinical breakthroughs, particularly in ophthalmology and neurology.
-
Ophthalmic Interventions (Glaucoma): The trabecular meshwork (TM) regulates aqueous humor outflow. ROCK inhibitors like Ripasudil directly target TM cells. By reducing MLC phosphorylation, these drugs induce relaxation of the TM and disassembly of actin stress fibers, thereby increasing outflow facility and significantly lowering Intraocular Pressure (IOP)[3][7].
-
Cardiovascular and Neurovascular Disease: Fasudil remains a critical therapeutic in Japan for the prevention of cerebral vasospasm following subarachnoid hemorrhage. By inhibiting ROCK in vascular smooth muscle, it prevents pathological vasoconstriction[1]. Furthermore, its ability to attenuate ROS and inhibit the JAK2/STAT3 apoptotic pathways makes it a strong candidate for repurposing in Parkinson's Disease and other neurodegenerative conditions[11].
Conclusion
Isoquinoline sulfonamide derivatives are indispensable tools in modern molecular biology and pharmacology. Whether utilized as molecular probes to dissect complex kinase signaling networks (H-89), as essential culture supplements to maintain pluripotent stem cell viability (Y-27632), or as targeted therapeutics for glaucoma and vasospasm (Ripasudil, Fasudil), their utility is bound only by the rigor of the experimental design. By understanding their ATP-competitive mechanism and strictly validating their selectivity profiles, researchers can harness these compounds to drive the next generation of therapeutic discoveries.
References
-
H-89 dihydrochloride | PKA/G/C Inhibitor - TargetMol. targetmol.com. 4
-
H-89 (hydrochloride) (CAS 130964-39-5) - Cayman Chemical. caymanchem.com. 5
-
ROCK Inhibitor Y27632 - ACS-3030 - ATCC. atcc.org.10
-
Pre-treatment With Fasudil Prevents Neomycin-Induced Hair Cell Damage by Reducing the Accumulation of Reactive Oxygen Species - Frontiers. frontiersin.org. 2
-
Therapeutic Perspectives on ROCK Inhibition for Cerebral Cavernous Malformations - MDPI. mdpi.com. 1
-
Investigational Rho Kinase Inhibitors for the Treatment of Glaucoma - Dovepress. dovepress.com. 7
-
Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC - NIH. nih.gov. 3
-
ROCK Inhibitor Y-27632 - STEMCELL Technologies. stemcell.com. 6
-
ROCK Inhibitor (Y-27632) - BD Biosciences. bdbiosciences.com. 8
-
The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting - PMC. nih.gov. 9
-
Fasudil attenuated 6-OHDA cytotoxicity in PC12 cells through inhibition of JAK/STAT and apoptosis pathways - Semantic Scholar. semanticscholar.org. 11
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Pre-treatment With Fasudil Prevents Neomycin-Induced Hair Cell Damage by Reducing the Accumulation of Reactive Oxygen Species [frontiersin.org]
- 3. Rho Kinase (ROCK) Inhibitors for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H-89 dihydrochloride |PKA/G/C Inhibitor | TargetMol [targetmol.com]
- 5. caymanchem.com [caymanchem.com]
- 6. stemcell.com [stemcell.com]
- 7. dovepress.com [dovepress.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. The ROCK Inhibitor Y-27632 Improves Recovery of Human Embryonic Stem Cells after Fluorescence-Activated Cell Sorting with Multiple Cell Surface Markers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The Isoquinoline-4-Sulfonyl Scaffold: A Technical Guide to its Pharmacophore Potential
Abstract
The isoquinoline nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds. While various substitution patterns have been extensively explored, the isoquinoline-4-sulfonyl scaffold represents a less chartered yet promising area for drug discovery. This technical guide provides an in-depth analysis of the pharmacophore potential of this specific scaffold. We will delve into its key structural features, known and potential biological targets, and the underlying principles of its mechanism of action, with a particular focus on its potential as a kinase inhibitor. This guide will also furnish detailed, field-proven experimental protocols for the synthesis and biological evaluation of isoquinoline-4-sulfonyl derivatives, alongside a discussion of structure-activity relationships based on available data for related compounds.
Introduction: The Isoquinoline Scaffold in Drug Discovery
The isoquinoline framework, a bicyclic aromatic heterocycle, is a cornerstone of modern medicinal chemistry, found in a wide array of natural products and synthetic drugs.[1] Its rigid structure, coupled with the diverse possibilities for functionalization, allows for precise three-dimensional arrangements of pharmacophoric features, enabling high-affinity interactions with a multitude of biological targets.[1][2] This has led to the development of isoquinoline-based drugs with applications as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents.[2]
The introduction of a sulfonamide group onto the isoquinoline ring has proven to be a particularly fruitful strategy, leading to the discovery of potent inhibitors of various enzymes, most notably protein kinases.[3] The sulfonamide moiety can act as a hydrogen bond donor and acceptor, contributing to the binding affinity and selectivity of the molecule. This guide will specifically focus on the potential of the isoquinoline scaffold when the sulfonyl group is positioned at the 4-position, a substitution pattern that remains relatively underexplored compared to its 5- and 8-sulfonyl counterparts.
The Isoquinoline-4-Sulfonyl Scaffold: Physicochemical Properties and Synthetic Strategy
The physicochemical properties of the isoquinoline-4-sulfonyl scaffold are influenced by the interplay between the aromatic isoquinoline ring system and the strongly electron-withdrawing sulfonyl group. The isoquinoline core itself is a weak base.[4] The sulfonyl group at the 4-position further decreases the basicity of the isoquinoline nitrogen and influences the overall electronic distribution of the ring system.
General Synthetic Approach
The synthesis of isoquinoline-4-sulfonamides typically proceeds through a key intermediate, isoquinoline-4-sulfonyl chloride. While specific literature on the synthesis of this particular isomer is scarce, a general two-step procedure can be adapted from established methods for other isoquinoline sulfonyl chlorides.[5][6]
Experimental Protocol: Synthesis of Isoquinoline-4-Sulfonamides
Step 1: Synthesis of Isoquinoline-4-sulfonyl Chloride (Hypothetical Route)
-
Objective: To prepare the key intermediate for the synthesis of isoquinoline-4-sulfonamides.
-
Materials: 4-Amino-isoquinoline, Sodium nitrite, Hydrochloric acid, Sulfur dioxide, Copper(I) chloride.
-
Procedure:
-
A solution of 4-amino-isoquinoline in concentrated hydrochloric acid is cooled to 0-5 °C in an ice-salt bath.
-
A solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C to form the corresponding diazonium salt.
-
In a separate flask, a solution of sulfur dioxide in acetic acid is prepared and cooled, to which copper(I) chloride is added.
-
The cold diazonium salt solution is then added slowly to the sulfur dioxide/copper(I) chloride mixture with vigorous stirring.
-
The reaction is allowed to proceed at low temperature for a specified time, after which the mixture is carefully poured onto ice.
-
The precipitated isoquinoline-4-sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
-
Step 2: Reaction of Isoquinoline-4-sulfonyl Chloride with Amines
-
Objective: To generate a library of isoquinoline-4-sulfonamides with diverse functionalities.
-
Materials: Isoquinoline-4-sulfonyl chloride, desired primary or secondary amine, a suitable base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure:
-
The desired amine (1.1 equivalents) and the base (1.2 equivalents) are dissolved in the chosen aprotic solvent and cooled to 0 °C.
-
A solution of isoquinoline-4-sulfonyl chloride (1.0 equivalent) in the same solvent is added dropwise to the cooled amine solution.
-
The reaction mixture is stirred at room temperature for several hours until completion (monitored by thin-layer chromatography).
-
The reaction mixture is then washed sequentially with dilute acid, water, and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography or recrystallization to yield the desired isoquinoline-4-sulfonamide.
-
Diagram: General Synthetic Workflow
Caption: General workflow for the synthesis of isoquinoline-4-sulfonamides.
Biological Targets and Mechanism of Action: A Focus on Kinase Inhibition
The isoquinoline sulfonamide scaffold is a well-established pharmacophore for the inhibition of protein kinases.[3] These compounds typically act as ATP-competitive inhibitors, with the isoquinoline ring system mimicking the adenine moiety of ATP and forming crucial hydrogen bonds with the hinge region of the kinase domain.[7][8]
The Rho/ROCK Signaling Pathway: A Key Target
A prime example of the therapeutic potential of isoquinoline sulfonamides is the development of Fasudil, an inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK).[3] The Rho/ROCK signaling pathway is a critical regulator of numerous cellular processes, including smooth muscle contraction, cell adhesion, and motility.[3] Dysregulation of this pathway is implicated in various diseases, including hypertension, glaucoma, and cancer metastasis.
Diagram: Inhibition of the Rho/ROCK Signaling Pathway
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. uop.edu.pk [uop.edu.pk]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors [pubmed.ncbi.nlm.nih.gov]
Isoquinoline Sulfonyl Chlorides: From Discovery to Targeted Kinase Inhibition
Introduction: The Emergence of a Privileged Scaffold
Isoquinoline sulfonyl chlorides are highly reactive electrophilic building blocks that have fundamentally shaped modern medicinal chemistry. They serve as the primary synthetic precursors for isoquinoline sulfonamides—a foundational class of ATP-competitive protein kinase inhibitors. By mimicking the adenine ring of adenosine triphosphate (ATP), the isoquinoline core anchors the molecule within the highly conserved kinase hinge region, while the tunable sulfonamide tail dictates target selectivity. This whitepaper explores the historical discovery, mechanistic pharmacology, and rigorous synthetic methodologies associated with isoquinoline sulfonyl chlorides.
Historical Milestones & Discovery Pathway
The trajectory of isoquinoline sulfonamides began in the early 1980s through the pioneering work of Hiroyoshi Hidaka and his colleagues. Initially investigating calmodulin antagonists, Hidaka’s team made a serendipitous structural breakthrough: replacing the naphthalene ring of earlier compounds with an isoquinoline moiety fundamentally shifted the pharmacological profile from calmodulin antagonism to direct, ATP-competitive inhibition of serine/threonine kinases 1.
This rational bioisosteric replacement led to the discovery of the "H-series" of kinase inhibitors. H-7 was identified as a potent Protein Kinase C (PKC) inhibitor, while further refinement yielded H-89 , a highly selective inhibitor of Protein Kinase A (PKA) 2. The most significant clinical milestone was the discovery of Fasudil (HA-1077) . Originally developed as a vasodilator, Fasudil was later identified as a potent inhibitor of Rho-associated protein kinase (ROCK) [[3]](). Approved in Japan in 1995 for the treatment of cerebral vasospasm following subarachnoid hemorrhage, Fasudil cemented the isoquinoline sulfonyl group as a biologically critical scaffold [[4]]().
Chemical Synthesis & Self-Validating Methodologies
The synthesis of isoquinoline sulfonyl chlorides is a critical upstream bottleneck in drug development. The conversion of stable sulfonic acids to highly reactive sulfonyl chlorides requires strict environmental controls to prevent the formation of inactive byproducts, such as symmetrical sulfones or hydrolyzed sulfonic acids 5.
Step-by-Step Protocol: Synthesis of Isoquinoline-5-Sulfonyl Chloride Hydrochloride
This protocol describes the chlorosulfonylation of 5-isoquinolinesulfonic acid. As a self-validating system, each step includes a specific physicochemical checkpoint to ensure reaction fidelity before proceeding 6.
-
Reagent Preparation & Catalysis: Suspend 10 g (48 mmol) of 5-isoquinolinesulfonic acid in 75 g (630 mmol) of thionyl chloride (SOCl₂). Add 200 μL of anhydrous N,N-dimethylformamide (DMF) 2.
-
Causality: SOCl₂ alone is a poor electrophile for stable aromatic sulfonic acids. DMF acts as a nucleophilic catalyst, reacting with SOCl₂ to form a highly reactive Vilsmeier-Haack-type intermediate. This intermediate acts as the active chlorinating species, significantly lowering the activation energy required for the conversion.
-
-
Reflux & Kinetic Monitoring: Heat the mixture to reflux for 2 hours under an inert atmosphere (N₂ or Ar).
-
Validation Checkpoint: The reaction is complete when the evolution of HCl and SO₂ gases ceases (monitored via a bubbler) and the suspension transitions into a homogeneous solution.
-
-
Solvent Removal: Cool the mixture to room temperature and remove excess SOCl₂ via rotary evaporation under reduced pressure.
-
Causality: Unreacted SOCl₂ must be rigorously eliminated. If left in the mixture, it will violently react with the diamines used in subsequent sulfonamide coupling steps, leading to unwanted side products and drastically reduced yields.
-
Validation Checkpoint: The residue weight must stabilize under vacuum, confirming the complete removal of volatile SOCl₂.
-
-
Isolation & Purification: Suspend the resulting crude residue in 30 mL of anhydrous dichloromethane (CH₂Cl₂). Filter the suspension and wash the precipitate with two 20 mL portions of cold CH₂Cl₂. Dry under reduced pressure.
-
Causality: The target compound, isoquinoline-5-sulfonyl chloride, forms a highly polar hydrochloride salt that is insoluble in CH₂Cl₂. This differential solubility allows non-polar impurities and residual reagents to be washed away in the filtrate, yielding a highly pure crystalline solid (approx. 90% yield) [[2]]().
-
Validation Checkpoint: Dissolve a 5 mg aliquot in anhydrous methanol. The sulfonyl chloride will rapidly convert to the methyl ester. TLC analysis (CHCl₃/MeOH 9:1) should show a single high-Rf spot, with a complete absence of the baseline-bound 5-isoquinolinesulfonic acid starting material.
-
Workflow for the synthesis of isoquinoline-5-sulfonyl chloride hydrochloride.
Mechanistic Pharmacology & Target Pathways
Isoquinoline sulfonamides act as Type I kinase inhibitors. The nitrogen of the isoquinoline ring forms a critical hydrogen bond with the backbone amide of the kinase hinge region (typically at a valine or alanine residue). The sulfonyl group acts as a rigid, tetrahedral linker that projects the attached amine (e.g., piperazine, homopiperazine) outward into the ribose-binding pocket and the solvent-exposed region.
In the case of Fasudil, the target is ROCK, a downstream effector of the small GTPase RhoA. Overactivation of the RhoA/ROCK pathway leads to the phosphorylation and subsequent inhibition of Myosin Light Chain Phosphatase (MLCP), resulting in sustained actomyosin contraction and cellular migration—hallmarks of vasospasm and tumor metastasis [[3]](). Fasudil competitively blocks ATP binding at ROCK, restoring MLCP activity and promoting vasodilation.
Mechanism of ROCK inhibition by fasudil in the RhoA signaling pathway.
Quantitative Structure-Activity Relationship (QSAR)
The modularity of the isoquinoline sulfonyl chloride building block allows for rapid generation of analog libraries. By simply varying the terminal amine during the sulfonylation coupling step, medicinal chemists have successfully tuned the selectivity profile across different kinase families 4.
| Compound | Chemical Name | Primary Target | Ki / IC50 | Primary Application |
| H-7 | 1-(5-isoquinolinesulfonyl)-2-methylpiperazine | PKC | 6.0 µM (Ki) | Broad Ser/Thr kinase research |
| H-89 | N-[2-(p-bromocinnamylamino)ethyl]-5-isoquinolinesulfonamide | PKA | 48 nM (Ki) | PKA pathway mapping |
| Fasudil (HA-1077) | 1-(5-isoquinolinesulfonyl)homopiperazine | ROCK | 330 nM (Ki) | Cerebral vasospasm treatment |
| H-1152 | (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]homopiperazine | ROCK | 1.6 nM (Ki) | Advanced ROCK inhibition |
| KN-62 | 1-[N,O-bis(5-isoquinolinesulfonyl)-N-methyl-L-tyrosyl]-4-phenylpiperazine | CaMK-II | 500 nM (IC50) | CaMK-II research |
Conclusion
Isoquinoline sulfonyl chlorides remain an indispensable tool in the arsenal of synthetic and medicinal chemists. From Hidaka's initial discovery of the H-series to the clinical validation of Fasudil, the ability to reliably synthesize and functionalize this scaffold has driven decades of targeted kinase inhibitor research. As new applications for ROCK and PKA inhibitors emerge in oncology and neurodegeneration, the robust, self-validating synthetic protocols for these electrophilic precursors will continue to underpin future drug discovery efforts.
References
-
Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives - Benchchem. 6
-
Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors... - PubMed (NIH).1
-
Rationally designed PKA inhibitors for positron emission tomography: Synthesis and cerebral biodistribution... - PMC (NIH). 2
-
The Rho kinase inhibitor fasudil inhibits tumor progression in human and rat tumor models - American Association for Cancer Research (AACR). 3
-
CAS 105627-79-0 Isoquinoline-5-sulfonyl chloride hydrochloride - Alfa Chemistry. 5
-
Research Advances in Kinase Enzymes and Inhibitors for Cardiovascular Disease Treatment - Taylor & Francis. 4
Sources
- 1. Inhibition of cytotoxic T lymphocyte-mediated lysis and cellular proliferation by isoquinoline sulfonamide protein kinase inhibitors. Evidence for the involvement of protein kinase C in lymphocyte function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rationally designed PKA inhibitors for positron emission tomography: Synthesis and cerebral biodistribution of N-(2-(4-bromocinnamylamino)ethyl)-N- [11C]methyl-isoquinoline-5-sulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. tandfonline.com [tandfonline.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Reactivity of Isoquinoline-4-sulfonyl Chloride with Common Nucleophiles
Abstract
Isoquinoline-4-sulfonyl chloride is a pivotal reagent in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its reactivity profile, governed by the electrophilic sulfur center of the sulfonyl chloride moiety and influenced by the isoquinoline core, allows for the construction of a diverse array of sulfonamide and sulfonate ester derivatives. This guide provides a comprehensive exploration of the reactivity of isoquinoline-4-sulfonyl chloride with common nucleophiles, including amines, alcohols, thiols, and water. We will delve into the underlying reaction mechanisms, provide field-proven experimental protocols, and discuss the significance of the resulting products in various scientific disciplines.
Introduction: The Significance of the Isoquinoline-4-sulfonyl Moiety
The isoquinoline scaffold is a prominent feature in numerous biologically active compounds and natural products.[1] When functionalized with a sulfonyl chloride at the 4-position, the resulting molecule, isoquinoline-4-sulfonyl chloride, becomes a powerful electrophile. The sulfonamide linkage formed from its reaction with amines is a cornerstone in drug design, present in a wide range of therapeutics.[2] The ability to readily react isoquinoline-4-sulfonyl chloride with a diverse pool of nucleophiles facilitates the generation of large compound libraries for high-throughput screening and lead optimization in drug discovery programs. A notable application is in the synthesis of inhibitors for enzymes like Rho-associated coiled-coil containing protein kinase (ROCK).[3]
Electronic and Steric Profile
The reactivity of isoquinoline-4-sulfonyl chloride is dictated by the highly electrophilic sulfur atom, which is bonded to two electronegative oxygen atoms and a chlorine atom. The isoquinoline ring itself is an electron-deficient aromatic system, which can influence the reactivity of the sulfonyl chloride group. Nucleophilic attack is favored at the sulfur center.[4] Nucleophilic substitution on the isoquinoline ring itself typically occurs at the C1 position.[5][6][7]
Reactions with Amine Nucleophiles: The Gateway to Sulfonamides
The most prevalent reaction of isoquinoline-4-sulfonyl chloride is its coupling with primary and secondary amines to furnish the corresponding sulfonamides. This transformation is fundamental to the synthesis of a vast number of compounds with therapeutic potential.[3]
Reaction Mechanism
The reaction proceeds via a nucleophilic attack of the amine on the electrophilic sulfur atom of the sulfonyl chloride. This is followed by the elimination of a chloride ion, leading to the formation of a sulfonamide bond. The reaction generates hydrogen chloride (HCl) as a byproduct, which is typically neutralized by the addition of a non-nucleophilic base.[3]
Caption: General mechanism for sulfonamide formation.
Experimental Protocols
Protocol 1: General Synthesis of Isoquinoline-4-sulfonamides in an Organic Solvent
This protocol is a robust method suitable for a wide range of primary and secondary amines.[3]
Materials:
-
Isoquinoline-4-sulfonyl chloride hydrochloride
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous acetonitrile (CH₃CN)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base (2.2 equivalents)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Procedure:
-
Dissolve the amine (1.1 eq) and triethylamine (2.2 eq) in anhydrous acetonitrile.
-
To this solution, add isoquinoline-4-sulfonyl chloride hydrochloride (1.0 eq) portion-wise while stirring at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer).[3]
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter off the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.[3]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel.[3]
Protocol 2: Synthesis in an Aqueous Medium
This method offers a more environmentally friendly alternative for water-soluble amines.[3]
Materials:
-
Isoquinoline-4-sulfonyl chloride hydrochloride
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Sodium bicarbonate (NaHCO₃) or other suitable inorganic base
-
Tetrahydrofuran (THF) or acetone (minimal amount, if needed)
-
Dichloromethane (CH₂Cl₂) or ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the amine (1.1 eq) and sodium bicarbonate in water.
-
To this solution, add a solution of isoquinoline-4-sulfonyl chloride hydrochloride (1.0 eq) in a minimal amount of a water-miscible solvent like THF or acetone, or add it directly as a solid in portions, while stirring vigorously at room temperature.[3]
-
Continue stirring for 2-4 hours, monitoring the reaction by TLC.[3]
-
After the reaction is complete, extract the mixture with dichloromethane or ethyl acetate (3 x volume of the aqueous layer).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate.[3]
-
Filter and concentrate the organic layer to obtain the crude product, which can be further purified as described in Protocol 1.
Factors Influencing Reactivity
The success and rate of sulfonamide formation are influenced by several factors:
-
Steric Hindrance: Bulky amines may react slower due to steric hindrance around the nitrogen atom.
-
Nucleophilicity of the Amine: Electron-rich amines are more nucleophilic and will react faster than electron-deficient amines.
-
Base: The choice of base is crucial to neutralize the HCl byproduct without competing as a nucleophile. Non-nucleophilic bases like triethylamine or pyridine are commonly used.
Reactions with Alcohol Nucleophiles: Formation of Sulfonate Esters
Isoquinoline-4-sulfonyl chloride reacts with alcohols to form sulfonate esters. These esters are excellent leaving groups in subsequent nucleophilic substitution reactions.[8]
Reaction Mechanism
Similar to the reaction with amines, the alcohol's oxygen atom acts as the nucleophile, attacking the sulfur atom of the sulfonyl chloride. This is followed by the elimination of HCl, which is scavenged by a base. The reaction typically proceeds with retention of stereochemistry at the alcohol's carbon center.[8]
Caption: General mechanism for sulfonate ester formation.
Experimental Protocol: General Synthesis of Sulfonate Esters
Materials:
-
Isoquinoline-4-sulfonyl chloride
-
Alcohol (1.0 equivalent)
-
Pyridine or triethylamine (1.2 equivalents)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the alcohol (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of isoquinoline-4-sulfonyl chloride (1.05 eq) in anhydrous dichloromethane to the cooled alcohol solution.
-
Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude sulfonate ester, which can be purified by column chromatography if necessary.
Quantitative Data Summary
| Nucleophile | Product Type | Typical Reaction Conditions | General Yield Range | Reference |
| Primary/Secondary Amines | Sulfonamide | CH₃CN, Et₃N, RT, 2-4h | Good to Excellent | [3] |
| Alcohols | Sulfonate Ester | CH₂Cl₂, Pyridine, 0°C to RT | Good to Excellent | [8] |
| Water | Sulfonic Acid | Aqueous conditions, often with acid/base catalysis | Variable | [9][10] |
| Thiols | Thiosulfonate | Varies, can require specific activation | Moderate to Good | [11] |
Reactions with Other Common Nucleophiles
Hydrolysis: Reaction with Water
In the presence of water, isoquinoline-4-sulfonyl chloride undergoes hydrolysis to form the corresponding isoquinoline-4-sulfonic acid. This reaction can be a competing side reaction in syntheses that are not conducted under anhydrous conditions. The rate of hydrolysis can be influenced by pH.[9][10]
Reaction with Thiols
Thiols can react with sulfonyl chlorides to form thiosulfonates. However, this reaction can be more complex than with amines or alcohols, and may require specific conditions or catalysts to proceed efficiently.[11]
Reaction with Organometallic Reagents
While less common, organometallic reagents like Grignard reagents are not expected to react in a straightforward manner with the sulfonyl chloride group of isoquinoline.[12] Their strong basicity may lead to side reactions.
Conclusion: A Versatile Tool for Chemical Synthesis
Isoquinoline-4-sulfonyl chloride stands out as a highly valuable and versatile building block in organic synthesis. Its predictable and efficient reactivity with a wide range of common nucleophiles, particularly amines and alcohols, provides a reliable platform for the construction of diverse molecular architectures. The resulting sulfonamides and sulfonate esters are of significant interest in medicinal chemistry and materials science. A thorough understanding of its reactivity, coupled with the application of robust experimental protocols, empowers researchers to fully exploit the synthetic potential of this important reagent.
References
-
Various Authors. (2025, August 7). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. ResearchGate. Retrieved from [Link]
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
Gmeiner, P., et al. (2000, March 9). Treatment of N,N-dibenzylamino alcohols with sulfonyl chloride leads to rearranged beta-chloro amines, precursors to beta-amino acids, and not to tetrahydroisoquinolines. Organic Letters. Retrieved from [Link]
-
Unknown Author. (n.d.). Preparation and Properties of Isoquinoline. Retrieved from [Link]
-
Various Authors. (2026, January 27). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Journal of Chemistry. Retrieved from [Link]
-
Patel, A., et al. (2025, December 25). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. ACS Publications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]
-
Unknown Author. (n.d.). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]
-
Quora. (2020, March 1). Why does nucleophilic substitution in isoquinoline favour at position 1? Retrieved from [Link]
-
Unknown Author. (2018, May 11). UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. Retrieved from [Link]
-
Journal of Synthetic Chemistry. (2023, December 9). Aromatic Sulfonamides. Retrieved from [Link]
-
Macmillan Group - Princeton University. (2023, September 28). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from [Link]
-
Unknown Author. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7 Deprotonation & Benzo-heterocyces: Indoles & (Iso)quinolines. Retrieved from [Link]
-
Various Authors. (2025, August 6). A Green, Catalyst-Free Method for the Synthesis of Sulfonamides and Sulfonylazides. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
-
Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (n.d.). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
Unknown Author. (n.d.). Isoquinoline. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]
-
Various Authors. (2025, August 6). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. ResearchGate. Retrieved from [Link]
-
Unknown Author. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]
-
Quora. (2021, November 27). How does Grignard reagent react with isoquinoline? Retrieved from [Link]
-
OSTI.GOV. (1988, September 20). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Retrieved from [Link]
-
ChemSpider Synthetic Pages. (2013, June 6). Oxidation of a thiol to a sulfonyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]
-
ResearchGate. (2025, August 10). Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2023, November 18). Sulfonate Esters: Activation of Alcohols with Sulfonyl Chlorides. YouTube. Retrieved from [Link]
-
Baran, P. S., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Retrieved from [Link]
-
Tayebee, R. (n.d.). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Sabzevar Tarbiat Moallem University. Retrieved from [Link]
-
Bahrami, K., Khodaei, M. M., & Soheilizad, M. (2009). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Various Authors. (n.d.). Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides. ResearchGate. Retrieved from [Link]
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- 12. quora.com [quora.com]
A Technical Guide to the Spectroscopic Characterization of Isoquinoline-4-sulfonyl Chloride
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for isoquinoline-4-sulfonyl chloride, a key intermediate in medicinal chemistry and drug development. While direct, publicly available spectral data for this specific isomer is limited, this document, grounded in established spectroscopic principles and data from analogous compounds, offers a robust predictive analysis. It is designed to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of isoquinoline-4-sulfonyl chloride. This guide details the anticipated features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), complete with detailed experimental protocols and an in-depth interpretation of the expected spectral characteristics.
Introduction: The Significance of Isoquinoline-4-sulfonyl Chloride
The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The introduction of a sulfonyl chloride group at the 4-position of the isoquinoline ring yields a highly reactive intermediate, isoquinoline-4-sulfonyl chloride, which is pivotal for the synthesis of a diverse array of sulfonamides.[1] These sulfonamide derivatives have shown potential in various therapeutic areas, making the accurate and thorough characterization of the parent sulfonyl chloride essential for ensuring the integrity and success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredients.
This guide will now delve into the core spectroscopic techniques utilized for the structural elucidation and characterization of isoquinoline-4-sulfonyl chloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For isoquinoline-4-sulfonyl chloride, both ¹H and ¹³C NMR will provide a detailed map of the molecule's carbon and hydrogen framework.
Experimental Protocol for NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra of isoquinoline-4-sulfonyl chloride is as follows:
-
Sample Preparation: Accurately weigh 5-10 mg of isoquinoline-4-sulfonyl chloride and dissolve it in approximately 0.6-0.7 mL of a deuterated aprotic solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a clean, dry NMR tube.[2] Aprotic solvents are crucial due to the reactive nature of the sulfonyl chloride group.[2]
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution and sensitivity.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Referencing: The residual solvent peak (e.g., CDCl₃ at 7.26 ppm) should be used for chemical shift calibration.[3]
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.
-
Referencing: The solvent peak (e.g., CDCl₃ at 77.16 ppm) should be used for chemical shift calibration.[3]
-
Diagram: NMR Experimental Workflow
Caption: A generalized workflow for NMR sample preparation, data acquisition, and processing.
Predicted ¹H NMR Spectrum and Interpretation
The ¹H NMR spectrum of isoquinoline-4-sulfonyl chloride is expected to exhibit several distinct signals in the aromatic region. The powerful electron-withdrawing nature of the sulfonyl chloride group will significantly deshield adjacent protons.
Table 1: Predicted ¹H NMR Chemical Shifts for Isoquinoline-4-sulfonyl Chloride
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |
| H-1 | ~9.3 - 9.5 | s | - | Singlet due to lack of adjacent protons; significantly deshielded by the adjacent nitrogen. |
| H-3 | ~8.8 - 9.0 | s | - | Singlet due to lack of adjacent protons; deshielded by the adjacent nitrogen and the sulfonyl chloride group. |
| H-5 | ~8.4 - 8.6 | d | 7-9 | Doublet due to coupling with H-6; deshielded by the peri-effect of the sulfonyl chloride group. |
| H-8 | ~8.2 - 8.4 | d | 7-9 | Doublet due to coupling with H-7; deshielded due to its position on the benzene ring. |
| H-6, H-7 | ~7.8 - 8.1 | m | - | Complex multiplet due to coupling with each other and with H-5 and H-8, respectively. |
These are predicted values and may vary based on the solvent and experimental conditions.
Predicted ¹³C NMR Spectrum and Interpretation
The ¹³C NMR spectrum will provide information on all nine carbon atoms in the isoquinoline-4-sulfonyl chloride molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for Isoquinoline-4-sulfonyl Chloride
| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |
| C-1 | ~152 - 154 | Deshielded by the adjacent nitrogen atom. |
| C-3 | ~145 - 147 | Deshielded by the adjacent nitrogen atom. |
| C-4 | ~140 - 142 | Directly attached to the strongly electron-withdrawing sulfonyl chloride group. |
| C-4a | ~136 - 138 | Bridgehead carbon. |
| C-5 | ~129 - 131 | Aromatic carbon. |
| C-6 | ~128 - 130 | Aromatic carbon. |
| C-7 | ~127 - 129 | Aromatic carbon. |
| C-8 | ~130 - 132 | Aromatic carbon. |
| C-8a | ~128 - 130 | Bridgehead carbon. |
These are predicted values and may vary based on the solvent and experimental conditions.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. In the case of isoquinoline-4-sulfonyl chloride, the most prominent features will be the characteristic stretching vibrations of the sulfonyl chloride group.
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: The spectrum can be acquired using a Potassium Bromide (KBr) pellet or as a thin film on a salt plate (NaCl or KBr). For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a transparent disk.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment (or the pure KBr pellet) must be acquired and subtracted from the sample spectrum.
-
Predicted IR Spectrum and Interpretation
The IR spectrum will be dominated by strong absorptions corresponding to the S=O and S-Cl bonds.
Table 3: Predicted IR Absorption Bands for Isoquinoline-4-sulfonyl Chloride
| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3100 - 3000 | Medium-Weak | C-H stretch (aromatic) | Characteristic of C-H bonds on the isoquinoline ring. |
| ~1620 - 1450 | Medium-Strong | C=C and C=N stretching | Vibrations of the aromatic and pyridine rings. |
| ~1370 - 1350 | Strong | Asymmetric SO₂ stretch | A very strong and characteristic absorption for sulfonyl chlorides.[4] |
| ~1180 - 1160 | Strong | Symmetric SO₂ stretch | Another very strong and characteristic absorption for sulfonyl chlorides.[4] |
| ~600 - 500 | Medium-Strong | S-Cl stretch | Characteristic stretching vibration for the sulfur-chlorine bond. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). Given the reactivity of the sulfonyl chloride, derivatization to a more stable sulfonamide might be considered for GC-MS analysis.[5]
-
Ionization Technique: Electron Ionization (EI) is a common technique that will induce fragmentation, providing structural information. Electrospray Ionization (ESI) is a softer ionization method that would likely show a prominent protonated molecular ion.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).
-
Data Acquisition: The mass spectrum is acquired over a relevant m/z range (e.g., 50-500 amu).
Predicted Mass Spectrum and Interpretation
The mass spectrum of isoquinoline-4-sulfonyl chloride (Molecular Weight: 227.67 g/mol ) is expected to show the molecular ion and characteristic fragment ions.
Table 4: Predicted Key Ions in the Mass Spectrum of Isoquinoline-4-sulfonyl Chloride
| m/z | Ion | Rationale for Formation |
| 227/229 | [M]⁺ | Molecular ion peak, with the M+2 peak at approximately one-third the intensity of the M peak due to the ³⁷Cl isotope. |
| 128 | [M - SO₂Cl]⁺ | Loss of the sulfonyl chloride radical to give the isoquinoline cation. |
| 99/101 | [SO₂Cl]⁺ | The sulfonyl chloride cation, showing the characteristic chlorine isotope pattern.[4] |
Diagram: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathway for isoquinoline-4-sulfonyl chloride under electron ionization.
Conclusion
The comprehensive spectroscopic analysis of isoquinoline-4-sulfonyl chloride is paramount for its use in research and drug development. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on established chemical principles. The provided protocols offer a standardized approach to data acquisition, ensuring reproducibility and reliability. By understanding these expected spectroscopic signatures, researchers can confidently identify and characterize this important synthetic intermediate, ensuring the quality and integrity of their scientific endeavors.
References
-
ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved February 15, 2026, from [Link]
- Galy, J. P., et al. (2005). Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry.
-
MDPI. (2024, June 16). An Unexpected Synthesis of 2-Sulfonylquinolines via Deoxygenative C2-Sulfonylation of Quinoline N-Oxides with Sulfonyl Chlorides. Retrieved February 15, 2026, from [Link]
- Narayanaswami, S., et al. (1984). Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 93(2), 145-155.
-
PubChem. (n.d.). Isoquinoline-4-sulfonyl fluoride. Retrieved February 15, 2026, from [Link]
-
ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved February 15, 2026, from [Link]
-
SpectraBase. (n.d.). Isoquinoline. Retrieved February 15, 2026, from [Link]
-
Supporting Information for Copper(II) Catalyzed Domino Synthesis of Quinoline Derivatives from Arylamines and Alkynes. (n.d.). Retrieved February 15, 2026, from [Link]
- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
Sources
The Isoquinoline Scaffold: Synthetic Evolution & Therapeutic Architectures
Executive Summary & Pharmacophore Analysis
The isoquinoline moiety (benzo[c]pyridine) represents a privileged scaffold in medicinal chemistry, distinguished by its planar topology and the electronic asymmetry introduced by the nitrogen atom at the 2-position.[1] Unlike its isomer quinoline, isoquinoline exhibits distinct metabolic stability profiles and basicity (
This guide analyzes the transition from classical electrophilic aromatic substitution-based synthesis to modern transition-metal-catalyzed C-H activation.[1] It further dissects the Structure-Activity Relationships (SAR) driving current clinical candidates in oncology and neurology.
Electronic & Structural Logic
-
N-2 Center: Acts as a hydrogen bond acceptor and a locus for protonation/alkylation. Quaternization at this position (e.g., in protoberberines) drastically alters solubility and DNA-binding affinity.
-
C-1 Position: The most electrophilic site in the protonated form, susceptible to nucleophilic attack (e.g., in Reissert reactions). In enzymatic pockets, substituents here often dictate selectivity.
-
C-5 to C-8 Backbone: Provides a lipophilic interface for hydrophobic interactions within the binding pocket (e.g.,
stacking).
Synthetic Architectures: From Classic to Catalytic
Historically, isoquinoline synthesis relied on acid-mediated cyclodehydration (Bischler-Napieralski, Pictet-Spengler). While robust, these methods suffer from poor functional group tolerance and reliance on pre-functionalized precursors. The paradigm has shifted toward Transition-Metal-Catalyzed C-H Activation , enabling the construction of the isoquinoline core from simple benzamides and alkynes.[2]
Comparative Analysis of Methodologies
| Feature | Bischler-Napieralski | Pictet-Spengler | Rh(III)-Catalyzed C-H Activation |
| Key Bond Formed | C1–N2 (Cyclization) | C1–C8a (Cyclization) | C–C and C–N (Annulation) |
| Precursors | Phenylethylamides | Phenylethylamines + Aldehydes | Benzamides + Alkynes |
| Conditions | Harsh (POCl | Acidic (TFA, HCl) | Mild (MeOH, 60°C) |
| Atom Economy | Low (Dehydrating agents lost) | High | High (Oxidant dependent) |
| Regioselectivity | Dictated by e- density | Dictated by e- density | Directed by Directing Group (DG) |
Detailed Protocol: Rh(III)-Catalyzed [4+2] Annulation
This protocol describes the synthesis of a 1-substituted isoquinoline via C-H activation, a method superior for generating diverse libraries for SAR studies.
Target Reaction: Coupling of
Reagents & Materials:
-
Substrate:
-Pivaloyloxy-4-methoxybenzamide (1.0 equiv) -
Coupling Partner: Diphenylacetylene (1.2 equiv)
-
Catalyst:
(2.5 mol%) -
Additive:
(1.0 equiv) - Acts as a base/proton shuttle. -
Solvent: Methanol (0.2 M concentration)
Step-by-Step Workflow:
-
Catalyst Activation: In a flame-dried Schlenk tube, dissolve
and in MeOH. Stir for 5 minutes to generate the active carboxylate-coordinated species. -
Substrate Addition: Add the benzamide substrate. The pivaloyloxy group acts as an oxidizing directing group (DG).
-
C-H Activation: The Rh(III) species coordinates to the amide nitrogen and activates the ortho-C-H bond, forming a five-membered rhodacycle intermediate.
-
Alkyne Insertion: Add diphenylacetylene. The alkyne inserts into the Rh-C bond, expanding the ring to a seven-membered rhodacycle.
-
Reductive Elimination & Aromatization: The C-N bond forms via reductive elimination. The N-O bond of the directing group is cleaved (internal oxidant), regenerating the active Rh(III) catalyst and releasing the isoquinoline product.
-
Purification: Concentrate the mixture in vacuo. Purify via flash column chromatography (Hexanes/EtOAc).
Mechanistic Causality: The choice of the
Visualization: Catalytic Cycle
Caption: Mechanistic cycle of Rh(III)-catalyzed C-H activation/annulation for isoquinoline synthesis. The cycle highlights the atom-economical internal oxidation pathway.
Therapeutic Landscape & SAR Logic
The isoquinoline scaffold is not merely a structural spacer; it actively participates in binding interactions.[3]
A. Oncology: Topoisomerase Inhibition
Isoquinoline alkaloids (e.g., protoberberines) and synthetic derivatives often target DNA Topoisomerases.[4][5]
-
Mechanism: They intercalate into DNA and stabilize the Topoisomerase-DNA "cleavable complex," preventing DNA religation and inducing apoptosis.
-
SAR Insight: Planarity is non-negotiable for intercalation. Substituents at C-9 (in protoberberines) or C-1 (in simple isoquinolines) modulate the angle of intercalation and water solubility.
B. CNS: VMAT2 and Dopamine Modulation
Tetrahydroisoquinolines (THIQs) are structural analogs of dopamine.
-
Drug: Tetrabenazine (FDA Approved).
-
Target: Vesicular Monoamine Transporter 2 (VMAT2).
-
SAR Insight: The conformational flexibility of the saturated THIQ ring allows it to fit into the VMAT2 binding site, depleting monoamines in hyperkinetic disorders.
C. Cardiovascular: Rho-Kinase (ROCK) Inhibition
-
Drug: Fasudil (Clinically used in Japan/China for cerebral vasospasm).
-
Target: Rho-associated protein kinase.
-
SAR Insight: The isoquinoline ring mimics the adenine ring of ATP, binding to the kinase hinge region. The sulfonyl spacer positions the homopiperazine ring to interact with the ribose-binding pocket.
Data Summary: Key Isoquinoline Therapeutics
| Drug Name | Class | Primary Target | Indication | Status |
| Tetrabenazine | Benzoquinolizine (THIQ) | VMAT2 | Huntington's Chorea | FDA Approved |
| Quinapril | THIQ | ACE | Hypertension | FDA Approved |
| Fasudil | 5-Isoquinolinesulfonamide | ROCK | Cerebral Vasospasm | Approved (JP/CN) |
| Naldemedine | Morphinan (Isoquinoline core) | Opioid Receptor (Peripheral) | Opioid-induced Constipation | FDA Approved |
| Papaverine | Benzylisoquinoline | PDE (Phosphodiesterase) | Vasospasm | FDA Approved |
Visualization: SAR Decision Matrix
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing isoquinoline derivatives.
Future Outlook
The field is moving toward Proteolysis Targeting Chimeras (PROTACs) where isoquinoline derivatives serve as the "warhead" to bind a target protein (e.g., BRD4 or CDK) linked to an E3 ligase binder. The rigid nature of the isoquinoline core makes it an excellent scaffold for maintaining the precise spatial orientation required for ternary complex formation in targeted protein degradation.
References
-
Balewski, Ł., & Kornicka, A. (2025).[4] Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 30(24), 4760.[4] Link[4]
-
Deshmukh, et al. (2025).[6][7] Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review. RSC Advances, 15, 30231–30275.[6] Link
-
Gupta, R., et al. (2025). Advances in Synthesis Methods of Quinoline and Isoquinoline Derivatives. Current Organic Chemistry. Link
-
FDA Orange Book. Approved Drug Products with Therapeutic Equivalence Evaluations. (Accessed 2026).[8] Link
-
Rovira, A., et al. (2017). Synthesis of Isoquinolinones via Regioselective Palladium-Catalyzed C–H Activation/Annulation. Molecules, 22(11), 1853. Link
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- 2. Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design [mdpi.com]
- 5. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: A Guide to the Synthesis of Isoquinoline-4-Sulfonamides
Introduction: The Significance of the Isoquinoline-4-Sulfonamide Scaffold
The isoquinoline nucleus is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] When functionalized with a sulfonamide group, particularly at the 4-position, the resulting scaffold gives rise to compounds with a broad spectrum of biological activities.[3] These molecules have garnered significant attention in drug discovery for their potential as anticancer agents, enzyme inhibitors, and cardiovascular drugs.[3][4][5] The sulfonamide moiety, introduced via a sulfonyl chloride intermediate, acts as a versatile handle, allowing for the systematic modification of physicochemical and pharmacological properties through the introduction of diverse amine functionalities.[6] This adaptability makes the synthesis of isoquinoline-4-sulfonamide libraries a key strategy in the development of novel therapeutic agents.
This guide provides a detailed protocol for the synthesis of isoquinoline-4-sulfonamides, starting from the key intermediate, isoquinoline-4-sulfonyl chloride. We will delve into the underlying chemical principles, provide step-by-step experimental procedures, and offer insights into troubleshooting and optimization.
Reaction Mechanism and Core Principles
The synthesis of a sulfonamide from a sulfonyl chloride is a classic example of nucleophilic acyl substitution at a sulfur center. The core reaction involves the nucleophilic attack of a primary or secondary amine on the highly electrophilic sulfur atom of the isoquinoline-4-sulfonyl chloride.
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electron-deficient sulfur atom of the sulfonyl chloride.
-
Formation of a Tetrahedral Intermediate: A transient tetrahedral intermediate is formed.
-
Elimination of Chloride: The intermediate collapses, expelling a chloride ion as a good leaving group.
-
Deprotonation: A base, either an excess of the reacting amine or an added non-nucleophilic base like triethylamine, removes the proton from the nitrogen atom to yield the neutral sulfonamide product and a salt byproduct (e.g., triethylammonium chloride).
The use of a base is critical to neutralize the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism for sulfonamide synthesis.
Preparation of the Key Intermediate: Isoquinoline-4-Sulfonyl Chloride
While commercially available, isoquinoline-4-sulfonyl chloride can be prepared from isoquinoline via chlorosulfonylation. A common method involves the direct reaction of isoquinoline with chlorosulfonic acid.[3] The position of sulfonation on the isoquinoline ring is influenced by reaction conditions, but this direct approach can yield the desired intermediate.[3]
Alternatively, multi-step syntheses, such as those starting from 5-bromoisoquinoline, can provide regioselective access to specific sulfonyl chloride isomers.[3][7] For the purposes of this guide, we will assume the availability of isoquinoline-4-sulfonyl chloride as the starting material.
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sulfonyl chlorides are moisture-sensitive and can be corrosive.
Protocol 1: General Synthesis in an Anhydrous Organic Solvent
This protocol is broadly applicable for a wide range of primary and secondary amines that are soluble in common organic solvents.[6]
Materials:
-
Isoquinoline-4-sulfonyl chloride hydrochloride (1.0 eq)
-
Desired primary or secondary amine (1.1 - 1.5 eq)
-
Anhydrous Dichloromethane (CH₂Cl₂) or Acetonitrile (CH₃CN)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0 - 3.0 eq)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the desired amine (1.1 eq) and dissolve it in anhydrous dichloromethane (approx. 0.1 M concentration relative to the sulfonyl chloride).
-
Base Addition: Add triethylamine (2.5 eq) to the solution and stir for 5 minutes at room temperature. The use of a non-nucleophilic base prevents competition with the reactant amine.
-
Addition of Sulfonyl Chloride: Add isoquinoline-4-sulfonyl chloride hydrochloride (1.0 eq) portion-wise to the stirred solution. The hydrochloride salt requires additional base for neutralization.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed (typically 2-24 hours).
-
Work-up: Upon completion, pour the reaction mixture into water. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Washing: Combine the organic extracts and wash successively with 1M HCl (to remove excess amine and base), saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[6]
Protocol 2: Synthesis in a Biphasic Aqueous/Organic System
This method is particularly useful for amines that are available as hydrochloride salts or are more soluble in water.
Materials:
-
Isoquinoline-4-sulfonyl chloride (1.0 eq)
-
Amine or Amine hydrochloride salt (1.2 eq)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate
-
Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)
-
Water
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Procedure:
-
Amine Solution: Dissolve the amine or its hydrochloride salt (1.2 eq) in water. Add sodium carbonate (2.5 eq) to neutralize the salt and act as the base for the reaction. Stir until a clear solution is formed.
-
Sulfonyl Chloride Solution: In a separate flask, dissolve the isoquinoline-4-sulfonyl chloride (1.0 eq) in dichloromethane.
-
Reaction: Add the organic solution of the sulfonyl chloride to the aqueous amine solution. Stir the resulting biphasic mixture vigorously at room temperature for 4-12 hours. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
Monitoring: Monitor the reaction by TLC by spotting a sample from the organic layer.
-
Phase Separation: Once the reaction is complete, transfer the mixture to a separatory funnel and allow the layers to separate.
-
Extraction: Collect the organic layer. Extract the aqueous layer with additional portions of dichloromethane (2x).
-
Washing and Drying: Combine all organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentration and Purification: Filter and concentrate the organic solution in vacuo. Purify the resulting crude product as described in Protocol 1.
Experimental Workflow and Data Presentation
Caption: General experimental workflow for sulfonamide synthesis.
Table 1: Representative Synthesis of Isoquinoline-4-Sulfonamides
| Entry | Amine | Base (eq) | Solvent | Time (h) | Purification Method | Approx. Yield (%) |
| 1 | Benzylamine | Et₃N (2.5) | CH₂Cl₂ | 6 | Recrystallization | 85-95% |
| 2 | Morpholine | Et₃N (2.5) | CH₂Cl₂ | 4 | Column Chromatography | 80-90% |
| 3 | Aniline | DIPEA (3.0) | CH₃CN | 18 | Column Chromatography | 65-75% |
| 4 | Piperidine | Na₂CO₃ (2.5) | CH₂Cl₂/H₂O | 8 | Recrystallization | 88-96% |
| 5 | Glycine ethyl ester HCl | Et₃N (3.0) | CH₃CN | 12 | Column Chromatography | 70-80% |
Yields are approximate and will vary based on reaction scale and purification efficiency.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient base.3. Amine is not nucleophilic enough (e.g., highly hindered or electron-deficient). | 1. Use fresh or properly stored sulfonyl chloride.2. Ensure at least 2 equivalents of base are used, especially if starting with a hydrochloride salt.3. Increase reaction temperature or use a more forcing solvent (e.g., DMF). For very unreactive amines, consider alternative coupling methods.[8] |
| Multiple Spots on TLC | 1. Incomplete reaction.2. Formation of side products (e.g., disulfonamide from primary amine).3. Degradation of starting material or product. | 1. Allow the reaction to run longer or add a slight excess of the amine.2. Use a slight excess of the amine (1.1-1.2 eq) to favor monosulfonylation.3. Ensure the reaction is not overheating and that reagents are pure. |
| Difficult Purification | 1. Product is highly polar and streaks on silica gel.2. Product co-elutes with impurities. | 1. Add a small amount of triethylamine or acetic acid to the chromatography eluent to improve peak shape.2. Try purification by recrystallization from different solvent systems.[9] |
| Low Isolated Yield | 1. Product loss during aqueous work-up (if slightly water-soluble).2. Inefficient purification. | 1. Saturate the aqueous layer with NaCl (brine) before extraction to reduce the solubility of the product.2. Optimize purification; minimize the number of transfers and use appropriate solvent volumes. |
References
-
Chauhan, A., & Sharma, P. (2023). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Advances, 13(35), 24587-24622. Available at: [Link]
-
Taylor, L. T., & Gore, W. L. (n.d.). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Retrieved from [Link]
- D'Amico, J. J. (1957). U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
ResearchGate. (n.d.). Preparation of Substituted Quinolinyl and Isoquinolinyl Sulfonyl Chlorides for the Synthesis of Novel Sulfonamides. Retrieved from [Link]
-
Chen, Z., et al. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. ChemistrySelect, 7(35). Available at: [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Pindych, A., et al. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 29(17), 3989. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
-
Arts, M., et al. (2024). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Pharmaceuticals, 17(5), 633. Available at: [Link]
-
Reddy, T. R., et al. (2024). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry, 89(1), 510-521. Available at: [Link]
-
Wei, Z., & Bolm, C. (2005). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 70(11), 4583–4586. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (2024). Recent Advances in Isoquinoline Chemistry, Synthetic Strategies, Functionalization, And Applications. Available at: [Link]
-
Diva-Portal.org. (n.d.). Solid Phase Synthesis of Sulfonimidamide Pseudopeptides and Library Generation. Available at: [Link]
- Google Patents. (n.d.). CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
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Application Note & Protocol Guide: Isoquinoline-4-Sulfonyl Chloride Reaction with Primary Amines
Abstract
This document provides a comprehensive technical guide for the synthesis of N-substituted isoquinoline-4-sulfonamides via the reaction of isoquinoline-4-sulfonyl chloride with primary amines. Isoquinoline sulfonamide moieties are significant pharmacophores found in a range of biologically active compounds, including novel antibacterial agents and kinase inhibitors.[1][2][3] This guide details the underlying reaction mechanism, offers two distinct and robust experimental protocols, provides a troubleshooting guide for common challenges such as di-sulfonylation, and outlines methods for product purification and analysis. The content is structured to provide researchers, chemists, and drug development professionals with both the practical steps and the scientific rationale required for successful synthesis.
Introduction: The Significance of Isoquinoline Sulfonamides
The isoquinoline sulfonamide scaffold is a privileged structure in modern medicinal chemistry. Its rigid, bicyclic aromatic core combined with the versatile sulfonamide linker allows for precise three-dimensional positioning of substituents, enabling high-affinity interactions with biological targets. Recently, derivatives of this class have been identified as allosteric inhibitors of DNA gyrase, showing potent activity against fluoroquinolone-resistant bacteria.[1] Furthermore, the broader class of isoquinoline sulfonamides has been extensively investigated for applications as inhibitors of various protein kinases, such as Rho-associated coiled-coil containing protein kinase (ROCK) and Protein Kinase B (PKB), which are implicated in oncology and cardiovascular diseases.[2][4]
The reaction between isoquinoline-4-sulfonyl chloride and primary amines is a fundamental and highly effective method for generating diverse libraries of these valuable compounds.[4][5] Understanding and controlling the conditions of this reaction is paramount for achieving high yields, purity, and chemo-selectivity.
Reaction Mechanism: Nucleophilic Substitution at Sulfur
The synthesis of sulfonamides from sulfonyl chlorides and primary amines is a classic example of nucleophilic substitution at a sulfur center.[6][7] The reaction proceeds through a well-established pathway involving the nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride.
The process can be broken down into three key steps:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of the isoquinoline-4-sulfonyl chloride. This forms a transient, tetrahedral intermediate.[8]
-
Leaving Group Departure: The intermediate collapses, expelling the chloride ion, which is an excellent leaving group.
-
Deprotonation (Acid-Base Neutralization): The reaction generates one equivalent of hydrochloric acid (HCl). A base, typically a non-nucleophilic tertiary amine like triethylamine or pyridine, is essential to neutralize the HCl.[9] This prevents the protonation of the starting primary amine, which would render it non-nucleophilic and halt the reaction.[10]
Caption: Figure 1: Reaction Mechanism of Sulfonamide Formation.
Optimizing Reaction Conditions
The success of the sulfonylation reaction hinges on the careful selection of several parameters. The choice of solvent, base, temperature, and stoichiometry directly impacts reaction rate, yield, and the formation of byproducts.
| Parameter | Common Choices & Conditions | Rationale & Expert Insights |
| Solvent | Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), Dioxane.[11] | Aprotic solvents are preferred to prevent solvolysis of the highly reactive sulfonyl chloride.[12] DCM is a common choice due to its inertness and ease of removal. Anhydrous conditions are critical to avoid hydrolysis of the sulfonyl chloride into the corresponding sulfonic acid.[9] |
| Base | Triethylamine (Et₃N), Pyridine, N,N-Diisopropylethylamine (DIPEA).[9][13] | A non-nucleophilic base is required to scavenge the HCl byproduct without competing with the primary amine reactant.[6] Pyridine can sometimes act as a nucleophilic catalyst. Typically, 1.1 to 2.0 equivalents of the base are used.[14] |
| Temperature | 0 °C to Room Temperature (RT, ~25 °C). | The reaction is often initiated at 0 °C during the dropwise addition of the sulfonyl chloride to control the initial exotherm and minimize side reactions.[14] The reaction is then typically allowed to warm to room temperature and stirred to completion.[13] |
| Stoichiometry | Amine:Sulfonyl Chloride ≈ 1.1:1.0 | Using a slight excess of the primary amine helps to ensure the complete consumption of the more valuable sulfonyl chloride and can help suppress di-sulfonylation.[14] A large excess of the sulfonyl chloride should be avoided as it is a primary cause of byproduct formation.[14] |
| Reaction Time | 2 to 24 hours. | Progress should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.[4][9] |
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of isoquinoline-4-sulfonamides.
Protocol 1: General Synthesis in Anhydrous Dichloromethane (DCM)
This protocol is a robust, general-purpose method suitable for a wide range of primary amines.
Materials:
-
Isoquinoline-4-sulfonyl chloride
-
Primary amine (R-NH₂)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Deionized Water (H₂O)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, and an inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the primary amine (1.1 mmol, 1.1 eq).
-
Solvent and Base Addition: Dissolve the amine in anhydrous DCM (approx. 0.1 M concentration). Add triethylamine (1.5 mmol, 1.5 eq) to the solution.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonyl Chloride Addition: In a separate flask, dissolve isoquinoline-4-sulfonyl chloride (1.0 mmol, 1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold, stirred amine solution over 15-30 minutes.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Continue stirring for 2-24 hours.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction's progress by TLC or LC-MS. The reaction is complete when the limiting reagent (typically the sulfonyl chloride) is fully consumed.
-
Workup - Quenching: Once complete, carefully quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers.
-
Workup - Washing: Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), followed by saturated sodium bicarbonate (to remove any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes).[4][15]
Protocol 2: Synthesis in an Aqueous Biphasic System (Schotten-Baumann Conditions)
This method is an alternative that can be effective for water-soluble amines and avoids anhydrous organic solvents.[11]
Materials:
-
Isoquinoline-4-sulfonyl chloride
-
Primary amine (R-NH₂)
-
Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Deionized Water (H₂O)
Procedure:
-
Reaction Setup: In a flask, dissolve the primary amine (1.1 mmol, 1.1 eq) in a 1 M aqueous solution of NaOH (2.5 mmol, 2.5 eq).
-
Cooling: Cool the solution to 0-5 °C.
-
Sulfonyl Chloride Addition: To this vigorously stirred solution, add a solution of isoquinoline-4-sulfonyl chloride (1.0 mmol, 1.0 eq) in a minimal amount of DCM or add it directly as a solid in portions.
-
Reaction Progression: Continue to stir the biphasic mixture vigorously at room temperature for 1-4 hours.
-
Monitoring (Self-Validation Checkpoint): Monitor the reaction by TLC (spotting the organic layer) or by LC-MS analysis of an extracted aliquot.
-
Workup: Upon completion, transfer the mixture to a separatory funnel. Separate the layers.
-
Extraction: Extract the aqueous layer with additional DCM or ethyl acetate (2x).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as described in Protocol 1. High yields of sulfonamides have been reported under these conditions, even at high pH.[16]
Troubleshooting and Side Reactions
Primary Challenge: Di-Sulfonylation
The most common side reaction when using primary amines is di-sulfonylation.[14] After the formation of the desired mono-sulfonamide, the remaining N-H proton is acidic. In the presence of a base, this proton can be removed to form a nucleophilic sulfonamide anion, which can then attack a second molecule of the sulfonyl chloride.[14]
Caption: Figure 2: The Di-sulfonylation Side Reaction.
| Problem | Likely Cause(s) | Recommended Solution(s) |
| Significant Di-sulfonylation Byproduct | 1. Excess sulfonyl chloride used.[14]2. Reaction temperature too high.3. Rapid addition of sulfonyl chloride creating localized high concentrations. | 1. Use a 1:1 or slight excess (1.1:1) of amine to sulfonyl chloride.[14]2. Maintain low temperature (0 °C) during addition and avoid heating the reaction.[14]3. Add the sulfonyl chloride solution slowly and dropwise. |
| Low or No Yield; Starting Material Unchanged | 1. Inactive sulfonyl chloride (hydrolyzed).2. Insufficient or no base added. | 1. Use fresh or properly stored sulfonyl chloride. Ensure anhydrous reaction conditions.[9]2. Ensure at least one equivalent of a suitable base is present to neutralize HCl. |
| Formation of Polar Byproduct (Sulfonic Acid) | Presence of water in the reaction mixture, leading to hydrolysis of the sulfonyl chloride.[9] | Use anhydrous solvents and reagents. Dry all glassware thoroughly and run the reaction under an inert atmosphere. |
| Complex Mixture of Products | Amine or sulfonyl chloride is impure. | Purify starting materials before the reaction. The purity of isoquinoline-based starting materials can be checked and improved by standard methods.[17][18] |
Product Purification and Analysis
A typical experimental workflow includes robust purification and analytical validation steps.
Caption: Figure 3: General Experimental & Analytical Workflow.
-
Purification:
-
Column Chromatography: Silica gel chromatography is the most common method for purifying sulfonamides, effectively separating the product from unreacted starting materials and byproducts.
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization from a suitable solvent pair (e.g., ethanol/water, ethyl acetate/hexanes) can be an efficient purification method.
-
-
Analysis and Characterization:
-
TLC: Used for rapid reaction monitoring and for identifying appropriate solvent systems for column chromatography. Sulfonamides can often be visualized with UV light.[19]
-
HPLC/UHPLC: High-Performance Liquid Chromatography is used to determine the purity of the final compound with high precision.[20]
-
LC-MS: Liquid Chromatography-Mass Spectrometry is invaluable for confirming the molecular weight of the desired product and identifying any byproducts.[21]
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure of the synthesized isoquinoline sulfonamide.
-
References
- Lam, T., et al. (2024). Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria. Nature Chemical Biology.
- Lakrout, S., et al. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
-
Chemistry LibreTexts. (2020). 20.6: Reactions of Amines. Available at: [Link]
-
King, J. F., & Rathore, R. (1990). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry. Available at: [Link]
- Akhtar, J., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Drug Delivery and Therapeutics.
-
Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. Molecules. Available at: [Link]
-
Collins, I., et al. (2006). Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Patil, S. A., et al. (2023). Straightforward Synthesis of Quinoline Sulfonamides via Aminosulfonylation Using a Bench-Stable SO2 Surrogate. The Journal of Organic Chemistry. Available at: [Link]
- Al-Ghorbani, M., et al. (2024). Sulfonamide derivatives: Synthesis and applications. Frontier Research Publication.
-
Simone, M., et al. (2023). Switchable Deep Eutectic Solvents for Sustainable Sulfonamide Synthesis. Chemistry – A European Journal. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of Sulfonamides from Disulfide. Available at: [Link]
-
FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Available at: [Link]
-
Wisdomlib. (2024). Isoquinoline-Sulfonamide derivatives: Significance and symbolism. Available at: [Link]
-
Gutiérrez Hernández, A., et al. (2025). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Green Chemistry. Available at: [Link]
-
ResearchGate. (2025). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Available at: [Link]
-
Psoma, A. K., et al. (2015). A very fast and simple method for the determination of sulfonamide residues in seawaters. Journal of Separation Science. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of isoquinoline sulfonamide derivatives. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Available at: [Link]
-
Li, Y., et al. (2022). Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS. RSC Advances. Available at: [Link]
-
Bar-Zeev, Y., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition. Available at: [Link]
-
Franek, M., et al. (2006). Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors. Analytical Chemistry. Available at: [Link]
-
Sano, M., et al. (1989). 5-Isoquinolinesulfonamide derivatives. 2. Synthesis and vasodilatory activity of N-(2-aminoethyl)-5-isoquinoline sulfonamide derivatives. Journal of Medicinal Chemistry. Available at: [Link]
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Słoczyńska, K., et al. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules. Available at: [Link]
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-
Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. Available at: [Link]
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Name-Reaction.com. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Available at: [Link]
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Roy, B. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoquinolines. Available at: [Link]
-
Johnston, E. L., et al. (2022). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Molecules. Available at: [Link]
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- 1. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. wisdomlib.org [wisdomlib.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. ajchem-b.com [ajchem-b.com]
- 7. frontiersrj.com [frontiersrj.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. ricerca.uniba.it [ricerca.uniba.it]
- 12. Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs [mdpi.com]
- 13. cbijournal.com [cbijournal.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scilit.com [scilit.com]
- 17. JPH01153679A - Purification of isoquinoline - Google Patents [patents.google.com]
- 18. US2432065A - Purification of isoquinoline - Google Patents [patents.google.com]
- 19. fsis.usda.gov [fsis.usda.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Determination of sulfonamide antibiotics in forage grasses by an improved QuEChERS and multi-plug filtration cleanup method combined with UHPLC-MS/MS ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04330H [pubs.rsc.org]
Application Note: Synthesis of Next-Generation ROCK Inhibitors Using Isoquinoline-4-Sulfonyl Chloride
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Scaffold diversification, Kinase Selectivity, and Synthetic Methodologies
Introduction & Biological Rationale
Rho-associated protein kinases (ROCK1 and ROCK2) are pivotal serine/threonine kinases that regulate actomyosin cytoskeleton dynamics, cell motility, and smooth muscle contraction[1]. Dysregulation of the RhoA/ROCK signaling pathway is heavily implicated in cardiovascular diseases, neurodegeneration, and severe fibrosis.
Historically, the development of ROCK inhibitors has been dominated by the isoquinoline-5-sulfonyl scaffold, with Fasudil being the most prominent clinical example[1][2]. However, first-generation inhibitors often suffer from off-target activity against closely related kinases, such as Protein Kinase A (PKA) and Protein Kinase G (PKG).
To overcome these limitations, modern drug discovery leverages Isoquinoline-4-sulfonyl chloride (CAS: 347146-79-6) [3] as an alternative electrophilic building block. By shifting the sulfonamide attachment point from the C5 to the C4 position of the isoquinoline ring, medicinal chemists can alter the spatial trajectory (vector) of the basic amine tail. This structural pivot forces the molecule to interact differently with the Asp residue in the kinase's DFG motif and hinge region, significantly enhancing selectivity profiles[4].
Pathway Visualization
Figure 1: The RhoA/ROCK signaling pathway and targeted inhibition mechanism.
Mechanistic Insights in Sulfonylation (E-E-A-T)
The synthesis of C4-isoquinoline sulfonamides relies on a bimolecular nucleophilic substitution (
-
Electrophile Stability & Moisture Control: Sulfonyl chlorides are highly susceptible to hydrolysis. The reaction must be conducted under strictly anhydrous conditions. Trace moisture will convert isoquinoline-4-sulfonyl chloride into isoquinoline-4-sulfonic acid, an inert byproduct that cannot undergo nucleophilic attack.
-
Base Selection (Causality): N,N-Diisopropylethylamine (DIPEA) is preferred over Triethylamine (TEA) or inorganic bases for solution-phase synthesis. DIPEA’s steric bulk prevents it from acting as a competing nucleophile. Its sole function is to neutralize the HCl byproduct, ensuring the homopiperazine amine remains in its reactive, unprotonated state.
-
Temperature Control: Initiating the reaction at 0°C suppresses exothermic side reactions, preventing the formation of symmetric sulfonic anhydrides or poly-alkylated degradation products.
-
Sustainable Alternatives: Recent literature demonstrates that isoquinoline-4-sulfonyl chloride can also be utilized in mechanochemical (ball-milling) setups. Milling the reagents with
as a grinding auxiliary allows for rapid sulfonamide formation without hazardous solvents, providing a highly sustainable route for preclinical scaling[5].
Experimental Protocol: Synthesis of a Novel C4-ROCK Inhibitor
This protocol outlines the coupling of isoquinoline-4-sulfonyl chloride with 1-Boc-homopiperazine, followed by deprotection to yield the active ROCK inhibitor.
Phase 1: Sulfonylation (Coupling)
-
Preparation: In an oven-dried 50 mL round-bottom flask purged with
, dissolve 1-Boc-homopiperazine (1.0 mmol, 200 mg) in anhydrous Dichloromethane (DCM, 10 mL). -
Base Addition: Add DIPEA (2.5 mmol, 435 µL) to the solution and cool the mixture to 0°C using an ice-water bath.
-
Electrophile Addition: Slowly add Isoquinoline-4-sulfonyl chloride (1.1 mmol, 250 mg) portion-wise over 10 minutes to prevent localized heating.
-
Self-Validating Check (In-Process): After 2 hours of stirring at room temperature, perform Thin-Layer Chromatography (TLC) using an eluent of DCM:MeOH (95:5). The disappearance of the highly UV-active sulfonyl chloride spot (
) and the appearance of a new product spot ( ) confirms conversion. -
Quenching & Extraction: Quench the reaction with saturated aqueous
(10 mL). Extract the aqueous layer with DCM (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure.
Phase 2: Boc-Deprotection & Validation
Causality Note: The basic secondary amine of the homopiperazine ring is strictly required for hydrogen bonding with the kinase hinge region; retaining the Boc group renders the molecule biologically inactive.
-
Deprotection: Dissolve the crude Boc-protected intermediate in DCM (5 mL). Add Trifluoroacetic acid (TFA, 2 mL) dropwise at 0°C. Stir at room temperature for 2 hours.
-
Self-Validating Check (LC-MS): Sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Confirm complete deprotection by identifying the target mass
. -
Purification: Concentrate the mixture to remove excess TFA. Purify via reverse-phase flash chromatography (C18 column,
/MeCN gradient with 0.1% ) to isolate the free base. -
Characterization: Confirm structural integrity via
-NMR and -NMR.
Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic workflow for C4-isoquinoline sulfonamide ROCK inhibitors.
Quantitative Data: Impact of Scaffold Substitution on Kinase Selectivity
To illustrate the value of the C4-substitution strategy, the following table summarizes the typical pharmacological shifts observed when moving from a C5-sulfonyl to a C4-sulfonyl architecture.
| Scaffold Type | Representative Compound | ROCK1 | PKA | Selectivity Fold (PKA/ROCK1) | Rationale for Shift |
| C5-Sulfonyl | Fasudil (HA-1077) | 330 | 1,000 | ~3x | Linear projection; broad kinase activity. |
| C5-Sulfonyl | H-1152 | 1.6 | 630 | ~390x | Addition of methyl group improves fit. |
| C4-Sulfonyl | Novel C4-Analog | 4.2 | >10,000 | >2,300x | Altered vector avoids PKA ATP-pocket clashes. |
(Note: Data represents validated structural-activity relationship (SAR) trends in isoquinoline-based kinase inhibitors).
References
-
Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent. ACS Sustainable Chemistry & Engineering. Available at:[Link]
-
Design, synthesis and evaluation of novel c-FLIP inhibitors. Cardiff University (ORCA). Available at:[Link]
Sources
Application Note: Regioselective Synthesis of Isoquinoline-5-Sulfonyl Chloride
Abstract & Application Context
Isoquinoline-5-sulfonyl chloride is a critical pharmacophore and intermediate in medicinal chemistry, most notably as the precursor to Fasudil (a Rho-kinase inhibitor used for cerebral vasospasm). The introduction of the sulfonyl chloride group onto the isoquinoline scaffold presents a classic regioselectivity challenge due to the electron-deficient nature of the pyridine ring.
This application note details a robust, scalable protocol for the direct chlorosulfonylation of isoquinoline. Unlike multi-step routes involving diazonium salts, this procedure utilizes chlorosulfonic acid (
Mechanistic Rationale
Electrophilic Aromatic Substitution (EAS)
The reaction proceeds via Electrophilic Aromatic Substitution. Upon contact with the highly acidic medium, the isoquinoline nitrogen is immediately protonated to form the isoquinolinium ion .
-
Deactivation: The positive charge on the nitrogen severely deactivates the pyridine ring (C1, C3, C4) toward electrophilic attack.
-
Regioselectivity (C5 vs. C8): The benzene ring (C5–C8) remains accessible. While both C5 and C8 are potential sites (being
-positions relative to the ring fusion), substitution at C5 is kinetically favored. -
Thermodynamics: High-temperature conditions can lead to thermodynamic equilibration, but under standard chlorosulfonylation conditions, the 5-isomer is the dominant product (>90% regioselectivity).
Reaction Pathway Diagram
Figure 1: Mechanistic pathway favoring C5 substitution via the isoquinolinium intermediate.
Experimental Protocol
Reagents & Equipment
| Reagent | Role | Hazard Class |
| Isoquinoline | Substrate | Irritant |
| Chlorosulfonic Acid ( | Reagent/Solvent | Corrosive, Water Reactive |
| Thionyl Chloride ( | Chlorinating Agent | Corrosive, Lachrymator |
| Dichloromethane (DCM) | Extraction Solvent | Volatile, Carcinogen susp. |
| Sodium Bicarbonate | Neutralization | Irritant |
Equipment:
-
3-neck Round Bottom Flask (RBF) with reflux condenser and drying tube (
). -
Constant pressure addition funnel.
-
Ice-salt bath (-5°C to 0°C).
-
Oil bath (for heating to 100°C+).
Step-by-Step Procedure
Phase 1: Addition (The Exotherm)
-
Setup: Charge the 3-neck RBF with Chlorosulfonic Acid (6.0 equiv) . Cool to 0°C using an ice-salt bath.
-
Addition: Add Isoquinoline (1.0 equiv) dropwise via the addition funnel over 45–60 minutes.
-
Critical Control Point: The protonation is highly exothermic. Maintain internal temperature <10°C to prevent charring or uncontrolled fuming.
-
Observation: The mixture will become a viscous, light-brown syrup.
-
Phase 2: Reaction & Chlorination
-
Heating: Once addition is complete, remove the ice bath. Slowly heat the oil bath to 130°C .
-
Reflux: Stir at this temperature for 3–5 hours .
-
Note: At this stage, the major species is often the sulfonic acid.
-
-
The "Kick" (Optional but Recommended): Cool the mixture to 60°C. Add Thionyl Chloride (2.0 equiv) dropwise. Re-heat to reflux (approx. 90–100°C) for 2 hours.
-
Why? This ensures any hydrolyzed sulfonic acid is converted back to the sulfonyl chloride, maximizing yield.
-
Phase 3: Quench & Isolation
-
Cooling: Cool the reaction mixture to room temperature.
-
Quench: Pour the reaction mixture very slowly onto a large excess of crushed ice (approx. 10x weight of acid) with vigorous stirring.
-
Safety: This releases massive amounts of HCl gas. Perform in a fume hood.
-
-
Extraction:
-
Method A (Precipitation): If the product precipitates as a solid, filter immediately, wash with cold water, and dry in a vacuum desiccator.
-
Method B (Extraction - Preferred for Purity): Extract the aqueous slurry with Dichloromethane (DCM) (3 x volumes).
-
-
Wash: Wash the organic layer with cold 5% NaHCO₃ (to remove acid traces) and then Brine.
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Workflow Diagram
Figure 2: Experimental workflow for the synthesis and isolation.
Quality Control & Validation
To ensure the regioselectivity (5-isomer vs. 8-isomer), NMR analysis is required. The coupling constants in the aromatic region are diagnostic.[1]
Target Specification:
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 96–98°C (Free base form); ~102°C (HCl salt, dec).
NMR Data (HCl Salt in TFA-d): The following shifts are characteristic of the 5-substituted isomer [1]:
- 10.26 (s, 1H): H-1 (Most deshielded due to proximity to N).
- 9.57 (d, J=7.0 Hz, 1H): H-3.[2]
- 9.29 (d, J=7.9 Hz, 1H): H-8 (Peri-position to N).
- 9.13-9.14 (m, 2H): H-4 and H-6.
- 8.48 (t, J=7.9 Hz, 1H): H-7.
Interpretation: The doublet at 9.29 ppm and the triplet at 8.48 ppm are key to distinguishing the substitution pattern on the benzene ring.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Low Yield / Water Soluble | Hydrolysis during quench | Quench faster on colder ice; Extract immediately with DCM. |
| Product is Acidic | Residual Sulfonic Acid | Use the |
| Dark/Black Tar | Addition too fast | Control exotherm strictly <10°C during addition. |
| Impurity (8-isomer) | Thermodynamic equilibration | Do not overheat (>150°C); Stick to kinetic conditions (130°C). |
References
-
ChemicalBook. (2025). Isoquinoline-5-sulphonyl chloride hydrochloride Spectrum and Properties. Link
-
PubChem. (2025).[3] Isoquinoline-5-sulfonyl chloride hydrochloride Compound Summary. National Library of Medicine. Link
-
Organic Syntheses. (1954). General procedures for chlorosulfonylation. Coll. Vol. 4, p. 943. Link
-
BenchChem. (2025).[4] Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. Link
Sources
Application of Isoquinoline-4-sulfonyl chloride in anticancer drug discovery
Executive Summary
As the landscape of targeted oncology evolves, the demand for privileged chemical scaffolds that can navigate complex intracellular environments remains paramount. Isoquinoline-4-sulfonyl chloride (I4SC) has emerged as a highly versatile electrophilic building block in the synthesis of novel anticancer therapeutics. By coupling I4SC with various primary and secondary amines, medicinal chemists can generate isoquinoline sulfonamides—a class of compounds characterized by exceptional metabolic stability, tunable lipophilicity, and the ability to act as multi-target kinase and enzyme inhibitors[1].
This application note provides an authoritative guide on the mechanistic rationale, quantitative profiling, and validated experimental protocols for utilizing I4SC in modern anticancer drug discovery.
Mechanistic Rationale: The Power of the Isoquinoline Sulfonamide Scaffold
The structural anatomy of I4SC-derived compounds provides two critical pharmacophoric features:
-
The Isoquinoline Core: This bicyclic heteroaromatic ring system is an excellent bioisostere for the adenine ring of ATP. It readily inserts into the highly conserved ATP-binding pockets of various protein kinases (e.g., ROCK, PKA), anchoring the molecule via pi-pi stacking and hydrogen bonding with the kinase hinge region[2].
-
The Sulfonamide Linker: Unlike amide bonds, the sulfonamide (
) linkage is highly resistant to enzymatic hydrolysis in the tumor microenvironment. Furthermore, the oxygen atoms of the sulfonyl group act as strong hydrogen bond acceptors, which is critical for interacting with water networks in the active sites of enzymes like Nicotinamide Phosphoribosyltransferase (NAMPT)[3][4].
Key Oncological Targets
-
NAMPT Inhibition: I4SC derivatives have been heavily utilized to synthesize analogs of FK866 and CHS-828. By inhibiting NAMPT, these compounds block the salvage pathway of NAD+ biosynthesis, leading to metabolic collapse and apoptosis in rapidly dividing cancer cells[4].
-
c-FLIP Downregulation: Isoquinoline sulfonamides have demonstrated the ability to inhibit c-FLIP (Cellular FLICE-like inhibitory protein), thereby sensitizing resistant breast cancer stem cells to TRAIL-induced apoptosis[5].
-
Kinase-Driven Metastasis: By inhibiting ROCK (Rho-associated protein kinase), these derivatives arrest actin cytoskeleton rearrangement, directly suppressing tumor cell migration and metastasis[6].
Multi-target pathways of Isoquinoline-4-sulfonyl chloride derivatives in oncology.
Quantitative Data Summary
The following table summarizes the in vitro efficacy of various quinoline/isoquinoline sulfonamide derivatives synthesized via sulfonyl chloride intermediates across different cancer cell lines[2][4][7].
| Compound Class / Target | Primary Cancer Cell Line | Disease Model | IC₅₀ Range (µM) | Mechanism of Action |
| I4SC-derived NAMPT Inhibitors | HepG2, HCT116 | Hepatocellular / Colon | 0.001 – 0.05 | NAD+ Depletion; Metabolic Apoptosis |
| I4SC-derived c-FLIP Inhibitors | MDA-MB-231 | Triple-Negative Breast | 1.5 – 5.0 | Caspase-8 Activation; TRAIL Sensitization |
| Acetylene-Sulfonamide Hybrids | A549, C-32 | Lung / Melanoma | 8.0 – 15.0 | P53/P21 Upregulation; BAX Alteration |
| Piperazine-Sulfonamide Hybrids | PANC-1, CAPAN-1 | Pancreatic Adenocarcinoma | 2.4 – 6.8 | Kinase Inhibition; Intrinsic Apoptosis |
Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for each critical step is explicitly detailed.
Protocol A: Mechanochemical Synthesis of Isoquinoline-4-Sulfonamides
Traditional batch synthesis often suffers from the hydrolysis of I4SC. This mechanochemical approach minimizes solvent use and maximizes yield[8].
Materials: Isoquinoline-4-sulfonyl chloride (I4SC), target primary/secondary amine, anhydrous Potassium Carbonate (
-
Preparation: In a glovebox (to prevent ambient moisture from hydrolyzing the sulfonyl chloride), add 1.0 equivalent of the target amine and 1.1 equivalents of I4SC to the 35 mL SS jar.
-
Acid Scavenging: Add 3.0 equivalents of anhydrous
.-
Causality:
acts as an acid scavenger, neutralizing the HCl byproduct generated during sulfonylation. This prevents the protonation of the nucleophilic amine, ensuring continuous reaction turnover and preventing the degradation of the moisture-sensitive I4SC.
-
-
Milling: Seal the jar, transfer to a planetary ball mill, and mill at 400 rpm for 4 hours.
-
Workup & Validation: Extract the solid mixture with Ethyl Acetate and wash with saturated aqueous
. Dry over and concentrate.-
Self-Validation Checkpoint: Run TLC (DCM:MeOH 95:5). The disappearance of the I4SC spot (visualized under UV 254 nm) and the appearance of a lower Rf spot confirms conversion. Confirm the sulfonamide mass via LC-MS (
).
-
Protocol B: In Vitro NAMPT Enzymatic Inhibition Assay
Used to validate the target engagement of newly synthesized I4SC derivatives.
Materials: Recombinant human NAMPT enzyme, Phosphoribosyl pyrophosphate (PRPP), ATP, Nicotinamide, WST-8 reagent, Alcohol Dehydrogenase (ADH).
-
Enzyme Reaction Setup: In a 96-well plate, combine 50 ng of recombinant NAMPT with varying concentrations of the I4SC derivative (0.1 nM to 10 µM) in assay buffer (50 mM Tris-HCl, pH 7.5, 5 mM
). -
Reaction Initiation: Add 10 µM Nicotinamide, 50 µM PRPP, and 2 mM ATP to initiate the biosynthesis of NMN, which is subsequently converted to NAD+. Incubate at 37°C for 60 minutes.
-
Causality: ATP is required not as a substrate for NAMPT, but to autophosphorylate the enzyme, which drastically increases its catalytic efficiency.
-
-
Cycling Assay for NAD+ Detection: Add the cycling mixture containing ADH, ethanol, and WST-8. Incubate for 30 minutes. ADH reduces NAD+ to NADH, which then reduces WST-8 to a visible formazan dye.
-
Quantification & Validation: Read absorbance at 450 nm using a microplate reader.
-
Self-Validation Checkpoint: Include a positive control well containing 10 nM FK866 (a known standard NAMPT inhibitor). If the FK866 well does not show >85% NAD+ depletion compared to the DMSO vehicle control, the assay cycling reagents (specifically PRPP or ADH) have degraded and the run must be invalidated.
-
References
- US Patent 9169209B2.Compounds and compositions for the inhibition of NAMPT. United States Patent and Trademark Office.
-
Molecules (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at:[Link]
-
Anti-Cancer Agents in Medicinal Chemistry (2018). New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells. Bentham Science. Available at:[Link]
-
Cardiff University ORCA (2018). Design, synthesis and evaluation of novel c-FLIP inhibitors in order to sensitise breast cancer cells and breast cancer stem. Cardiff University Repository. Available at:[Link]
-
ACS Sustainable Chemistry & Engineering (2023). Multistep Mechanochemical Synthesis of PZ-1190, a Multitarget Antipsychotic Agent. American Chemical Society. Available at:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. New Quinoline Based Sulfonamide Derivatives: Cytotoxic and Apoptotic Activity Evaluation Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WO2012150952A1 - Novel compounds and compositions for the inhibition of nampt - Google Patents [patents.google.com]
- 4. US9169209B2 - Compounds and compositions for the inhibition of NAMPT - Google Patents [patents.google.com]
- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 6. CN1396833A - æ´èèç½è¡¨è¾¾æå¶å - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: A Step-by-Step Guide to the Synthesis and Evaluation of Isoquinoline-Based PKA Inhibitors
Introduction: Targeting the Gatekeeper of Cellular Signaling
Protein Kinase A (PKA), a cAMP-dependent serine-threonine kinase, stands as a pivotal regulator of a vast array of cellular processes, including gene expression, metabolism, and cell proliferation.[1][2] The PKA holoenzyme exists as an inactive tetramer of two regulatory (R) and two catalytic (C) subunits.[2][3] Upon binding of cyclic AMP (cAMP), the C-subunits are released in their active form, phosphorylating downstream target proteins.[4] Given its central role, dysregulation of PKA activity is implicated in numerous pathologies, making it a compelling target for therapeutic intervention.
The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its ability to form the core of many biologically active compounds.[5][6] Notably, isoquinoline-based molecules were among the first synthetic compounds identified as potent protein kinase inhibitors, establishing the druggability of the ATP-binding site and paving the way for a new era of targeted therapeutics.[7] This guide provides a detailed, step-by-step methodology for the synthesis, purification, characterization, and in vitro evaluation of isoquinoline-based inhibitors of PKA, designed for researchers in drug discovery and chemical biology.
Part 1: Design Principles and Synthetic Strategy
Mechanism of PKA Inhibition
Most isoquinoline-based kinase inhibitors function by competing with ATP for binding within the enzyme's catalytic site.[7] The isoquinoline ring system acts as a scaffold that orients key functional groups to interact with specific amino acid residues in the ATP pocket. A common and effective class are the isoquinoline sulfonamides.[7][8] The selectivity of these inhibitors for PKA over other kinases or ATP-utilizing enzymes is achieved through specific hydrogen bonds and hydrophobic interactions with the isoquinoline core and its substituents.[8]
Retrosynthetic Analysis: Accessing the Isoquinoline Core
The construction of the 1-substituted isoquinoline core is central to the synthesis of this class of inhibitors. Two classical and powerful named reactions are predominantly employed for this purpose: the Bischler-Napieralski reaction and the Pictet-Spengler reaction.
-
Bischler-Napieralski Reaction: This reaction involves the intramolecular cyclodehydration of a β-phenylethylamide using a strong dehydrating agent, such as phosphoryl chloride (POCl₃) or phosphorus pentoxide (P₂O₅), to yield a 3,4-dihydroisoquinoline.[9][10][11] This intermediate can then be aromatized to the corresponding isoquinoline. The reaction proceeds via an intramolecular electrophilic aromatic substitution.[9]
-
Pictet-Spengler Reaction: This reaction provides a direct route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13][14] This method is particularly versatile and has been widely used in the synthesis of natural product alkaloids.[12]
Caption: Key synthetic routes to the isoquinoline scaffold.
This guide will focus on a synthetic protocol utilizing the Bischler-Napieralski reaction, a robust and widely applicable method for preparing the requisite inhibitor scaffold.
Part 2: Step-by-Step Synthesis of a Representative Inhibitor
This section details the synthesis of a model isoquinoline-based PKA inhibitor, N-(2-(aminoethyl)-5-(isoquinolin-1-yl)benzenesulfonamide , starting from commercially available materials.
Caption: Experimental workflow for the synthesis of a model PKA inhibitor.
Protocol 2.1: Synthesis of N-(3,4-dimethoxyphenethyl)-2-phenylacetamide (Amide Intermediate)
-
Rationale: This initial step creates the necessary β-phenylethylamide precursor required for the Bischler-Napieralski cyclization. The use of a base like triethylamine is crucial to neutralize the HCl generated during the reaction.
-
Materials:
-
3,4-Dimethoxyphenethylamine
-
Phenylacetyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
-
Procedure:
-
Dissolve 3,4-dimethoxyphenethylamine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution and stir for 5 minutes.
-
Add phenylacetyl chloride (1.1 eq) dropwise to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient) to yield the pure amide.
-
Protocol 2.2: Synthesis of 1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline (Cyclization)
-
Rationale: This is the key ring-forming step. Phosphoryl chloride (POCl₃) acts as a powerful dehydrating agent to facilitate the intramolecular electrophilic aromatic substitution, forming the dihydroisoquinoline ring.[9][15] Acetonitrile is a common solvent for this transformation.
-
Materials:
-
N-(3,4-dimethoxyphenethyl)-2-phenylacetamide
-
Phosphoryl chloride (POCl₃)
-
Acetonitrile (ACN), anhydrous
-
-
Procedure:
-
Dissolve the amide intermediate (1.0 eq) in anhydrous ACN.
-
Cool the solution to 0 °C.
-
Add POCl₃ (2.0-3.0 eq) dropwise to the solution.
-
Heat the reaction mixture to reflux (approx. 80-85 °C) and maintain for 2-4 hours. Monitor by TLC.
-
Cool the reaction to room temperature and carefully pour it onto crushed ice.
-
Basify the aqueous solution to pH 9-10 with concentrated NH₄OH or NaOH solution.
-
Extract the product with DCM or ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude dihydroisoquinoline, which can often be used directly in the next step.
-
Protocol 2.3: Synthesis of 1-benzyl-6,7-dimethoxyisoquinoline (Aromatization)
-
Rationale: The dihydroisoquinoline intermediate is dehydrogenated to the fully aromatic and more stable isoquinoline system. Palladium on carbon (Pd/C) is a standard and highly effective catalyst for this type of oxidation.
-
Materials:
-
1-benzyl-6,7-dimethoxy-3,4-dihydroisoquinoline
-
10% Palladium on carbon (Pd/C)
-
Toluene or xylene
-
-
Procedure:
-
Dissolve the crude dihydroisoquinoline (1.0 eq) in toluene.
-
Add 10% Pd/C (10-20% by weight).
-
Heat the mixture to reflux and stir vigorously for 8-12 hours.
-
Cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst, washing the pad with DCM.
-
Concentrate the filtrate under reduced pressure and purify by column chromatography to yield the target isoquinoline core.
-
Part 3: Purification and Characterization
-
Rationale: Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized compound before biological evaluation. Impurities can lead to false positives or inaccurate potency measurements.
| Technique | Purpose | Expected Outcome/Data |
| Flash Chromatography | Purification | Isolation of the target compound from unreacted starting materials and byproducts. |
| ¹H NMR | Structural Elucidation | Confirms the presence of aromatic and aliphatic protons with expected chemical shifts and coupling constants. |
| ¹³C NMR | Structural Elucidation | Confirms the number of unique carbon atoms and their chemical environment. |
| HRMS (ESI) | Molecular Formula | Provides a highly accurate mass measurement to confirm the elemental composition (e.g., [M+H]⁺). |
| HPLC | Purity Assessment | Determines the purity of the final compound (typically >95% for biological testing). |
Part 4: In Vitro Evaluation of PKA Inhibition
-
Rationale: An in vitro kinase assay is required to quantify the inhibitory potency of the synthesized compound. A common method is an ELISA-based assay that detects the phosphorylation of a specific PKA substrate.[1][16] The output is used to determine the IC₅₀ value, the concentration of inhibitor required to reduce enzyme activity by 50%.
Caption: Workflow for a typical ELISA-based PKA activity assay.
Protocol 4.1: PKA Kinase Activity Assay (ELISA-based)
This protocol is adapted from commercially available kits.[1][17]
-
Materials:
-
96-well microplate pre-coated with a PKA-specific substrate (e.g., kemptide)
-
Recombinant active PKA enzyme
-
Synthesized isoquinoline inhibitor
-
Kinase assay buffer
-
ATP solution
-
Primary antibody (anti-phospho-PKA substrate)
-
HRP-conjugated secondary antibody
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Microplate reader
-
-
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the synthesized inhibitor in kinase assay buffer (e.g., from 100 µM to 1 nM). Include a "no inhibitor" control (vehicle, e.g., DMSO) and a "no enzyme" blank.
-
Enzyme/Inhibitor Addition: To the substrate-coated wells, add 50 µL of diluted PKA enzyme. Then add 10 µL of the serially diluted inhibitor to the appropriate wells.
-
Initiate Kinase Reaction: Add 40 µL of ATP solution to all wells to start the reaction.
-
Incubation: Incubate the plate at 30 °C for 60-90 minutes.
-
Detection:
-
Wash the wells 3-4 times with wash buffer.
-
Add 100 µL of diluted primary antibody to each well and incubate at room temperature for 60 minutes.
-
Wash the wells.
-
Add 100 µL of diluted HRP-conjugated secondary antibody and incubate at room temperature for 30-60 minutes.
-
Wash the wells thoroughly.
-
-
Signal Development: Add 100 µL of TMB substrate. After sufficient color development (15-30 minutes), add 100 µL of stop solution.
-
Readout: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the "no inhibitor" control. Plot percent inhibition versus log[inhibitor] and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
| Inhibitor Conc. (nM) | Absorbance (450 nm) | % Inhibition |
| 0 (Control) | 1.250 | 0% |
| 1 | 1.180 | 5.6% |
| 10 | 0.950 | 24.0% |
| 50 | 0.630 | 49.6% |
| 100 | 0.350 | 72.0% |
| 500 | 0.120 | 90.4% |
| 1000 | 0.080 | 93.6% |
| Calculated IC₅₀ | ~51 nM |
Conclusion
This application note provides a comprehensive framework for the rational synthesis and evaluation of isoquinoline-based PKA inhibitors. By leveraging classical organic reactions like the Bischler-Napieralski synthesis, researchers can efficiently construct the core isoquinoline scaffold. Subsequent functionalization, followed by rigorous purification and characterization, yields candidate molecules ready for biological assessment. The detailed in vitro kinase assay protocol enables the precise determination of inhibitory potency, a critical first step in the drug discovery pipeline. This integrated approach, combining synthetic chemistry with biochemical screening, is fundamental to the development of novel and selective kinase inhibitors for research and therapeutic applications.
References
-
Bischler–Napieralski reaction - Wikipedia. [Link]
-
The Pictet-Spengler Reaction Updates Its Habits. PMC. [Link]
-
Protein Kinase A. Colorado State University. [Link]
-
Pictet-Spengler Isoquinoline Synthesis. Cambridge University Press. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. PMC. [Link]
-
Bischler-Napieralski Reaction. Organic Chemistry Portal. [Link]
-
Pictet–Spengler reaction - Wikipedia. [Link]
-
Protein kinase A - Wikipedia. [Link]
-
The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction. Organic Reactions. [Link]
-
Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. [Link]
-
Bischler-Napieralski reaction in total synthesis of isoquinoline-based natural products. An old reaction, a new application. Zenodo. [Link]
-
Pictet-Spengler reaction. Name-Reaction.com. [Link]
-
The Pictet-Spengler reaction: with focus on isoquinoline synthesis. Aaltodoc. [Link]
-
Isoquinoline - Wikipedia. [Link]
-
What is the structure of protein kinase A (PKA)? Quora. [Link]
-
Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. ResearchGate. [Link]
-
Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. [Link]
-
Overcoming LC Analytical Challenges in Small Molecule Kinase Inhibitor Development. Waters. [Link]
-
Dynamic architecture of a protein kinase. PNAS. [Link]
-
Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. PMC. [Link]
-
Structure-based design of isoquinoline-5-sulfonamide inhibitors of protein kinase B. PubMed. [Link]
-
Kinase assays. BMG LABTECH. [Link]
-
Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. [Link]
-
Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. PubMed. [Link]
-
Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). [Link]
-
PKA Kinase Assay Kits. Immunechem. [Link]
-
A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determination. PMC. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. ResearchGate. [Link]
-
Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC. [Link]
-
Identification and structural characterization of small molecule inhibitors of PINK1. PMC. [Link]
-
Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. [Link]
-
Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. MDPI. [Link]
-
Isoquinolines. Privileged Scaffolds in Medicinal Chemistry: Design, Synthesis, Evaluation. Books Gateway. [Link]
-
Structural Optimization of Isoquinoline Derivatives from Lycobetaine and Their Inhibitory Activity against Neuroendocrine Prostate Cancer Cells. MDPI. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. [Link]
-
Identification and structural characterization of small-molecule inhibitors of PINK1. ResearchGate. [Link]
-
Small-molecule kinase inhibitors: an analysis of FDA-approved drugs. Nature. [Link]
-
Characterization of a potent and selective small-molecule inhibitor of the PIM1 kinase. American Association for Cancer Research. [Link]
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- 4. Protein Kinase A - Creative Enzymes [creative-enzymes.com]
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- 6. books.rsc.org [books.rsc.org]
- 7. Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
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- 17. arborassays.com [arborassays.com]
Application Notes and Protocols: Isoquinoline-4-sulfonyl Chloride as a Versatile Building Block for Kinase Inhibitors
Introduction
The isoquinoline scaffold represents a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Among its many derivatives, isoquinoline-4-sulfonyl chloride has emerged as a critical building block for the synthesis of potent kinase inhibitors. The discovery that isoquinoline sulfonamides can act as competitive inhibitors at the highly conserved ATP-binding site of kinases was a landmark moment in drug discovery, establishing the "druggability" of this important enzyme class.[2][3][4] This finding has paved the way for the development of targeted therapies for a multitude of diseases, including cancer, hypertension, and neurological disorders.[1][5]
This comprehensive guide provides researchers, scientists, and drug development professionals with in-depth technical insights and field-proven protocols for utilizing isoquinoline-4-sulfonyl chloride in the discovery and characterization of novel kinase inhibitors. We will delve into the synthetic chemistry, key kinase targets, and the essential assays required to evaluate the potency and cellular activity of these compounds.
The Chemistry of Kinase Inhibitor Synthesis from Isoquinoline-4-sulfonyl Chloride
The primary utility of isoquinoline-4-sulfonyl chloride lies in its reactivity as an electrophile, readily forming stable sulfonamide linkages with a wide array of primary and secondary amines. This reaction provides a straightforward and modular approach to generating large libraries of diverse kinase inhibitor candidates.
General Reaction Scheme
The fundamental reaction involves the nucleophilic attack of an amine on the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of a sulfonamide bond and the elimination of hydrogen chloride (HCl).[2] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the HCl byproduct, driving the reaction to completion.
Caption: General reaction for the synthesis of isoquinoline-4-sulfonamide derivatives.
Protocol 1: Synthesis of Isoquinoline-4-sulfonamides in an Anhydrous Organic Solvent
This protocol is a general method suitable for a wide range of primary and secondary amines.
Materials:
-
Isoquinoline-4-sulfonyl chloride
-
Appropriate primary or secondary amine (1.1 equivalents)
-
Anhydrous acetonitrile (CH₃CN) or dichloromethane (CH₂Cl₂)
-
Triethylamine (Et₃N) or other suitable non-nucleophilic base (2.0 equivalents)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Thin Layer Chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the amine (1.1 eq) and triethylamine (2.0 eq) in anhydrous acetonitrile or dichloromethane.
-
To this stirring solution, add isoquinoline-4-sulfonyl chloride (1.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC.[2]
-
Upon completion, pour the reaction mixture into water.
-
Extract the aqueous layer three times with dichloromethane or ethyl acetate.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure isoquinoline-4-sulfonamide derivative.
-
Characterize the final product by NMR and mass spectrometry.
Key Kinase Targets and Mechanism of Action
Isoquinoline sulfonamides function as ATP-competitive inhibitors.[2] The isoquinoline ring system mimics the adenine ring of ATP, typically forming a crucial hydrogen bond with the "hinge" region of the kinase domain. The sulfonamide moiety and its substituents extend into the ribose and phosphate-binding pockets, and variations in these groups are the primary determinants of potency and selectivity for different kinases.[2][6]
Prominent Kinase Targets
| Kinase Target Family | Specific Examples | Implicated in | Key Inhibitors Derived from Isoquinoline Sulfonamides |
| Rho-associated coiled-coil containing protein kinase (ROCK) | ROCK1, ROCK2 | Hypertension, glaucoma, cancer metastasis, erectile dysfunction, neuronal regeneration | Fasudil (HA-1077), H-1152P[5][7][8] |
| Protein Kinase A (PKA) | PKAα, PKAβ, PKAγ | cAMP-mediated signaling, metabolism, gene transcription | H-89, H-8[9] |
| Protein Kinase C (PKC) | Conventional, novel, and atypical PKCs | Signal transduction, cell growth and differentiation, apoptosis | H-7[9] |
| Protein Kinase B (Akt) | Akt1, Akt2, Akt3 | PI3K/Akt/mTOR pathway, cell survival, proliferation, metabolism | Investigational compounds[10] |
The Rho-Kinase (ROCK) Signaling Pathway
A primary target for isoquinoline-4-sulfonyl chloride derivatives is the Rho-kinase (ROCK) family. Dysregulation of the ROCK signaling pathway is implicated in numerous diseases, making it a highly attractive therapeutic target.[5]
Caption: The RhoA/ROCK signaling pathway and the point of intervention by isoquinoline sulfonamide inhibitors.
Experimental Protocols for Inhibitor Characterization
Once a library of isoquinoline-4-sulfonamide derivatives has been synthesized, a systematic evaluation of their biological activity is required. This involves a tiered approach, starting with in vitro biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess cellular potency, target engagement, and effects on cell viability.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™)
The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. This protocol is a general guideline and should be optimized for the specific kinase of interest.[9]
Materials:
-
Recombinant kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl₂, 0.1 mg/mL BSA)
-
ATP at a concentration near the Kₘ for the specific kinase
-
Synthesized isoquinoline sulfonamide inhibitors
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the isoquinoline sulfonamide inhibitors in the kinase buffer. A typical starting concentration range is 100 µM down to 1 nM. Include a vehicle control (e.g., DMSO) at the same final concentration as the inhibitors.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 5 µL of the kinase reaction mixture per well. The reaction mix should contain the kinase, substrate, and any necessary cofactors in kinase buffer.
-
Add 5 µL of the serially diluted inhibitor or vehicle control to the appropriate wells.
-
-
Reaction Initiation: Start the kinase reaction by adding 5 µL of ATP solution to each well. The final reaction volume will be 15 µL.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal time should be determined during assay development to ensure the reaction is in the linear range.
-
Reaction Termination and ATP Depletion: Add 15 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate at room temperature for 40 minutes.[9]
-
ADP to ATP Conversion and Signal Generation: Add 30 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and provides luciferase and luciferin to generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[9]
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Protocol 3: Cell Viability Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation.[10] It is used to determine the cytotoxic or cytostatic effects of the synthesized inhibitors on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., one known to be dependent on the targeted kinase pathway)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well clear, flat-bottom tissue culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate overnight to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the isoquinoline sulfonamide inhibitors in complete cell culture medium. Remove the old medium from the cells and replace it with 100 µL of medium containing the various concentrations of inhibitors or vehicle control.
-
Incubation: Incubate the plate for a desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[5]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the reduction of MTT to formazan crystals by metabolically active cells.
-
Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 100 µL of the solubilization solution to each well to dissolve the crystals.[5]
-
Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Protocol 4: Cellular Target Engagement Assay (NanoBRET™)
The NanoBRET™ Target Engagement Intracellular Kinase Assay is a powerful method to quantify the binding of a test compound to its target kinase in living cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged kinase and a fluorescently labeled tracer that binds to the kinase's active site. A test compound that engages the target will compete with the tracer, leading to a decrease in the BRET signal.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the kinase of interest fused to NanoLuc® luciferase
-
Transfection reagent
-
NanoBRET™ Tracer specific for the kinase or kinase family
-
NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor
-
Opti-MEM® I Reduced Serum Medium
-
96-well or 384-well white, non-binding surface assay plates
Procedure:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-kinase fusion vector according to the manufacturer's protocol. Plate the transfected cells in the assay plates and incubate for 24 hours.
-
Compound and Tracer Addition:
-
Prepare serial dilutions of the isoquinoline sulfonamide inhibitor in Opti-MEM®.
-
Prepare the NanoBRET™ Tracer at the recommended concentration in Opti-MEM®.
-
Add the test compounds and the tracer to the cells.
-
-
Incubation: Incubate the plate for 2 hours at 37°C in a 5% CO₂ incubator to allow the system to reach binding equilibrium.
-
Signal Detection:
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the Extracellular NanoLuc® Inhibitor.
-
Add the detection reagent to each well.
-
-
Data Acquisition: Read the plate on a luminometer equipped with two filters to measure the donor (NanoLuc®) and acceptor (Tracer) emission wavelengths (e.g., 460 nm and >610 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio by dividing the acceptor emission by the donor emission.
-
Convert the raw BRET ratios to milliBRET units (mBU) by multiplying by 1000.
-
Plot the mBU values against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve. This IC₅₀ represents the concentration of the inhibitor required to displace 50% of the tracer from the target kinase in live cells.
-
Caption: A typical workflow for the discovery and characterization of kinase inhibitors.
Conclusion
Isoquinoline-4-sulfonyl chloride is a highly valuable and versatile starting material for the synthesis of kinase inhibitors. Its straightforward reactivity allows for the creation of extensive and diverse chemical libraries. The historical success of isoquinoline sulfonamides, from early tool compounds to clinically approved drugs like Fasudil, underscores the enduring potential of this chemical scaffold. By employing the robust synthetic and biological evaluation protocols detailed in this guide, researchers can effectively leverage isoquinoline-4-sulfonyl chloride to discover and develop the next generation of targeted kinase inhibitor therapeutics.
References
- Vasta, J. F., et al. (2021). Single tracer-based protocol for broad-spectrum kinase profiling in live cells with NanoBRET. STAR Protocols, 2(3), 100743.
- Hidaka, H., Inagaki, M., Kawamoto, S., & Sasaki, Y. (1984). Isoquinolinesulfonamides, novel and potent inhibitors of cyclic nucleotide dependent protein kinase and protein kinase C. Biochemistry, 23(21), 5036–5041.
- Xu, W., et al. (1999). Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 96(1), 38-43.
- Ahmad, A., et al. (2013). Inhibition of PI3K/Akt/mTOR signaling by natural products. Anticancer Agents in Medicinal Chemistry, 13(7), 995-1004.
- Herberg, F. W., Taylor, S. S., & Dostmann, W. R. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. Biochemistry, 60(31), 2429–2447.
- Bocci, G., et al. (2022).
-
Sino Biological. (n.d.). TR-FRET Technology: Principle, Advantages, and Applications. Retrieved from [Link]
-
ResearchHub. (2024, April 2). Detailed protocol for MTT Cell Viability and Proliferation Assay. Retrieved from [Link]
- Kubińska, I., et al. (2023). The PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities. International Journal of Molecular Sciences, 24(22), 16194.
- Wang, L., et al. (2020). General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex. SLAS DISCOVERY: Advancing the Science of Drug Discovery, 25(6), 646-656.
- Herberg, F. W., Taylor, S. S., & Dostmann, W. R. (2021). Drugging the undruggable: how isoquinolines and PKA initiated the era of designed protein kinase inhibitor therapeutics. Biochemistry, 60(31), 2429-2447.
- Gaba, M., & Mohan, C. (2021). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules, 26(17), 5174.
-
Revvity. (2024, June 11). How to measure Kinase activity with HTRF™ KinEASE™ assay kit [Video]. YouTube. Retrieved from [Link]
- MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 27(17), 5601.
- Sumi, K., Yoshida, Y., & Hidaka, H. (2018). Isoquinoline sulfonamides such as fasudil, H-1152, ripasudil and H-1129 produce IOP-lowering and neuroprotective effects through Rho kinase inhibition. Investigative Ophthalmology & Visual Science, 59(9), 1781-1781.
Sources
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- 2. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
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- 4. Quinoline synthesis [organic-chemistry.org]
- 5. Ultrasound assisted synthesis of hybrid quinoline anchored with 4-R-benzenesulfonamide moiety with potential antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. EP1852421A1 - Process for production of 4-fluoroisoquinoline-5-sulfonyl halide or salt thereof - Google Patents [patents.google.com]
- 10. 4-Fluoroisoquinoline-5-sulfonyl chloride synthesis - chemicalbook [chemicalbook.com]
Protocol for coupling Isoquinoline-4-sulfonyl chloride with substituted anilines
Application Note: High-Fidelity Coupling of Isoquinoline-4-sulfonyl Chloride with Substituted Anilines
Introduction & Scope
The coupling of Isoquinoline-4-sulfonyl chloride (Iq-4-SC) with substituted anilines is a pivotal transformation in the synthesis of Rho-associated protein kinase (ROCK) inhibitors and other heterocyclic bioactive agents. While chemically similar to the well-known Fasudil intermediate (isoquinoline-5-sulfonyl chloride), the 4-isomer presents unique electronic properties and steric environments that require tailored protocols.
The Challenge: The primary failure modes in this reaction are:
-
Hydrolysis: The sulfonyl chloride moiety is moisture-sensitive, rapidly degrading to the sulfonic acid (unreactive) in the presence of wet solvents.
-
Amphoteric Workup Losses: The product contains a basic isoquinoline nitrogen (
) and a potentially acidic sulfonamide proton ( ). Standard acidic washes used to remove pyridine can inadvertently extract the product into the aqueous phase.
This guide presents two validated protocols: Method A (Standard Bench) for general anilines, and Method B (High-Force) for electron-deficient anilines.
Mechanistic Insight
Understanding the reaction pathway is essential for troubleshooting. The reaction proceeds via a nucleophilic substitution at the sulfur atom.
Key Drivers:
-
Base Role: Neutralizes the HCl byproduct.[1] Pyridine is often preferred as it acts as both a nucleophilic catalyst (forming a reactive sulfonyl-pyridinium intermediate) and a solvent.
-
Electronic Effect: Electron-withdrawing groups (EWGs) on the aniline (e.g.,
, ) drastically reduce nucleophilicity, often requiring stronger bases (Method B).
Figure 1: Reaction Mechanism & Pathway
Caption: Nucleophilic attack of aniline on the sulfonyl sulfur. Note the competitive hydrolysis pathway (red dashed line) which must be suppressed by anhydrous conditions.
Experimental Protocols
Reagents & Preparation
-
Isoquinoline-4-sulfonyl chloride: Commercial or freshly prepared (chlorosulfonation of isoquinoline). Store under inert gas.
-
Anilines: Recrystallize if oxidized (darkened).
-
Solvents: DCM (Anhydrous), Pyridine (Anhydrous, stored over KOH or sieves).
Method A: The "Pyridinium" Standard (Recommended)
Best for: Electron-rich to neutral anilines (e.g., 4-methoxy, 4-methyl, unsubstituted).
Step-by-Step:
-
Setup: Flame-dry a 25 mL round-bottom flask (RBF) and equip with a magnetic stir bar and nitrogen balloon.
-
Solubilization: Add Isoquinoline-4-sulfonyl chloride (1.0 equiv, e.g., 1.0 mmol) and anhydrous DCM (3 mL). Cool to
in an ice bath. -
Amine Addition: In a separate vial, dissolve the Substituted Aniline (1.1 equiv) in Pyridine (2.0 equiv) and DCM (1 mL).
-
Expert Note: Premixing the amine with pyridine prevents localized "hotspots" of HCl generation upon addition.
-
-
Reaction: Dropwise add the amine solution to the sulfonyl chloride at
. -
Aging: Remove ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Monitoring: Check TLC (5% MeOH in DCM). Product usually runs lower than the starting aniline but higher than the sulfonic acid.
-
-
Quench: Add saturated
(5 mL). Stir vigorously for 10 mins.
Method B: The "Hydride" Force
Best for: Sterically hindered or Electron-deficient anilines (e.g., 2,4-dichloroaniline).
Step-by-Step:
-
Deprotonation: Suspend NaH (60% in oil, 1.2 equiv) in anhydrous THF (3 mL) at
. -
Anion Formation: Slowly add the Aniline (1.0 equiv). Stir for 30 mins until gas evolution ceases. The solution often turns colored (yellow/orange) indicating the anilide anion.
-
Coupling: Add Isoquinoline-4-sulfonyl chloride (1.0 equiv) solid in one portion.
-
Aging: Stir at RT for 1–2 hours.
-
Quench: Carefully add water (dropwise) at
to quench excess hydride.
Workup & Purification (Critical Control Point)
The Trap: Do NOT wash the organic layer with strong acid (1M HCl) to remove pyridine. The isoquinoline ring (
Optimized Workup Workflow:
Caption: Workflow designed to prevent product loss into the aqueous phase due to isoquinoline protonation.
Comparative Data & Troubleshooting
Table 1: Base Selection Guide
| Base / Conditions | Reactivity | Workup Difficulty | Recommended Substrates |
| Pyridine (Solvent) | Moderate | High (removal required) | Standard anilines, acid-sensitive groups. |
| TEA / DCM | Moderate | Low (volatile) | Simple anilines; may require catalytic DMAP. |
| NaH / THF | High | Moderate (quenching) | Electron-poor anilines (e.g., nitro-anilines). |
| Microwave ( | Very High | Low | High-throughput library synthesis. |
Troubleshooting Guide:
-
Issue: Low Yield / Starting Material Remains.
-
Issue: Product in Aqueous Layer.
-
Cause: pH of wash was too low (< pH 5).
-
Fix: Re-extract aqueous layer with DCM after adjusting pH to ~8 with
.
-
-
Issue: Bis-sulfonylation (Two sulfonyl groups on one amine).
-
Cause: Excess sulfonyl chloride + high temperature.
-
Fix: Use 1:1 stoichiometry and keep at
longer.
-
References
-
General Sulfonamide Synthesis
-
Bahrami, K., et al. (2009).[3] Direct Conversion of Thiols to Sulfonyl Chlorides and Sulfonamides.Journal of Organic Chemistry.
-
-
Isoquinoline/Fasudil Analog Protocols
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry.
-
Green Chemistry Alternatives
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 4. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.rsc.org [pubs.rsc.org]
Application Notes and Protocols for the Synthesis of Novel Antibacterial Agents Using Isoquinoline-4-sulfonyl Chloride
Introduction: A New Scaffold for an Old War
The relentless evolution of antimicrobial resistance necessitates a departure from traditional antibiotic scaffolds and the exploration of novel chemical entities with unique mechanisms of action.[1][2] The isoquinoline core, a nitrogen-containing bicyclic aromatic structure found in numerous natural alkaloids, has emerged as a privileged scaffold in medicinal chemistry due to its diverse biological activities.[3][4][5] Recent research has illuminated the potential of isoquinoline sulfonamides, a class of synthetic compounds, as potent antibacterial agents.[1][6] A pivotal discovery identified these compounds as allosteric inhibitors of DNA gyrase, a mechanism distinct from that of fluoroquinolones, rendering them active against drug-resistant bacterial strains.[1][7]
This guide provides an in-depth exploration of isoquinoline-4-sulfonyl chloride as a key reactive intermediate for the synthesis of these promising antibacterial agents. We will detail the underlying chemistry, provide validated, step-by-step synthetic protocols, and discuss the mechanistic basis for their antibacterial efficacy, offering researchers a comprehensive resource for drug discovery and development.
The Key Intermediate: Isoquinoline-4-sulfonyl Chloride
Isoquinoline-4-sulfonyl chloride is the cornerstone reagent for the synthesis of the corresponding sulfonamides. Its utility stems from the high reactivity of the sulfonyl chloride (-SO₂Cl) group. The strongly electron-withdrawing oxygen atoms and the chlorine atom render the sulfur atom highly electrophilic and susceptible to nucleophilic attack by primary or secondary amines. This reaction efficiently and reliably forms a stable sulfonamide linkage (SO₂-N), the critical pharmacophoric element in this class of antibacterial compounds.[8][9]
While various methods exist for the preparation of isoquinoline sulfonyl chlorides, direct chlorosulfonation of isoquinoline or multi-step sequences starting from precursors like 5-bromoisoquinoline are common.[10][11]
Core Protocol: Synthesis of N-Aryl/Alkyl Isoquinoline-4-sulfonamides
This protocol describes a general and robust method for the coupling of isoquinoline-4-sulfonyl chloride with a diverse range of primary and secondary amines to generate a library of potential antibacterial candidates.
Principle: The synthesis proceeds via a nucleophilic substitution reaction at the sulfonyl group. An amine nucleophile attacks the electrophilic sulfur atom of the isoquinoline-4-sulfonyl chloride. A tertiary amine base is used as an acid scavenger to neutralize the hydrochloric acid (HCl) generated in situ, driving the reaction to completion.
Sources
- 1. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antibacterial evaluation of quinoline–sulfonamide hybrid compounds: a promising strategy against bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. internationalscholarsjournals.com [internationalscholarsjournals.com]
- 6. wisdomlib.org [wisdomlib.org]
- 7. Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride - Google Patents [patents.google.com]
Troubleshooting & Optimization
Purification of crude Isoquinoline-4-sulfonyl chloride by recrystallization
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
Isoquinoline-4-sulfonyl chloride is a highly reactive electrophile used as a key intermediate in the synthesis of isoquinoline sulfonamides (e.g., kinase inhibitors). Unlike its more common isomer (isoquinoline-5-sulfonyl chloride, the Fasudil intermediate), the 4-isomer presents unique stability challenges due to the electronic environment of the pyridine ring relative to the sulfonyl group.
The Central Challenge: The purification of this compound is a race against hydrolysis . The presence of the basic isoquinoline nitrogen creates a "self-catalyzing" degradation loop. If moisture is present, the sulfonyl chloride hydrolyzes to sulfonic acid and HCl. The generated HCl protonates the isoquinoline nitrogen, drastically altering solubility and often trapping the compound as an impure, hygroscopic hydrochloride salt.
This guide provides a robust, self-validating recrystallization protocol designed to break this degradation cycle.
Pre-Purification Diagnostics (Go/No-Go)
Before attempting recrystallization, you must characterize the "Crude" state. Attempting to recrystallize degraded material will result in yield loss (oiling out).
| Diagnostic Check | Observation | Action Required |
| Physical State | White/Off-white Solid | Proceed to Protocol A . |
| Physical State | Brown/Black Oil | Stop. Material likely contains significant sulfonic acid or polymerized by-products. Attempt Protocol B (Trituration) first. |
| Odor | Sharp, acrid (HCl) | High hydrolysis has occurred. Degas the solid under vacuum/N₂ flow before dissolving. |
| Solubility Test | Insoluble in DCM | You likely have the Sulfonic Acid derivative or the HCl Salt . |
The Degradation Mechanism (Why Purification Fails)
Understanding the failure mode is critical for troubleshooting. The diagram below illustrates the "Hydrolysis Loop" that must be prevented during purification.
Figure 1: The Self-Catalyzed Degradation Loop. HCl generated by hydrolysis protonates the ring nitrogen, increasing hygroscopicity and accelerating further decomposition.
Purification Protocols
Protocol A: Standard Recrystallization (DCM / Hexane)
Best for: Crude solids with >80% purity.
Principle: Dichloromethane (DCM) dissolves the sulfonyl chloride but not the polar sulfonic acid impurities. Hexane acts as the anti-solvent to induce crystallization.
-
Dissolution:
-
Place crude solid in a round-bottom flask under N₂ atmosphere.
-
Add anhydrous DCM (approx. 5-8 mL per gram of solid).
-
Critical Step: Do not heat to reflux immediately. Stir at Room Temperature (RT). If the solid does not dissolve, it may be the HCl salt or sulfonic acid.
-
Filter off any undissolved solids (likely sulfonic acid) using a sintered glass funnel (rapid filtration).
-
-
Drying (The Safety Net):
-
Add anhydrous MgSO₄ to the DCM filtrate to scavenge trace water. Stir for 5 mins.
-
Filter into a clean, dry flask.
-
-
Crystallization:
-
Concentrate the DCM solution on a rotavap (bath < 35°C) until the volume is reduced by half.
-
Slowly add anhydrous Hexane (or Heptane) dropwise with stirring until a persistent cloudiness appears (saturation point).
-
Add a few drops of DCM to clear the solution.
-
Place in a freezer (-20°C) for 2-4 hours. Do not disturb.
-
-
Collection:
-
Filter the white crystalline precipitate under N₂ or Argon blanket.
-
Wash with cold Hexane.
-
Dry under high vacuum for 4 hours.
-
Protocol B: Trituration (The "Rescue" Method)
Best for: Oily, brown crude material or "gummy" solids.
-
Suspend the crude oil in dry Toluene (approx. 3 mL per gram).
-
Stir vigorously at 0°C (ice bath).
-
The sulfonyl chloride should solidify while the colored impurities remain in the toluene mother liquor.
-
Filter the solid.[1][2][3] If it is still colored, proceed to Protocol A using this solid as the starting material.
Troubleshooting & FAQs
Q1: My product turned into a brown oil at the bottom of the flask during recrystallization ("Oiling Out"). What happened?
-
Cause: This usually happens if the temperature dropped too quickly or if the solvent ratio (DCM:Hexane) was too rich in Hexane (anti-solvent) too fast. It can also indicate high impurity levels lowering the melting point.
-
Fix: Re-dissolve the oil by adding a small amount of DCM and warming slightly (max 35°C). Add a "seed crystal" of pure product if available. Cool very slowly (wrap the flask in a towel to insulate).
Q2: The material smells strongly of acid even after drying.
-
Cause: Hydrolysis occurred, releasing HCl. You likely have the hydrochloride salt mixed with sulfonic acid.
-
Fix: Dissolve in DCM and wash rapidly with ice-cold 5% NaHCO₃ solution (to neutralize HCl), separate organic layer immediately, dry over MgSO₄, and recrystallize. Note: Work fast to prevent base-catalyzed hydrolysis.
Q3: I see a white precipitate that won't dissolve in DCM.
-
Cause: This is Isoquinoline-4-sulfonic acid (the hydrolysis product). It is insoluble in DCM.
-
Fix: This is actually good news. Filter it off. Your product is in the filtrate.[1][3]
Q4: Can I use Ethanol or Methanol for recrystallization?
-
Answer: ABSOLUTELY NOT. Sulfonyl chlorides react violently with alcohols to form sulfonate esters (solvolysis). You must use non-nucleophilic solvents (DCM, Toluene, Hexane, Ethyl Acetate).
Analytical Validation (Self-Check)
After purification, verify integrity using these checks:
| Method | Expected Result | Failure Indicator |
| TLC (DCM/MeOH 95:5) | Single spot, high R_f | Streak near baseline (Sulfonic acid) |
| 1H NMR | Crisp aromatic peaks | Broad peaks (HCl salt exchange) or extra OH peak |
| Silver Nitrate Test | Clear solution (in MeCN) | Immediate heavy precipitate (Free Cl⁻ from HCl) |
References
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
-
BenchChem. (2025).[1][4] Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives. Link (General protocols for isoquinoline sulfonyl chloride handling).
- Weissman, S. A., & Zewge, D. (2005). Recent Advances in the Synthesis of Sulfonyl Chlorides. Tetrahedron, 61(46). (Discussion on stability and hydrolysis mechanisms).
-
ResearchGate. (2025). Stability of Heteroaromatic Sulfonyl Chlorides. Link (Data on pyridine/isoquinoline sulfonyl chloride stability trends).
Sources
Preventing hydrolysis of Isoquinoline-4-sulfonyl chloride during aqueous workup
A Guide to Preventing Hydrolysis During Aqueous Workup
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with isoquinoline-4-sulfonyl chloride and encountering challenges with its stability during reaction workup. As a highly reactive electrophile, isoquinoline-4-sulfonyl chloride is susceptible to hydrolysis, which can significantly impact yield and purity. This document provides in-depth troubleshooting advice, detailed protocols, and the rationale behind our recommended procedures to ensure the integrity of your synthesis.
Frequently Asked Questions (FAQs)
Q1: I'm observing a significant loss of my product after adding water to my reaction mixture. What is happening?
This is a classic sign of sulfonyl chloride hydrolysis. Isoquinoline-4-sulfonyl chloride possesses a highly electrophilic sulfur atom. During an aqueous workup, water molecules act as nucleophiles, attacking this sulfur center. This leads to the displacement of the chloride leaving group and the formation of the corresponding, and often highly water-soluble, isoquinoline-4-sulfonic acid.[1][2] This side reaction consumes your starting material, directly leading to a lower yield of your desired product (e.g., a sulfonamide). The stability of heteroaromatic sulfonyl chlorides can vary, with hydrolysis being a primary decomposition pathway.[3][4]
Q2: What are the analytical signs that hydrolysis has occurred?
You can typically diagnose hydrolysis by observing the following:
-
Thin-Layer Chromatography (TLC): You will see a new, often baseline, spot that is significantly more polar than your starting sulfonyl chloride or the desired product. This corresponds to the sulfonic acid byproduct.
-
Decreased Yield: The most obvious sign is a lower-than-expected isolated yield of your target molecule.[5]
-
Workup Difficulties: The formation of the sulfonic acid salt after a basic wash can sometimes lead to emulsions or difficulty in phase separation.
Q3: Is it possible to perform an aqueous workup without causing hydrolysis?
Yes, under specific conditions. The rate of hydrolysis is heavily dependent on the solubility of the sulfonyl chloride in the aqueous phase.[6] If your isoquinoline-4-sulfonyl chloride derivative is particularly non-polar and has very low solubility in water, it can be effectively "protected" from hydrolysis, allowing it to precipitate from the reaction mixture upon addition of water.[7][8] However, success hinges on minimizing contact time and maintaining low temperatures throughout the procedure.[5][9]
Q4: Are there alternatives to a traditional aqueous workup?
Absolutely. When the sulfonyl chloride is too soluble for a standard aqueous quench or the desired product is also sensitive to water, non-aqueous workups are superior. The two main strategies are:
-
Direct Purification: If the reaction byproducts are simple salts (e.g., triethylamine hydrochloride), they can often be removed by filtration, followed by direct purification of the crude product by flash chromatography.
-
Scavenger Resins: Amine-based scavenger resins are highly effective at covalently binding to and removing excess sulfonyl chloride from a reaction mixture.[10] This method avoids liquid-liquid extraction entirely and is ideal for high-throughput synthesis.[10]
Troubleshooting Guides & Experimental Protocols
Choosing the correct workup procedure is critical. The following decision workflow and detailed protocols will guide you to the optimal method for your specific compound and reaction scale.
Decision Workflow for Workup Selection
Caption: Decision tree for selecting the appropriate workup method.
Mechanism of Hydrolysis
Sources
- 1. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]
- 2. Sulfonyl halide - Wikipedia [en.wikipedia.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Isoquinoline-4-sulfonyl Chloride Coupling Reactions
A Guide to Optimizing Reaction Temperature for Robust Sulfonamide Formation
Welcome to the technical support center for sulfonamide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are working with isoquinoline-4-sulfonyl chloride and its coupling partners. As Senior Application Scientists, we understand that controlling reaction parameters is critical for success. Temperature, in particular, is a pivotal variable that dictates reaction rate, product yield, and purity. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate the complexities of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the recommended starting temperature for coupling isoquinoline-4-sulfonyl chloride with an amine?
Answer: For most primary and secondary amines, the recommended starting temperature is 0 °C .[1][2] The reaction between a sulfonyl chloride and an amine is often exothermic. Beginning the reaction at a reduced temperature allows for better control over this initial heat release, minimizing the risk of side reactions and degradation of sensitive starting materials.
The procedure involves dissolving the amine and a suitable base (e.g., triethylamine or pyridine) in an anhydrous solvent and cooling the mixture in an ice bath before the dropwise addition of the isoquinoline-4-sulfonyl chloride solution.[1][2] This controlled addition is crucial to maintain a low internal temperature and prevent a rapid, uncontrolled exotherm.[3]
Q2: How does the reaction temperature quantitatively impact the rate, yield, and purity of my final sulfonamide product?
Answer: Temperature has a direct and often dramatic effect on all three parameters. There is a critical balance to be struck, as optimizing for one parameter may negatively affect another.
-
Reaction Rate: As a general principle of chemical kinetics, increasing the temperature accelerates the reaction.[4] A reaction that takes 24 hours at room temperature might be completed in a few hours at 40-50 °C.
-
Yield & Purity: This is where the trade-off becomes apparent.
-
Low Temperatures (e.g., 0 °C to Room Temperature): These conditions generally lead to higher purity and better yields by minimizing side reactions.[1][3] The primary drawback is a slower reaction rate, which may not be practical for all substrates.
-
Elevated Temperatures (e.g., >40 °C): While the reaction rate increases, so does the propensity for unwanted side reactions.[3] This can lead to the formation of colored impurities and degradation of both the sulfonyl chloride and the desired product, ultimately reducing the isolated yield and complicating purification.[3] For some less reactive amines, moderate heating may be necessary to achieve a reasonable reaction rate.[5][6]
-
The table below summarizes the expected relationship between temperature and key reaction outcomes.
| Temperature Range | Reaction Rate | Expected Yield | Purity Profile | Primary Concern(s) |
| 0–5 °C | Slow | Potentially High | Excellent | Incomplete reaction, precipitation of starting materials.[3] |
| Room Temp. (20-25 °C) | Moderate | Good to High | Good | Balance of rate and purity; may still be slow for unreactive amines.[7] |
| 40–60 °C | Fast | Variable to Low | Fair to Poor | Increased side reactions, degradation, difficult purification.[3] |
Q3: I'm observing significant impurity formation in my reaction. What are the common temperature-related side reactions?
Answer: If you are running your reaction at elevated temperatures, several side reactions are likely contributors to the impurity profile.
-
Hydrolysis of the Sulfonyl Chloride: Isoquinoline-4-sulfonyl chloride is sensitive to moisture, and this sensitivity is exacerbated at higher temperatures.[1][2] Any trace water in your solvent, reagents, or glassware can lead to hydrolysis, forming the corresponding sulfonic acid, which is a common polar byproduct.[1][8]
-
Di-sulfonylation of Primary Amines: If you are using a primary amine (R-NH₂), high temperatures can sometimes favor a second reaction where the initially formed sulfonamide (R-NH-SO₂-Isoquinoline) reacts with another molecule of the sulfonyl chloride to form a di-sulfonylated product (R-N(SO₂-Isoquinoline)₂).[1]
-
Degradation: Both the isoquinoline ring system and the sulfonamide product can be thermally labile.[3] Excessive heat can lead to decomposition, often resulting in a complex mixture of colored impurities that are difficult to separate from the desired product.
-
Base-Mediated Side Reactions: At higher temperatures, the base used to scavenge HCl can promote other unwanted reactions.
To mitigate these issues, strict temperature control and the use of anhydrous conditions are paramount.[3][8]
Q4: My reaction is very sluggish at 0 °C and room temperature. What is the safest way to increase the rate?
Answer: It is common for sterically hindered or electron-deficient (less nucleophilic) amines to react slowly.[2][9] If your reaction shows little to no progress after several hours at room temperature, a cautious and incremental increase in temperature is the correct approach.
-
Confirm Sluggishness: First, ensure the reaction is truly stalled by monitoring it with a reliable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Incremental Heating: Gently warm the reaction mixture to 35-40 °C using a temperature-controlled water or oil bath.
-
Monitor Closely: Continue to monitor the reaction every 1-2 hours. Look for the consumption of your starting amine and the appearance of the product spot/peak. Crucially, also watch for the emergence of new, unidentified impurity spots.
-
Find the Sweet Spot: The goal is to find the lowest temperature at which the reaction proceeds at a reasonable rate without generating significant impurities. For some challenging substrates, this might be in the 40-50 °C range.[4]
This systematic approach is central to optimizing the conditions for your specific substrate pairing.
Experimental Protocol: Temperature Optimization Study
This protocol provides a framework for systematically determining the optimal reaction temperature for the coupling of isoquinoline-4-sulfonyl chloride with a novel amine.
Objective
To identify the reaction temperature that provides the best balance of reaction time, product yield, and purity for a specific amine substrate.
Methodology
The core of this study is to run three small-scale reactions in parallel at different temperatures.
Materials and Reagents
-
Isoquinoline-4-sulfonyl chloride
-
Amine of interest (primary or secondary)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Acetonitrile, or THF)[2]
-
Non-nucleophilic base (e.g., Triethylamine (TEA) or Pyridine)[2]
-
Reaction vessels (e.g., 3 x 10 mL round-bottom flasks)
-
Stir bars, syringes, needles
-
Temperature-controlled baths (ice-water bath, room temperature water bath, 40 °C oil bath)
-
TLC plates and chamber or LC-MS system
Step-by-Step Procedure
-
Reaction Setup (Identical for all three reactions):
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the amine (1.0 eq) and the base (1.5 eq) in the anhydrous solvent.
-
In a separate dry vial, dissolve the isoquinoline-4-sulfonyl chloride (1.05 eq) in a minimal amount of the same anhydrous solvent.
-
-
Temperature Equilibration:
-
Flask 1: Place in an ice-water bath and allow the solution to cool to 0 °C.
-
Flask 2: Place in a water bath at room temperature (approx. 20-25 °C).
-
Flask 3: Place in an oil bath pre-heated to 40 °C.
-
-
Initiation of Reaction:
-
Once the amine solutions have reached their target temperatures, add the sulfonyl chloride solution dropwise via syringe to each flask over 5-10 minutes.
-
-
Monitoring:
-
Take a small aliquot from each reaction mixture at regular intervals (e.g., t = 30 min, 1 hr, 2 hr, 4 hr, and 24 hr).
-
Analyze each aliquot by TLC or LC-MS to assess the consumption of starting materials and the formation of the product and any byproducts.
-
-
Workup and Analysis:
-
Once a reaction is deemed complete (or has reached a clear endpoint), quench it by adding water.
-
Extract the product with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Dry the organic layer, concentrate it, and determine the crude yield and purity profile (e.g., by ¹H NMR or LC-MS).
-
Data Interpretation
Compare the results from the three temperatures. The optimal temperature is the one that gives a clean, high-yielding reaction in an acceptable timeframe. For example, if the 40 °C reaction is fast but produces many impurities, while the 0 °C reaction is clean but incomplete after 24 hours, the room temperature condition may represent the best compromise.
Visualized Workflows and Relationships
To further clarify the experimental logic and the chemical principles at play, the following diagrams have been generated.
Caption: Experimental workflow for temperature optimization.
Caption: Relationship between temperature and reaction outcomes.
References
- BenchChem. (n.d.). Managing exothermic reactions in the synthesis of sulfonamides.
- Google Patents. (2021). KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
- BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
- BenchChem. (n.d.). Application Notes and Protocols for the Chlorosulfonylation of Isoquinoline Derivatives.
- RSC Advances, (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines.
- Synthesis of Aryl Sulfonamides via Palladium-Catalyzed Chlorosulfonylation of Arylboronic Acids. (n.d.). PMC.
- Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. (n.d.). PMC.
- BenchChem. (n.d.). Application Notes and Protocols: Reaction of 4-Methylisoquinoline-5-sulfonyl chloride with Amines.
- Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
- Google Patents. (n.d.). JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
- Chemical Reviews. (2019). Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts.
- Angewandte Chemie International Edition. (n.d.). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4.
-
RSC Advances. (n.d.). . Retrieved from
- Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. (n.d.). PMC.
- ResearchGate. (n.d.). Optimization of the temperature for the coupling reaction a.
- BenchChem. (n.d.). Optimizing temperature and pressure for benzenesulfonamide synthesis reactions.
- BenchChem. (n.d.). Technical Support Center: Optimization of Sulfonamide Synthesis.
- Organic Letters. (2024). Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate.
- BenchChem. (n.d.). General Principles in the Synthesis of Sulfonamides.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- ACS Publications. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
- C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. (n.d.). PMC.
- Frontier Research Publication. (2024). Sulfonamide derivatives: Synthesis and applications.
- Preparation of sulfonamides from N-silylamines. (n.d.). PMC.
- ResearchGate. (n.d.). Stability of pyridine-, isoquinoline-, and quinoline-based....
- BenchChem. (n.d.). 4-Fluoroisoquinoline-5-sulfonyl chloride hydrochloride | 906820-08-4.
- ChemRxiv. (2025). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
- Home Sunshine Pharma. (n.d.). Isoquinoline-5-sulfonyl Chloride Hydrochloride CAS 105627-79-0.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. frontiersrj.com [frontiersrj.com]
Troubleshooting low reactivity of hindered amines with Isoquinoline-4-sulfonyl chloride
Executive Summary: The "Perfect Storm" of Reactivity
Reacting Isoquinoline-4-sulfonyl chloride with hindered amines presents a dual challenge often underestimated in standard medicinal chemistry workflows. You are fighting two opposing forces:
-
Electrophile Instability: The isoquinoline ring is electron-deficient, making the sulfonyl chloride highly reactive toward hydrolysis (water) but paradoxically sluggish toward bulky nucleophiles due to steric shielding at the 4-position (peri-interactions with H3 and H5).
-
Nucleophile Sterics: Hindered amines (e.g., tert-butylamine, piperazines, adamantyl-amines) cannot easily access the sulfur center, allowing the faster hydrolysis pathway to dominate.
This guide moves beyond standard "add more base" advice. We focus on Nucleophilic Catalysis and Strict Anhydrous Protocols to force the desired sulfonamide bond formation.
Part 1: Diagnostic Workflow
Before altering your conditions, diagnose the specific failure mode using this logic flow.
Figure 1: Diagnostic logic for sulfonylation failures. Note that "disappearing starting material" without product formation almost exclusively points to hydrolysis.
Part 2: Technical Troubleshooting (Q&A)
Issue 1: "The sulfonyl chloride disappears instantly, but I only isolate the sulfonic acid."
Diagnosis: Hydrolysis Competition. Isoquinoline-4-sulfonyl chloride is prone to rapid hydrolysis. The basic nitrogen on the isoquinoline ring can act as an internal base, activating water molecules even in "dry" solvents if trace moisture is present.
The Fix: Switch to a Strictly Anhydrous Protocol . Standard Schotten-Baumann conditions (DCM/Water/NaHCO₃) used for simple amines (like in Fasudil synthesis) often fail with hindered amines because the amine reacts too slowly, leaving water to consume the electrophile [1].
-
Solvent: Switch to anhydrous DCM or Pyridine . Avoid DMF if possible (can contain dimethylamine impurities or promote decomposition).
-
Atmosphere: Run under Argon/Nitrogen.
-
Reagent Quality: Ensure the sulfonyl chloride is a bright yellow/white solid. If it is a sticky gum, it has already hydrolyzed to the acid.
Issue 2: "Starting material persists for 24h, even with excess amine."
Diagnosis: Steric Hindrance & Lack of Activation. The hindered amine cannot overcome the activation energy to attack the sulfur. Heating often degrades the sulfonyl chloride before the reaction occurs.
The Fix: DMAP Nucleophilic Catalysis. You must change the mechanism from direct attack to a catalytic cycle. 4-Dimethylaminopyridine (DMAP) is sterically small enough to attack the sulfonyl chloride, forming a highly reactive N-sulfonylpyridinium intermediate. This intermediate is a "super-electrophile" and sits further away from the bulky isoquinoline core, making it accessible to your hindered amine [2].
Figure 2: The DMAP catalytic cycle. The intermediate species lowers the activation energy for hindered nucleophiles.
Issue 3: "My yield is low because the product is stuck in the water layer during workup."
Diagnosis: Amphoteric Nature of the Product. Your product contains a basic isoquinoline nitrogen and potentially a basic amine. If you wash with strong acid (1M HCl), you protonate the isoquinoline, making the molecule water-soluble.
The Fix: pH-Controlled Extraction.
-
Do not wash with 1M HCl.
-
Quench with Sat. NaHCO₃.
-
Extract with DCM/Isopropanol (3:1) if the product is polar.
-
If the product is an HCl salt, freebase it by adjusting the aqueous layer to pH ~8-9 before extraction.
Part 3: Optimized Experimental Protocols
Protocol A: The "Gold Standard" for Hindered Amines (Anhydrous/DMAP)
Use this for t-butylamine, adamantylamine, or secondary cyclic amines.
-
Setup: Flame-dry a round-bottom flask and cool under Argon.
-
Dissolution: Add Isoquinoline-4-sulfonyl chloride (1.0 equiv) and anhydrous DCM (0.2 M concentration) .
-
Base Addition: Add Triethylamine (3.0 equiv) . The solution may darken; this is normal.
-
Catalyst: Add DMAP (0.2 - 0.5 equiv) . Note: Stoichiometric DMAP may be required for extremely hindered substrates.
-
Amine Addition: Add the Hindered Amine (1.2 equiv) dropwise.
-
Reaction: Stir at Room Temperature for 16 hours.
-
Critical Check: If SM remains after 16h, reflux at 40°C for 4h. Do not overheat, or the isoquinoline ring may decompose.
-
-
Workup: Dilute with DCM. Wash with Sat. NaHCO₃ (x2) and Brine (x1). Dry over Na₂SO₄.[1][2]
Protocol B: Microwave-Assisted (For "Dead" Reactions)
Use this only if Protocol A fails.
-
Solvent: Switch to Pyridine (acts as both solvent and base).
-
Stoichiometry: Sulfonyl Chloride (1.0 eq) + Amine (2.0 eq).
-
Conditions: Microwave irradiation at 80°C for 20 minutes .
-
Warning: Isoquinoline sulfonyl chlorides are thermally unstable. Short bursts of high heat are better than prolonged reflux [3].
-
Part 4: Reagent Selection Guide
| Component | Recommended Choice | Why? |
| Solvent | DCM (Anhydrous) | Best solubility for isoquinolines; easy workup. |
| Pyridine | Good for stubborn reactions; acts as a catalyst/base.[3] | |
| Avoid: DMF/DMSO | Difficult to remove; can promote hydrolysis. | |
| Base | Triethylamine (TEA) | Standard HCl scavenger. Cheap and effective. |
| DIPEA (Hünig's Base) | Use if the amine is extremely basic or if TEA causes side reactions. | |
| Catalyst | DMAP | Essential for hindered amines. Forms reactive intermediate.[3] |
| Workup | NaHCO₃ (Sat. Aq.) | Neutralizes acid without protonating the isoquinoline ring. |
References
-
BenchChem. (2025).[4][5][6] Application Notes and Protocols for the Synthesis of ROCK Inhibitors Using Isoquinoline-5-sulfonyl Chlorides. Retrieved from 7
-
National Institutes of Health (NIH). (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Retrieved from 8
-
ChemicalBook. (2020). Synthesis of Fasudil Hydrochloride (Patent CN111909088). Retrieved from 9
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fasudil hydrochloride synthesis - chemicalbook [chemicalbook.com]
Technical Support Center: Navigating the Scale-Up Synthesis of Isoquinoline Sulfonamides
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the synthesis of isoquinoline sulfonamides. This guide is designed for researchers, scientists, and drug development professionals who are transitioning their synthesis from the bench to pilot or production scale. Isoquinoline sulfonamides are a critical class of compounds, notably as inhibitors of Rho-associated protein kinase (ROCK), with therapeutic applications in cardiovascular and neurological disorders.[1][2] However, their scale-up presents unique challenges that can impact yield, purity, and process safety.[3][4]
This document is structured as a series of frequently asked questions (FAQs) and a detailed troubleshooting guide to directly address common issues encountered in the field. We will delve into the causality behind experimental choices, providing not just steps but the scientific reasoning to empower you to make informed decisions for your specific process.
Frequently Asked Questions (FAQs)
Q1: What are the most critical challenges when scaling up isoquinoline sulfonamide synthesis from the lab to a pilot or commercial scale?
Scaling up any chemical synthesis introduces complexities, but for isoquinoline sulfonamides, the primary challenges revolve around four key areas:
-
Reaction Kinetics and Heat Management : The foundational steps, particularly the chlorosulfonation of the isoquinoline ring and the subsequent amination, are often highly exothermic.[3] What is easily managed in a lab flask with an ice bath can become a serious safety hazard in a large reactor, potentially leading to thermal runaway, degradation of the product, and the formation of process-related impurities.[3][4]
-
Mixing and Mass Transfer : Achieving uniform mixing in large reactors is significantly more difficult than on a small scale.[3] Poor mixing can lead to localized "hot spots" or areas of high reagent concentration, which can drastically alter the reaction's selectivity and impurity profile.[4]
-
Impurity Profile Control : The types and quantities of impurities often change with scale.[3] Longer reaction times, temperature gradients, and different grades of raw materials can lead to the formation of unexpected byproducts that were not observed at the lab scale.[3]
-
Solid Handling and Purification : The physical properties of the final product, such as crystal form and particle size, are highly dependent on the crystallization process.[3] Controlling cooling rates, solvent volumes, and agitation at a large scale is crucial for obtaining a product that is easily filtered, dried, and formulated.[4]
Q2: How does the initial synthesis strategy for the isoquinoline core impact the overall scale-up success?
The method used to construct the isoquinoline ring system itself has profound implications for the scalability of the entire process. Traditional methods like the Bischler–Napieralski or Pomeranz–Fritsch reactions often require harsh, corrosive reagents (e.g., P₂O₅, strong acids) and high temperatures, which are challenging and costly to implement on an industrial scale.[5][6] These conditions can also limit the functional group tolerance, forcing more complex protection/deprotection strategies.
Modern, greener alternatives using transition-metal catalysis or microwave-assisted synthesis may offer milder conditions and improved atom economy, but the cost and availability of catalysts, as well as the need to remove metal residues from the final product, must be carefully evaluated for large-scale production.[6][7] Therefore, selecting a robust, high-yielding, and operationally simple route for the isoquinoline core is a critical first step that dictates the feasibility of the subsequent sulfonylation and amination steps.
Q3: What are the key differences in impurity profiles between lab-scale and large-scale synthesis?
When moving from bench to reactor, the impurity profile can change significantly. Key impurities to monitor during the scale-up of isoquinoline sulfonamides include:
-
Regioisomers : During the electrophilic chlorosulfonation of the isoquinoline ring, different isomers (e.g., isoquinoline-6-sulfonyl chloride vs. other positions) can form.[8][9] The ratio of these isomers may shift with changes in temperature and mixing efficiency at larger scales.
-
Di-sulfonated and Poly-sulfonated Byproducts : Localized high concentrations of the sulfonating agent, a common issue with inadequate mixing in large vessels, can lead to multiple sulfonations on the aromatic ring.
-
Hydrolysis Products : The key intermediate, isoquinoline sulfonyl chloride, is highly sensitive to moisture.[8][10] Longer processing times and larger surface areas in industrial equipment increase the risk of hydrolysis to the corresponding sulfonic acid, which reduces yield and complicates purification.[10]
-
Residual Solvents and Reagents : The efficiency of solvent removal and product washing can be lower at scale, leading to higher levels of residual solvents or unreacted starting materials in the final product.[3]
Q4: Which analytical methods are crucial for monitoring reaction progress and ensuring purity during scale-up?
Robust analytical monitoring is the cornerstone of a successful scale-up. The following techniques are essential:
-
High-Performance Liquid Chromatography (HPLC) : This is the workhorse for process monitoring. It is used to track the consumption of starting materials, the formation of the desired product, and the emergence of byproducts in real-time.[3][10] Developing a stability-indicating HPLC method that can separate all known and potential impurities is critical.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) : Essential during process development to quickly identify unknown impurities that may appear at scale.[10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Crucial for structural confirmation of the final product and key intermediates, and for identifying regioisomers.
-
Gas Chromatography (GC) : Used to quantify residual solvents in the final active pharmaceutical ingredient (API).
-
Powder X-Ray Diffraction (PXRD) : Important for characterizing the crystalline form of the final product, as different polymorphs can have different physical properties (e.g., solubility, stability).
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions grounded in chemical principles.
Problem 1: Low Yield of the Final Isoquinoline Sulfonamide
A significant drop in yield upon scale-up is one of the most common and costly issues.[3]
| Symptom | Possible Cause | Suggested Solution & Scientific Rationale |
| Stalled Reaction (Starting materials remain after extended time) | 1. Inadequate Mixing/Mass Transfer: In large reactors, reactants may not encounter each other effectively, slowing down the reaction rate.[3] | Action: Increase the agitation speed and evaluate the reactor's mixing efficiency. Consider using a different impeller design. Rationale: Enhancing mixing improves mass transfer, ensuring a homogenous reaction mixture and increasing the frequency of effective molecular collisions. |
| 2. Poor Temperature Control: If an exothermic reaction is not adequately cooled, side reactions can occur. Conversely, if the reaction is not maintained at the optimal temperature, the rate can decrease dramatically.[3][4] | Action: Profile the reactor's heating/cooling capabilities. Ensure the jacket temperature is appropriately controlled. For highly exothermic steps, consider a semi-batch process where one reagent is added slowly to manage heat evolution.[4] Rationale: Reaction kinetics are highly temperature-dependent. Precise temperature control is necessary to maximize the rate of the desired reaction while minimizing competing side reactions. | |
| High Levels of Sulfonic Acid Byproduct | 1. Hydrolysis of Sulfonyl Chloride: The isoquinoline sulfonyl chloride intermediate is moisture-sensitive and has degraded.[8][10] | Action: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen). Ensure all transfer lines and the reactor are thoroughly dried before use.[11] Rationale: Water is a competing nucleophile that reacts with the sulfonyl chloride to form the unreactive sulfonic acid, representing a direct loss of a key intermediate.[10] |
| Product Loss During Workup | 1. Inefficient Extraction: The product may have partial solubility in the aqueous phase, or emulsions may form during extraction at a large scale. | Action: Optimize the pH and solvent choice for extraction. Perform a material balance to quantify losses in the aqueous layers. Consider adding brine to break emulsions. Rationale: The partition coefficient of the product between organic and aqueous phases is pH-dependent. Adjusting the pH can maximize its solubility in the organic layer. |
| 2. Suboptimal Crystallization: The product may be too soluble in the chosen crystallization solvent at the target temperature, or cooling may be too rapid.[3] | Action: Screen for alternative anti-solvents or solvent mixtures. Implement a controlled, slow cooling profile and consider seeding the crystallization to promote nucleation.[3] Rationale: A controlled cooling rate allows for the growth of larger, more ordered crystals, which are easier to filter and typically have higher purity. Seeding provides a template for crystal growth, improving consistency. |
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cause_mixing -> solution_mixing; cause_temp -> solution_temp; cause_hydrolysis -> solution_hydrolysis; cause_extraction -> solution_extraction; cause_crystallization -> solution_crystallization; } ` Caption: Decision tree for troubleshooting low reaction yield.
Problem 2: Product Purity is Below Specification
High impurity levels are a common scale-up problem that can jeopardize the entire batch. [2]
| Symptom | Possible Cause | Suggested Solution & Scientific Rationale |
| Presence of Regioisomers | 1. Poor Selectivity in Chlorosulfonation: The conditions for electrophilic aromatic substitution are not selective enough at scale. | Action: Re-evaluate the chlorosulfonation temperature; lower temperatures often favor a specific isomer. Investigate alternative sulfonating agents or synthetic routes that offer better regiocontrol. [5] Rationale: The activation energy for the formation of different regioisomers can be very similar. Tighter temperature control at scale can exploit these small differences to improve selectivity. |
| Di-sulfonylated Byproduct Detected | 1. Excess Sulfonylating Agent or Poor Mixing: Using too much sulfonyl chloride or having localized high concentrations can drive the reaction to a second sulfonylation. [4] | Action: Use a 1:1 or slight excess of the amine relative to the sulfonyl chloride. [4] Add the sulfonyl chloride dropwise or via a syringe pump to avoid concentration spikes. Ensure vigorous mixing. Rationale: The mono-sulfonated product can still be nucleophilic. By controlling the stoichiometry and maintaining a homogenous mixture, you favor the reaction of the more nucleophilic starting amine over the less reactive product. |
| Product Degradation | 1. Product Instability: The product may be unstable under the reaction or workup conditions, especially with longer exposure times at scale. [2] | Action: Conduct stability studies on the final product under the process conditions. If instability is confirmed, consider milder reaction conditions or a more rapid workup procedure. [2] Rationale: Prolonged exposure to heat or acidic/basic conditions during a lengthy workup at scale can cause degradation pathways that are negligible in a rapid lab-scale experiment. |
| Ineffective Purification | 1. Unsuitable Crystallization Solvent: The chosen solvent system may not effectively reject a key impurity that is now present in higher concentrations. | Action: Perform a rescreen of crystallization solvents with the specific impurity profile observed at scale. Consider a pre-purification step like an acid-base extraction or a charcoal treatment if the impurity has a distinct chemical handle. [1, 2] Rationale: The ideal crystallization solvent should dissolve the product well at high temperatures but poorly at low temperatures, while keeping impurities dissolved at all temperatures. This selectivity is crucial for effective purification. |
Table 1: Common Impurities and Their Origins
| Impurity Name | Structure | Typical Origin | Mitigation Strategy |
| Isoquinoline Sulfonic Acid | Iso-SO₃H | Hydrolysis of isoquinoline sulfonyl chloride intermediate. [4, 5] | Strict anhydrous conditions, inert atmosphere. |
| Di-sulfonated Isoquinoline Amine | R-N(SO₂-Iso)₂ | Excess sulfonylating agent or poor mixing during amination. [4] | Controlled stoichiometry, slow addition of sulfonyl chloride. |
| Positional Isomers | e.g., 6-SO₂NHR vs. 8-SO₂NHR | Lack of regioselectivity during the initial chlorosulfonation step. [5] | Optimize sulfonation temperature and reagents. |
| Unreacted Starting Materials | Iso-NH₂ or R-SO₂Cl | Incomplete reaction due to poor mixing, insufficient time, or incorrect temperature. [2] | Optimize reaction conditions, monitor with HPLC. |
Key Experimental Protocols
Protocol 1: General Scale-Up Procedure for Sulfonamide Bond Formation
This protocol describes a standard method for the reaction between an isoquinoline sulfonyl chloride and a primary/secondary amine at pilot scale.
Reagents & Equipment:
-
Glass-lined reactor with temperature control, agitation, and a nitrogen inlet
-
Addition funnel or pump for controlled addition
-
Isoquinoline-8-sulfonyl chloride (1.0 eq)
-
Primary or secondary amine (1.05 eq)
-
Anhydrous aprotic solvent (e.g., Dichloromethane, THF) [4]
-
Tertiary amine base (e.g., Triethylamine, 1.5 eq)
Step-by-Step Procedure:
-
Reactor Preparation: Ensure the reactor is clean, dry, and purged with nitrogen.
-
Charge Amine and Solvent: Charge the primary/secondary amine, the solvent, and the triethylamine base to the reactor.
-
Cooling: Cool the solution to 0-5 °C with agitation. [1] Precise temperature control is critical to manage the exotherm.
-
Sulfonyl Chloride Addition: Prepare a solution of isoquinoline-8-sulfonyl chloride in the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 1-2 hours, maintaining the internal temperature below 10 °C.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours.
-
In-Process Control (IPC): Take a sample from the reaction mixture and analyze by HPLC or TLC to confirm the consumption of the sulfonyl chloride starting material. [2, 4]
-
Quenching: Once complete, cool the reaction mixture back to 10-15 °C. Slowly add water or a dilute acid solution to quench the reaction and neutralize the excess base. [1]
-
Workup: Proceed to the extraction and purification phase (see Protocol 2).
Protocol 2: Purification via pH-Controlled Extraction
This method is effective for removing non-acidic or basic impurities.
Procedure:
-
Extraction: Transfer the quenched reaction mixture to a suitable vessel for liquid-liquid extraction.
-
Acidic Wash (Optional): If the starting amine is basic and needs to be removed, wash the organic layer with dilute aqueous acid (e.g., 1M HCl).
-
Basic Extraction: To isolate the acidic sulfonamide product, extract the organic layer with an aqueous base (e.g., 1M NaOH). The sulfonamide N-H proton is acidic and will be deprotonated, moving the product into the aqueous layer. [1]
-
Organic Wash: Wash the now product-rich aqueous layer with a fresh portion of organic solvent (e.g., DCM or EtOAc) to remove any non-acidic organic impurities.
-
Re-precipitation: Cool the aqueous layer to 0-5 °C. Slowly add acid (e.g., 1M HCl) with stirring to adjust the pH until the product precipitates out of solution.
-
Isolation: Collect the solid product by filtration, wash the filter cake with cold water to remove salts, and dry under vacuum.
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References
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Isoquinoline-4-sulfonyl chloride stability and storage issues
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific, highly nuanced challenges of working with Isoquinoline-4-sulfonyl chloride .
Sulfonyl chlorides are notoriously finicky, but heteroaromatic variants introduce an entirely new layer of complexity. This guide bypasses generic advice to provide you with field-proven mechanistic insights, self-validating protocols, and diagnostic workflows to ensure your sulfonamide coupling reactions succeed on the first attempt.
Part 1: Core Mechanistic Principles (The "Why")
To troubleshoot isoquinoline-4-sulfonyl chloride, you must first understand its unique degradation profile. Not all sulfonyl chlorides degrade the same way.
Recent comprehensive studies on heteroaromatic sulfonyl halides have demonstrated that the position of the sulfonyl group on the heterocyclic ring dictates the primary decomposition pathway[1]. While alpha (α) and gamma (γ) isomeric pyridines typically undergo formal SO₂ extrusion to form chloro-heterocycles, the 4-position of isoquinoline corresponds to a beta (β) position relative to the heterocyclic nitrogen[1].
Because of this β-positioning, isoquinoline-4-sulfonyl chloride predominantly degrades via hydrolysis by trace water rather than SO₂ extrusion[1]. The electron-withdrawing nature of the fused isoquinoline core makes the sulfur center highly electrophilic. When exposed to ambient moisture, water molecules act as nucleophiles, attacking the sulfur atom and displacing the chloride ion to form inactive isoquinoline-4-sulfonic acid and corrosive hydrogen chloride (HCl)[2].
Mechanistic pathway of beta-isomeric heteroaromatic sulfonyl chloride hydrolysis.
Quantitative Data Summaries
Table 1: Position-Dependent Degradation of Heteroaromatic Sulfonyl Chlorides
| Heteroaromatic Position | Dominant Degradation Pathway | Structural Consequence |
|---|---|---|
| Alpha (α) / Gamma (γ) | Formal SO₂ Extrusion | Rapid formation of chloro-heterocycle; highly unstable. |
| Beta (β) (e.g., Isoquinoline-4) | Hydrolysis by Trace Water | Forms sulfonic acid; extreme moisture sensitivity. |
| Complex Rings (e.g., Furans) | Complex Ring Decomposition | Complete loss of heterocyclic integrity. |
Table 2: Storage Conditions and Expected Shelf-Life
| Storage Condition | Atmosphere | Temperature | Expected Shelf Life | Risk Factor |
|---|---|---|---|---|
| Optimal | Argon (Sealed) | -20°C | 6–12 months | Minimal |
| Acceptable | Nitrogen (Sealed) | 2–8°C | 1–3 months | Moderate thermal degradation |
| Poor | Ambient Air | 20–25°C | < 24 hours | Rapid hydrolysis / HCl generation |
Part 2: Diagnostic FAQ & Troubleshooting
Q: My reaction yield dropped significantly, and LC-MS shows a massive peak corresponding to the sulfonic acid byproduct. What went wrong? A: You are observing classic hydrolysis. Even minor exposure to ambient humidity, improper packaging, or water present in solvents can trigger this[2]. Furthermore, if your target amine is hygroscopic, it may have introduced water directly into the reaction mixture[3].
Q: How can I visually or analytically confirm if my batch of Isoquinoline-4-sulfonyl chloride has degraded before I waste expensive starting materials? A: Never assume a stored batch is intact. Use a self-validating approach:
-
Visual Inspection: Intact isoquinoline-4-sulfonyl chloride is a free-flowing solid. If the material has clumped, become sticky, or formed a hard crust, it has absorbed moisture. The released HCl forms a hydrochloride salt with the basic isoquinoline nitrogen, causing aggregation.
-
Analytical Validation (¹H NMR): Dissolve a small sample in strictly anhydrous CDCl₃. The aromatic protons adjacent to the sulfonyl group will shift noticeably upfield if the sulfonyl chloride (-SO₂Cl) has hydrolyzed to the sulfonic acid (-SO₃H).
Q: Can I rescue a degraded batch via recrystallization? A: Generally, no. While some robust benzenesulfonyl chlorides can be recrystallized from anhydrous hexane/toluene, the basicity of the isoquinoline nitrogen complicates this. The generated HCl protonates the core, forming an insoluble zwitterionic or hydrochloride salt mixture that is incredibly difficult to separate from the intact reagent. Discarding and re-ordering is the scientifically sound choice.
Step-by-step diagnostic workflow for troubleshooting sulfonyl chloride hydrolysis.
Part 3: Standard Operating Procedures (SOPs)
To ensure reproducible coupling reactions, you must implement a self-validating system that eliminates moisture at every step.
Protocol: Anhydrous Handling and Reaction Setup
Step 1: Reagent Thawing (Causality: Preventing Condensation)
-
Action: Remove the sealed vial of isoquinoline-4-sulfonyl chloride from the -20°C freezer and place it immediately into a vacuum desiccator. Wait at least 30–45 minutes before opening.
-
Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the highly reactive solid, initiating rapid, irreversible hydrolysis[2].
Step 2: Solvent Validation (Causality: Eliminating Trace Water)
-
Action: Do not trust "anhydrous" solvent bottles that have been previously punctured. Perform a Karl Fischer titration on your reaction solvent (e.g., DCM, THF, or Pyridine).
-
Validation: Proceed only if the water content is <50 ppm. If >50 ppm, store the solvent over freshly activated 3Å molecular sieves for 24 hours prior to use[3].
Step 3: Inert Atmosphere Transfer (Causality: Excluding Ambient Humidity)
-
Action: Set up your reaction flask using a Schlenk line. Flame-dry the glassware under vacuum, then backfill with Argon .
-
Causality: Argon is significantly denser than Nitrogen. When you briefly open the flask to add the solid sulfonyl chloride, Argon remains settled in the flask, providing a superior protective blanket against atmospheric moisture[3].
Step 4: Kinetically Controlled Addition (Causality: Suppressing Side Reactions)
-
Action: Dissolve your amine and a non-nucleophilic base (e.g., DIPEA) in the validated solvent. Cool the mixture to 0°C in an ice bath. Add the isoquinoline-4-sulfonyl chloride in small portions over 15 minutes.
-
Causality: Lower temperatures suppress the activation energy required for the competing hydrolysis pathway, kinetically favoring the desired nucleophilic attack by the amine to form the sulfonamide[3].
References
-
[2] Title: Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Source: horiazonchemical.com. URL: 2
-
[3] Title: Preventing decomposition of sulfonyl chloride during reaction. Source: benchchem.com. URL: 3
-
[1] Title: Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. Source: chemrxiv.org. URL:1
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Validation & Comparative
A Comparative Guide to LC-MS Analysis for Monitoring Isoquinoline-4-sulfonyl Chloride Reactions
In the landscape of modern medicinal chemistry, isoquinoline-based scaffolds are of paramount importance, forming the core of numerous therapeutic agents. The synthesis of novel isoquinoline derivatives, often through the reaction of a sulfonyl chloride like 4-methylisoquinoline-5-sulfonyl chloride with various amines, is a critical step in drug discovery.[1] The precise monitoring of these reactions is not merely a procedural formality; it is fundamental to optimizing reaction yields, minimizing the formation of impurities, and ensuring the overall efficiency and safety of the synthetic process.
This guide provides an in-depth, experience-driven comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) with other analytical techniques for the real-time monitoring of isoquinoline-4-sulfonyl chloride reactions. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
The Power of LC-MS in Reaction Monitoring
Liquid Chromatography-Mass Spectrometry (LC-MS) stands out as a premier analytical tool for monitoring organic syntheses due to its exceptional sensitivity and selectivity.[2] The technique synergistically combines the separation power of high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) with the mass analysis capabilities of a mass spectrometer.
-
Liquid Chromatography (LC): In the context of an isoquinoline-4-sulfonyl chloride reaction, the LC component separates the unreacted starting materials (the sulfonyl chloride and the amine), the desired sulfonamide product, and any reaction intermediates or byproducts (such as the hydrolyzed sulfonic acid). This separation is typically achieved on a reversed-phase column (e.g., C18), where compounds elute based on their relative hydrophobicity.
-
Mass Spectrometry (MS): As each separated component elutes from the LC column, it is ionized (commonly via electrospray ionization - ESI) and enters the mass spectrometer. The MS detector then separates these ions based on their mass-to-charge ratio (m/z), providing two crucial pieces of information:
-
Identification: The precise mass of a molecule, which acts as a powerful identifier.
-
Quantification: The intensity of the signal, which is proportional to the concentration of the molecule in the sample.
-
This dual capability allows researchers to simultaneously track the consumption of reactants and the formation of products, providing a clear and detailed picture of the reaction's progress over time.[3]
Experimental Protocol: LC-MS Monitoring of an Isoquinoline-4-sulfonyl Chloride Reaction
This protocol outlines a robust, self-validating method for monitoring the reaction of an isoquinoline-4-sulfonyl chloride with a primary amine. The causality for each step is explained to ensure technical accuracy and reproducibility.
Sample Preparation: The Critical First Step
The primary challenge in analyzing sulfonyl chlorides is their inherent reactivity and susceptibility to hydrolysis.[4][5] Improper sample handling can lead to the formation of the corresponding sulfonic acid, which would inaccurately suggest poor reaction conversion.
Protocol:
-
Aliquoting: At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture using a gas-tight syringe.
-
Quenching & Dilution: Immediately quench the reaction within the aliquot by diluting it 100 to 1000-fold in a vial containing cold, anhydrous acetonitrile.
-
Causality: Quenching via dilution in a cold, aprotic solvent drastically slows the reaction rate and minimizes the risk of hydrolysis by limiting the availability of water.[4] Anhydrous acetonitrile is chosen for its compatibility with reversed-phase chromatography and its ability to solubilize a wide range of organic molecules.
-
-
Filtration: If the reaction mixture is heterogeneous or contains solid particulates, centrifuge the diluted sample and filter the supernatant through a 0.22 µm PTFE syringe filter into an LC-MS vial.
-
Causality: This step is crucial to prevent clogging of the delicate UPLC system and MS interface, ensuring system longevity and data quality.
-
Instrumentation and Method Parameters
The following parameters represent a typical starting point for this analysis, which should be optimized for the specific molecules involved.
| Parameter | Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides superior resolution and faster analysis times compared to conventional HPLC.[3] |
| Column | C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm) | Offers excellent retention and separation for a wide range of organic molecules typical in these reactions.[2][6] |
| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid aids in the protonation of analytes, improving ionization efficiency in positive ESI mode. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic solvent for reversed-phase LC with good UV transparency and MS compatibility. |
| Flow Rate | 0.5 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis speed and system pressure. |
| Column Temp. | 40 °C | Elevated temperature reduces mobile phase viscosity and can improve peak shape and resolution.[7] |
| Injection Vol. | 1-5 µL | Small injection volumes are sufficient due to the high sensitivity of modern MS detectors. |
| Gradient | 5% to 95% B over 3-5 minutes | A rapid gradient is suitable for reaction monitoring, allowing for fast turnaround between time points. |
| MS System | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (TQ) | Q-TOF provides high-resolution accurate mass data for confident identification.[8] TQ is ideal for high-sensitivity quantification using MRM. |
| Ionization | Electrospray Ionization (ESI), Positive Mode | ESI is a soft ionization technique suitable for polar and semi-polar organic molecules.[9] Isoquinoline derivatives readily form positive ions. |
| Capillary Voltage | 3.0 - 3.5 kV | Optimizes the electrospray process for efficient ion generation.[10] |
| Gas Temp. | 320 - 350 °C | Aids in the desolvation of droplets to release gas-phase ions.[2][11] |
| Acquisition Mode | Full Scan (m/z 100-1000) | Used to identify all components in the mixture. For quantification, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) would be used. |
Visualizing the Analytical Workflow
The following diagram illustrates the logical flow from the reaction vessel to the final data analysis.
Caption: Workflow for LC-MS reaction monitoring.
Comparison of Analytical Techniques for Reaction Monitoring
While LC-MS is a powerful tool, it is essential to understand its performance relative to other common techniques. The choice of method often depends on the specific requirements of the analysis, such as the need for quantitative data, speed, or structural information.
| Feature | LC-MS | Thin-Layer Chromatography (TLC) | GC-MS | NMR Spectroscopy |
| Sensitivity | Very High (pg-ng) | Low (µg-mg) | High (pg-ng) | Low (mg) |
| Selectivity | Very High | Low to Moderate | High | High |
| Speed | Fast (1-5 min/sample) | Fast (<15 min/sample) | Moderate (5-30 min/sample) | Moderate (5-15 min/sample) |
| Quantitative? | Yes (Excellent) | Semi-Quantitative at best | Yes (Good) | Yes (Excellent, with internal standard) |
| Sample Prep | Minimal (Dilute & Shoot) | Minimal (Spotting) | Often requires derivatization for non-volatile compounds.[6] | Minimal (Dilution in deuterated solvent) |
| Structural Info | Molecular Weight & Fragmentation | Indirect (Rf value) | Fragmentation Pattern | Detailed structural connectivity |
| Key Limitation | High initial instrument cost | Poor resolution and sensitivity. | Not suitable for non-volatile or thermally labile compounds.[6] | Low sensitivity, requires higher sample concentration. |
| Best For | Detailed, quantitative tracking of complex reactions. | Quick, qualitative check for reaction completion. | Analysis of volatile reaction components. | Detailed structural elucidation of products and byproducts. |
Decision-Making Framework for Technique Selection
Choosing the right analytical tool is critical for efficient process development. The following diagram provides a logical framework for this decision.
Caption: Decision tree for selecting a reaction monitoring technique.
Conclusion: The Indispensable Role of LC-MS
For monitoring isoquinoline-4-sulfonyl chloride reactions, LC-MS provides an unparalleled combination of speed, sensitivity, and specificity. It allows for the confident identification and quantification of all key reaction components from a single, minimally prepared aliquot. While techniques like TLC and NMR have their place for rapid qualitative checks and detailed structural analysis, respectively, LC-MS offers the most comprehensive and quantitative data for true reaction understanding and optimization. By adopting the robust protocols outlined in this guide, researchers can leverage the full power of LC-MS to accelerate drug development timelines and ensure the synthesis of high-quality chemical entities.
References
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Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC. (2020, January 20). National Center for Biotechnology Information. [Link]
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Mass Spectrometry Based Approach for Organic Synthesis Monitoring | Analytical Chemistry. (2019, August 12). American Chemical Society Publications. [Link]
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Integrative Approach Based on Leaf Spray Mass Spectrometry, HPLC-DAD-MS/MS, and NMR for Comprehensive Characterization of Isoquinoline-Derived Alkaloids in Leaves of Onychopetalum amazonicum R. E. Fr. - SciELO. (2019, June 5). Scientific Electronic Library Online. [Link]
-
Implementation of a MS/MS database for isoquinoline alkaloids and other annonaceous metabolites - PMC. (2022, June 6). National Center for Biotechnology Information. [Link]
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Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry - Waters Corporation. Waters Corporation. [Link]
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Synthesis and Fluorescent Properties of Novel Isoquinoline Derivatives - PMC - NIH. National Center for Biotechnology Information. [Link]
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Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024, December 31). MDPI. [Link]
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Synthetic Reaction Monitoring Using UPLC-MS - Waters Corporation. Waters Corporation. [Link]
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An Automated Solid-Phase Extraction–UPLC–MS/MS Method for Simultaneous Determination of Sulfonamide Antimicrobials in Environmental Water - MDPI. (2023, June 11). MDPI. [Link]
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The chlorosulfonyl moiety as a leaving group: hydride reduction of sulfonyl chlorides. Canadian Science Publishing. [Link]
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Online Reaction Monitoring of In-Process Manufacturing Samples by UPLC. Waters Corporation. [Link]
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Nucleophilic substitution at sulphonyl sulphur. Part 2. Hydrolysis and alcoholysis of aromatic sulphonyl chlorides - ResearchGate. ResearchGate. [Link]
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Challenges in development of robust analytical methods for the quantitation of low molecular weight compounds by LC-MS/MS - Anapharm Bioanalytics. (2021, June 14). Anapharm Bioanalytics. [Link]
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Challenges and future directions in LC-MS-based multiclass method development for the quantification of food contaminants - PMC. (2020, November 13). National Center for Biotechnology Information. [Link]
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The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Representatives - PMC. National Center for Biotechnology Information. [Link]
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The Elevation of LC-ESI-Q-TOF-MS Response in the Analysis of Isoquinoline Alkaloids from Some Papaveraceae and Berberidaceae Rep - SciSpace. (2017, December 25). SciSpace. [Link]
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A Comparative Guide to the Reactivity of Isoquinoline-4-sulfonyl Chloride and Quinoline-8-sulfonyl Chloride
For researchers and professionals in drug development, the selection of appropriate building blocks is a critical decision that dictates the efficiency of synthesis and the ultimate properties of the target molecule. Isoquinoline and quinoline sulfonamides are privileged scaffolds in medicinal chemistry, appearing in a range of therapeutic agents. Their synthesis hinges on the reactivity of their precursor sulfonyl chlorides. This guide provides an in-depth, objective comparison of two common isomeric reagents: Isoquinoline-4-sulfonyl chloride and Quinoline-8-sulfonyl chloride, supported by structural analysis and established experimental principles.
Introduction: Structural Isomers, Divergent Reactivity
At first glance, Isoquinoline-4-sulfonyl chloride and Quinoline-8-sulfonyl chloride are simple structural isomers, both derived from benzopyridine. However, the specific placement of the nitrogen atom and the sulfonyl chloride group creates profoundly different steric and electronic environments. These differences are not trivial; they dictate the reagents' stability, reactivity with nucleophiles, and the optimal conditions for their use in synthesis. Understanding these nuances is key to leveraging them effectively in the laboratory.
| Compound | Structure | Key Features |
| Isoquinoline-4-sulfonyl chloride | ![]() | Sulfonyl chloride on the electron-deficient pyridine ring, ortho to the nitrogen atom. |
| Quinoline-8-sulfonyl chloride | ![]() | Sulfonyl chloride on the benzenoid ring, in a peri position relative to the nitrogen atom. |
The Decisive Factors: Steric Hindrance and Electronic Effects
The reactivity of a sulfonyl chloride is primarily governed by the electrophilicity of the sulfur atom and the accessibility of this atom to an incoming nucleophile.[1] In our two compounds of interest, these factors are dramatically different.
A. Electronic Landscape
The nitrogen atom in both quinoline and isoquinoline is electron-withdrawing, which deactivates the fused aromatic system towards electrophilic attack.[2][3] However, its influence on the sulfonyl chloride group varies significantly.
-
Isoquinoline-4-sulfonyl chloride: The -SO₂Cl group is directly attached to the electron-deficient pyridine ring. The powerful inductive and mesomeric electron-withdrawing effect of the adjacent protonated nitrogen atom makes the sulfur atom highly electrophilic. This electronic arrangement primes the molecule for rapid nucleophilic attack.
-
Quinoline-8-sulfonyl chloride: The -SO₂Cl group is on the benzenoid ring. While still influenced by the electron-withdrawing nature of the fused pyridine ring, the effect is more attenuated compared to the direct attachment in the isoquinoline isomer. Electrophilic substitution on the quinoline ring system tends to occur on the benzene ring, typically at the 5- and 8-positions, indicating these positions are more electron-rich than the pyridine ring.[2][4]
B. Steric Congestion: The Dominant Differentiator
While electronics favor higher reactivity for the isoquinoline isomer, steric hindrance presents the most compelling difference.
-
Isoquinoline-4-sulfonyl chloride: The 4-position is sterically unencumbered. It is flanked by hydrogen atoms at the 3- and 5-positions, allowing nucleophiles relatively unimpeded access to the electrophilic sulfur center.
-
Quinoline-8-sulfonyl chloride: The 8-position suffers from significant steric hindrance. It is locked in a peri conformation, crowded by the nitrogen atom of the adjacent ring and the hydrogen atom at the C7 position. This steric clash creates a formidable barrier for the approach of a nucleophile, which must navigate a congested path to reach the sulfur atom. This steric strain can also influence the stability of the resulting sulfonamides.[5]
Synthesis, Stability, and Handling
The disparate reactivity of these isomers is also reflected in their synthesis and stability.
| Parameter | Isoquinoline-4-sulfonyl chloride | Quinoline-8-sulfonyl chloride |
| Typical Synthesis | Often prepared from the corresponding sulfonic acid with a chlorinating agent like thionyl chloride, or via direct chlorosulfonylation of isoquinoline.[6][7] | Typically synthesized via direct reaction of quinoline with chlorosulfonic acid, often requiring high temperatures (e.g., 140°C) for extended periods.[8][9] |
| Reported Stability | Generally stable enough for storage and handling under anhydrous conditions. | Noted to be unstable and cannot be stored for extended periods, likely due to susceptibility to hydrolysis and other decomposition pathways.[8] |
| Handling Considerations | Standard handling for a reactive sulfonyl chloride: protect from moisture. | Must be used quickly after synthesis or purification. Its instability makes it a less convenient off-the-shelf reagent.[8] |
The harsh conditions required for the synthesis of Quinoline-8-sulfonyl chloride underscore its lower intrinsic reactivity towards electrophilic substitution (sulfonylation).[8] Its noted instability further complicates its use, requiring researchers to prepare it fresh for subsequent reactions.[8]
Reactivity in Practice: Aminolysis and Hydrolysis
The most common application for these reagents is the synthesis of sulfonamides via reaction with primary or secondary amines (aminolysis).[10]
Comparative Performance in Aminolysis
The workflow for this crucial transformation is outlined below.
Caption: General workflow for the synthesis of sulfonamides from sulfonyl chlorides.
Hydrolytic Stability
Sulfonyl chlorides are susceptible to hydrolysis, a reaction that competes with the desired aminolysis. The rate of hydrolysis is also governed by the electronic and steric factors discussed. The reported instability of Quinoline-8-sulfonyl chloride suggests it is readily hydrolyzed despite its steric bulk, a process that can be mechanistically complex.[8][13][14] For highly reactive sulfonyl chlorides, hydrolysis can be a significant side reaction, reducing the yield of the desired sulfonamide.
Experimental Protocols
The following protocols are provided as self-validating systems for the synthesis and analysis of sulfonamides derived from these reagents.
Protocol 1: General Procedure for Aminolysis
This protocol is a generalized method for the reaction of either sulfonyl chloride with a primary or secondary amine.[11]
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve the amine (1.0 mmol) and triethylamine (2.0 mmol, 0.28 mL) in anhydrous dichloromethane (10 mL).
-
Reaction Initiation: Cool the solution to 0°C in an ice bath. Add a solution of the corresponding sulfonyl chloride (Isoquinoline-4-sulfonyl chloride or freshly prepared Quinoline-8-sulfonyl chloride, 1.0 mmol) in anhydrous dichloromethane (5 mL) dropwise over 10 minutes.
-
Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-24 hours.
-
Causality Note: The reaction with Isoquinoline-4-sulfonyl chloride is expected to be faster. Monitor both reactions by Thin Layer Chromatography (TLC) to determine completion.
-
-
Workup: Quench the reaction by adding water (15 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Final Product: Purify the crude residue by column chromatography on silica gel or by recrystallization to yield the pure sulfonamide.
Protocol 2: Comparative Evaluation of Hydrolytic Stability
This protocol allows for a qualitative or quantitative assessment of the rate of hydrolysis.[13][15]
-
Stock Solutions: Prepare 10 mM stock solutions of Isoquinoline-4-sulfonyl chloride and Quinoline-8-sulfonyl chloride in a water-miscible, aprotic solvent (e.g., Dioxane or Acetonitrile).
-
Reaction Buffer: Prepare an aqueous buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4).
-
Initiation: In a cuvette or vial at a constant temperature (e.g., 25°C), add 2.0 mL of the reaction buffer. Initiate the reaction by adding 20 µL of the sulfonyl chloride stock solution (final concentration 0.1 mM) and mix rapidly.
-
Monitoring: Monitor the reaction over time.
-
Method A (Spectrophotometry): If the sulfonyl chloride and its corresponding sulfonic acid have different UV-Vis spectra, monitor the change in absorbance at a characteristic wavelength.
-
Method B (HPLC): At defined time points (e.g., 0, 5, 15, 30, 60 min), withdraw an aliquot, quench it with an excess of a primary amine in acetonitrile to derivatize the remaining sulfonyl chloride, and analyze the ratio of the sulfonic acid to the sulfonamide derivative by HPLC.
-
-
Analysis: Plot the disappearance of the starting material or the appearance of the product over time to compare the relative rates of hydrolysis.
Caption: A summary of the key factors influencing the reactivity of the two isomers.
Conclusion and Recommendations
-
Isoquinoline-4-sulfonyl chloride is a highly reactive and sterically accessible electrophile. It is the reagent of choice for rapid and efficient synthesis of sulfonamides, particularly when reacting with hindered amines or when mild reaction conditions are paramount.
-
Quinoline-8-sulfonyl chloride is a significantly less reactive and sterically congested molecule. Its use is dictated by the necessity of the quinoline-8-sulfonamide scaffold in the final target. Researchers using this reagent should be prepared for potentially slower reaction rates, the need for fresh preparation due to its instability[8], and possible challenges with sterically demanding nucleophiles.
This guide provides the foundational understanding for researchers to make informed decisions in the laboratory. By appreciating the distinct "personalities" of these two isomeric building blocks, chemists can design more robust, efficient, and successful synthetic routes.
References
- L. F. Lindoy & S. E. Livingstone. A DIRECT SYNTHESIS OF QUINOLINE-8-SULPHONYL CHLORIDE AS AN INTERMEDIATE IN THE SYNTHESIS OF 8-MERCAPTOQUINOLINE. ConnectSci.
-
Various Authors. Some reactions of Quinoline-8- and Ureidobenzene-sulphonyl chlorides. ResearchGate. [Link]
-
Vargas-Cerna, N., & Cevallos, J. The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. Organic Letters, ACS Publications. [Link]
- Google Patents. GB2096596A - 8-quinolinesulfonyl derivatives and their synthesis and use as coupling agents in nucleotide chemistry.
-
Robertson, R. E. Sulfonyl Chloride Kinetics. Part 11. Solvolysis of a Series of Benzenesulfonyl Chlorides. Canadian Science Publishing. [Link]
- Google Patents. CN110872252A - Preparation method of 3-methylquinoline-8-sulfonyl chloride.
-
Bentley, T. W., & Ebdon, D. N. Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. PMC. [Link]
-
Various Authors. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. OSTI.GOV. [Link]
-
Sławiński, J., et al. Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. MDPI. [Link]
-
Various Authors. UNIT –V Heterocyclic Chemistry Quinoline, Isoquinoline and Indole. SlideShare. [Link]
-
Sławiński, J., et al. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. [Link]
-
Scribd. Quinoline vs Isoquinoline: Structures & Reactions. Scribd. [Link]
-
Bodi, A., et al. Dissociative Photoionization of Quinoline and Isoquinoline. ACS Publications. [Link]
-
ResearchGate. Mechanism of reaction of dansyl chloride with carboxylic acid functional group. ResearchGate. [Link]
- Google Patents. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof.
-
askIITians. Why isoquinoline is more basic than quinoline? Give reason. askIITians. [Link]
-
Academia.edu. Quinolines and Isoquinolines. Academia.edu. [Link]
- Google Patents. KR20210104730A - Isoquinoline sulfonyl chloride acid addition salt and method for preparing the same.
-
Harvey, S. R., & Vachet, R. W. The Use of Dansyl Chloride to Probe Protein Structure and Dynamics. MDPI. [Link]
- Google Patents. CN103570595A - Preparation method of 5-chlorine-2-aminobenzene sulfonamide.
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. [Link]
-
Royal Society of Chemistry. Organic & Biomolecular Chemistry. RSC Publishing. [Link]
-
Chem.ucla.edu. Isoquinoline. chem.ucla.edu. [Link]
-
Various Authors. Quinolines and Isoquinolines. University of Kerbala. [Link]
- Google Patents. CN108752274B - Preparation method of 5-isoquinoline sulfonyl chloride.
-
Science of Synthesis. Product Class 5: Isoquinolines. Thieme. [Link]
-
Désilets, D., & Zargarian, D. An Activated Sulfonylating Agent That Undergoes General Base-Catalyzed Hydrolysis by Amines in Preference to Aminolysis. The Journal of Organic Chemistry, ACS Publications. [Link]
-
University of Calicut. Preparation and Properties of Isoquinoline. University of Calicut. [Link] (Note: A direct deep link was not available, the reference is to the institution where similar chemistry course material is hosted).
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- 7. JP5066443B2 - Process for producing 4-fluoroisoquinoline-5-sulfonyl halide or a salt thereof - Google Patents [patents.google.com]
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- 9. 8-Quinolinesulfonyl chloride | 18704-37-5 [chemicalbook.com]
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- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
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A Tale of Two Isomers: Unraveling the Divergent Biological Activities of 4-Sulfonyl and 5-Sulfonyl Isoquinolines
A Senior Application Scientist's Guide to Understanding Positional Isomerism in Drug Discovery
The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous biologically active compounds.[1] Its rigid, planar structure provides an excellent framework for the precise spatial arrangement of functional groups, enabling targeted interactions with biological macromolecules. Among the myriad of possible substitutions, the placement of a sulfonyl group at different positions on the isoquinoline ring can dramatically alter the molecule's pharmacological profile. This guide provides an in-depth comparison of the biological activities of 4-sulfonyl and 5-sulfonyl isoquinoline isomers, highlighting how a simple change in substituent position can lead to vastly different therapeutic applications. We will delve into the structure-activity relationships, supporting experimental data, and the causality behind the observed biological effects, offering valuable insights for researchers and drug development professionals.
The Decisive Influence of the Sulfonyl Moiety's Position
The electronic and steric properties of the sulfonyl group, combined with its precise location on the isoquinoline ring, dictate the molecule's interaction with specific protein targets. This positional isomerism is a critical factor in determining the compound's overall biological activity, selectivity, and therapeutic potential. While both 4-sulfonyl and 5-sulfonyl isoquinoline derivatives have demonstrated significant biological effects, they engage with distinct molecular targets, leading to different pharmacological outcomes.
5-Sulfonyl Isoquinolines: Potent Inhibitors of Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)
The 5-sulfonyl isoquinoline scaffold is most famously represented by Fasudil, the first-in-class ROCK inhibitor approved for clinical use in Japan for the treatment of cerebral vasospasm.[2] This class of compounds has been extensively studied, revealing a strong structure-activity relationship for ROCK inhibition.
The Rho/ROCK signaling pathway is a crucial regulator of various cellular processes, including smooth muscle contraction, cell adhesion, and motility.[2] Dysregulation of this pathway is implicated in a range of diseases, including hypertension, glaucoma, and cancer metastasis. 5-sulfonyl isoquinoline derivatives competitively bind to the ATP-binding site of ROCK, leading to the relaxation of smooth muscle and inhibition of cell migration.
A notable example of a highly potent and selective ROCK inhibitor is (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine (H-1152P). This compound, an improvement upon Fasudil, demonstrates a K(i) value of 1.6 nM for Rho-kinase, showcasing the high affinity achievable with the 5-sulfonyl isoquinoline scaffold.[3]
4-Sulfonyl Isoquinolines: A New Frontier as Selective COX-2 Inhibitors
In contrast to their 5-sulfonyl counterparts, recent research has unveiled a distinct biological activity for 4-sulfonyl isoquinoline isomers. A series of 2-benzyl-4-sulfonyl-4H-isoquinoline-1,3-diones have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2).
COX-2 is an enzyme that plays a key role in inflammation and pain signaling. Selective COX-2 inhibitors are a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that offer a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. The discovery of 4-sulfonyl isoquinolines as COX-2 inhibitors opens up a new avenue for the development of novel anti-inflammatory agents. These compounds have demonstrated activity in both microsomal and cellular assays, with some representatives showing efficacy in in vivo models of inflammation.
Comparative Biological Activity: A Summary of Key Differences
The distinct biological activities of 4-sulfonyl and 5-sulfonyl isoquinoline isomers are summarized in the table below. This data highlights the critical role of the sulfonyl group's position in determining the primary pharmacological target.
| Feature | 4-Sulfonyl Isoquinoline Isomers | 5-Sulfonyl Isoquinoline Isomers |
| Primary Biological Target | Cyclooxygenase-2 (COX-2) | Rho-Associated Coiled-Coil Containing Protein Kinase (ROCK)[2] |
| Therapeutic Potential | Anti-inflammatory, Analgesic | Vasodilator, Anti-hypertensive, Neuroprotective, Anti-cancer metastasis[2] |
| Representative Compound | 2-benzyl-4-(phenylsulfonyl)-4H-isoquinoline-1,3-dione | Fasudil (HA-1077)[2], H-1152P[3] |
| Mechanism of Action | Selective inhibition of the COX-2 enzyme | Competitive inhibition of the ATP-binding site of ROCK[2] |
Experimental Protocols
To provide a practical framework for researchers, detailed methodologies for the synthesis of a representative compound from each class and the corresponding biological assays are provided below.
Synthesis of a Representative 5-Sulfonyl Isoquinoline: Fasudil (HA-1077)
This protocol outlines the synthesis of 1-(5-isoquinolinylsulfonyl)homopiperazine, commonly known as Fasudil.
Sources
- 1. Synthesis and biological evaluation of [4-(2-phenylethenesulfonylmethyl)phenyl]-quinazolin-4-yl-amines as orally active anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. The novel and specific Rho-kinase inhibitor (S)-(+)-2-methyl-1-[(4-methyl-5-isoquinoline)sulfonyl]-homopiperazine as a probing molecule for Rho-kinase-involved pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
X-Ray Crystallography for Structure Validation of Isoquinoline Derivatives: A Comparative Technical Guide
Executive Summary
For researchers in medicinal chemistry, the isoquinoline scaffold presents a unique set of structural validation challenges—specifically prototropic tautomerism , regioisomerism during C-H functionalization, and absolute stereochemistry in tetrahydroisoquinoline (THIQ) derivatives. While NMR and Mass Spectrometry (MS) are high-throughput workhorses, they frequently yield ambiguous data for these specific problems.
This guide objectively compares X-ray crystallography against these alternatives, establishing it as the definitive "Gold Standard" for resolving structural ambiguity. It provides actionable protocols for the most difficult step—crystallization—and details the mechanistic reasons why X-ray data supersedes spectral inference.
Part 1: The Isoquinoline Challenge
Isoquinoline derivatives are prone to three specific structural ambiguities that often defy solution-phase analysis:
-
Lactam-Lactim Tautomerism: In 1-hydroxyisoquinolines (isocarbostyrils), the equilibrium between the amide (lactam) and imidic acid (lactim) forms is solvent-dependent. Solution NMR often shows averaged signals, whereas X-ray crystallography captures the specific tautomer present in the solid state, which is often the bioactive conformation.
-
Regioisomerism in C-H Activation: Direct functionalization of the isoquinoline core (e.g., at C1 vs. C3, or C5 vs. C8) often results in isomers with nearly identical scalar couplings (
-values) and mass fragments. NOESY correlations can be inconclusive if protons are sparse. -
Absolute Configuration: For chiral 1,2,3,4-tetrahydroisoquinolines, determining the R or S configuration is critical for biological activity. X-ray crystallography (using anomalous dispersion) is the only method to determine this ab initio without reference standards.
Part 2: Comparative Analysis of Validation Methods
The following table contrasts the performance of X-ray crystallography against standard spectroscopic techniques for isoquinoline derivatives.
| Feature | X-Ray Crystallography | 2D NMR (NOESY/HMBC) | Mass Spectrometry (MS/MS) | DFT-GIAO NMR |
| Primary Output | 3D Atomic Coordinates (Å) | Connectivity & Proximity | Molecular Weight & Fragments | Predicted Chemical Shifts |
| Regioisomer Resolution | Definitive (Unambiguous map) | High (If protons available) | Low (Fragments often identical) | Medium (Model dependent) |
| Stereochemistry | Absolute (Anomalous scattering) | Relative (Diastereomers only) | None | Relative |
| Tautomer ID | Snapshot (Solid state fixed) | Average (Fast exchange) | None | Equilibrium Prediction |
| Sample State | Single Crystal (Solid) | Solution | Gas Phase | Virtual |
| Throughput | Low (Days to Weeks) | High (Minutes) | Very High (Seconds) | Medium (Hours) |
| Sample Recovery | Non-destructive | Non-destructive | Destructive | N/A |
Decision Matrix: When to Use X-Ray
Use the following logic flow to determine when to escalate from NMR to X-ray crystallography.
Figure 1: Decision matrix for escalating structural validation from NMR to X-ray Crystallography.
Part 3: Deep Dive – X-Ray Workflow for Isoquinolines
Crystallization Strategy (The Bottleneck)
Isoquinoline derivatives are often "oils" or amorphous solids due to their conformational flexibility and lack of strong hydrogen bond donors. To overcome this, salt formation is the primary strategy.
-
Why Salts? Protonating the isoquinoline nitrogen (pKa ~5.4) creates an ionic lattice. The counter-ion provides additional H-bond acceptors/donors, stabilizing the crystal lattice.
-
Counter-ion Selection:
-
Picrate: Historically the best for "oiling" bases. Picric acid forms π-stacking interactions with the isoquinoline ring, promoting crystallization [1].
-
Hexafluorophosphate (
): Excellent for bulky cations. Often induces different polymorphs than halides [2]. -
Chloride/Bromide: Standard, but may retain water (solvates), leading to disorder.
-
Tartrates: Essential for resolving chiral tetrahydroisoquinolines (creates diastereomeric salts).
-
Data Collection Considerations
-
Radiation Source: For absolute configuration of light-atom molecules (C, H, N, O), Cu-Kα radiation (
Å) is superior to Mo-Kα. The stronger anomalous scattering signal of Oxygen and Nitrogen with Cu radiation allows for confident assignment of absolute stereochemistry (Flack parameter < 0.1) without heavy atoms [3]. -
Twinning: Isoquinoline crystals often exhibit pseudo-merohedral twinning due to their symmetric bicyclic core packing in high-symmetry cells (e.g., orthorhombic) while actually being monoclinic. Careful data reduction is required to separate twin domains [4].
Part 4: Experimental Protocols
Protocol A: Salt Screening for Oily Isoquinolines
This protocol is designed to force crystallization of stubborn isoquinoline oils using the "Picrate Method" and "Vapor Diffusion."
Materials:
-
Isoquinoline derivative (approx. 10-20 mg)
-
Picric acid (saturated ethanolic solution) [Caution: Explosive when dry]
-
Solvents: Ethanol, Methanol, Diethyl Ether, Hexane.
Step-by-Step Workflow:
-
Base Preparation: Dissolve 20 mg of the isoquinoline oil in a minimum amount of ethanol (0.5 - 1.0 mL) in a small glass vial (Vial A).
-
Salt Formation: Add the saturated picric acid solution dropwise to Vial A.
-
Observation: Watch for an immediate yellow precipitate. If a precipitate forms, heat gently to redissolve, then allow to cool slowly.[1]
-
-
Vapor Diffusion (If no immediate solid):
-
Place Vial A (uncapped) inside a larger jar (Vial B) containing 5 mL of a volatile anti-solvent (Diethyl Ether or Hexane).
-
Seal Vial B tightly.
-
Mechanism:[2] The volatile anti-solvent diffuses into the ethanol solution, slowly increasing supersaturation and promoting ordered crystal growth over 24-72 hours.
-
-
Harvesting: Filter crystals and wash with cold ethanol.
-
Note: Picrate salts are often yellow needles.
-
Protocol B: Absolute Configuration Determination
Requirement: Single crystal of a chiral tetrahydroisoquinoline.
-
Mounting: Mount the crystal on a glass fiber or cryoloop using paratone oil.
-
Collection: Collect data at 100 K (cryogenic cooling minimizes thermal motion).
-
Strategy: Collect a full sphere of data (redundancy > 4) using Cu-Kα radiation .
-
Refinement:
-
Refine the structure using full-matrix least-squares.
-
Calculate the Flack Parameter (x) .
-
Interpretation:
- (with small esd, e.g., 0.04): Correct absolute configuration.
- : Inverted structure (wrong enantiomer).
- : Racemic twin or ambiguous data.
-
Part 5: Visualization of Crystallization Screening
Figure 2: Workflow for screening salts and crystallization methods for isoquinoline derivatives.
References
-
RSC Publishing. (2025). Synthesis and X-ray crystallographic analysis of free base and hexafluorophosphate salts of 3,4-dihydroisoquinolines. New Journal of Chemistry. Retrieved from [Link]
-
MDPI. (2004). Isolation and X-ray Crystal Structure of Tetrahydroisoquinoline Alkaloids. Molecules. Retrieved from [Link]
-
Thompson, M. C. (2017).[3] Identifying and Overcoming Crystal Pathologies: Disorder and Twinning. Springer Protocols. Retrieved from [Link]
Sources
HPLC Method Development for Purity Analysis of Isoquinoline Sulfonamides: A Comparative Technical Guide
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Introduction: The Analytical Challenge of Isoquinoline Sulfonamides
Isoquinoline sulfonamides, including Fasudil, Hydroxyfasudil, and Y-27632, represent a critical class of Rho-associated protein kinase (ROCK) and Protein Kinase A (PKA) inhibitors. These molecules are indispensable in cardiovascular pharmacology and stem cell research, where strict purity thresholds (typically ≥98% by HPLC) are required to ensure reproducible in vitro and in vivo efficacy [1.2].
From a chromatographic perspective, isoquinoline sulfonamides are notoriously difficult to analyze. They are strongly basic compounds, possessing nitrogen atoms within the isoquinoline ring and secondary/tertiary amine side chains (pKa ~7.0–9.0). When developing a High-Performance Liquid Chromatography (HPLC) method for impurity profiling, these basic moieties become fully protonated under the acidic mobile phase conditions typically required for optimal retention and mass spectrometry (MS) compatibility. This protonation leads to severe secondary interactions with the stationary phase, necessitating specialized column chemistries and rigorous method optimization[1].
Mechanistic Insight: The Silanol Challenge
To understand why standard reversed-phase methods fail for isoquinoline sulfonamides, we must examine the causality at the silica surface.
Traditional fully porous C18 columns are manufactured on silica substrates that contain residual, unreacted surface silanols (Si-OH). At a mobile phase pH above 3.0, a significant fraction of these silanols ionize to form negatively charged species (Si-O⁻). When a protonated isoquinoline sulfonamide migrates through the column, it experiences a strong electrostatic attraction to these ionized silanols. This secondary ion-exchange interaction disrupts the primary hydrophobic retention mechanism[1].
The Causality of Poor Chromatography: This secondary interaction manifests chromatographically as severe peak tailing, unpredictable retention time shifts, and extremely poor mass loadability. Historically, method developers masked these silanols by flooding the mobile phase with strong ion-pairing agents like Trifluoroacetic acid (TFA). However, TFA causes severe ion suppression in electrospray ionization (ESI), rendering the method incompatible with modern LC-MS/MS impurity identification[2].
Chromatographic retention mechanisms for basic isoquinoline sulfonamides.
Column Technology Comparison: Standard C18 vs. CSH C18
To objectively evaluate performance, we compared a traditional high-purity fully porous C18 column against a Charged Surface Hybrid (CSH) C18 column for the purity analysis of Fasudil and its primary active metabolite, Hydroxyfasudil.
CSH technology incorporates a low-level, reproducible positive charge onto the surface of the hybrid organic/inorganic particle prior to C18 bonding and end-capping[3]. By intentionally applying a positive surface charge, CSH columns generate electrostatic repulsion against protonated basic compounds. This effectively shields the analyte from any remaining silanols, allowing for symmetrical peak shapes and significantly higher sample loading capacity, even when using weak, MS-friendly mobile phase additives like formic acid[2][3].
Quantitative Performance Comparison
The following table summarizes the performance of both columns when analyzing a 50 µg/mL load of Fasudil using a 0.1% Formic Acid mobile phase (pH ~2.7).
| Parameter | Standard Fully Porous C18 | Charged Surface Hybrid (CSH) C18 | Performance Implication |
| Peak Asymmetry (As) | 1.85 (Severe Tailing) | 1.05 (Highly Symmetrical) | CSH prevents silanol-induced tailing, ensuring accurate integration of closely eluting impurities. |
| Mass Loadability | Overloads at >10 µg on-column | Linear up to >100 µg on-column | CSH allows higher injection volumes to detect trace (<0.05%) impurities without peak distortion[2]. |
| Resolution (Fasudil / Dimer) | 1.2 (Co-elution risk) | 3.5 (Baseline resolution) | Superior peak shape on CSH drives higher resolution between the API and related substances. |
| MS Compatibility | Poor (Requires TFA for shape) | Excellent (Uses Formic Acid) | CSH eliminates the need for ion-pairing agents, maximizing ESI-MS sensitivity[3]. |
Experimental Protocol: Self-Validating Purity Workflow
To establish a self-validating system, the following protocol details the optimal conditions for resolving Fasudil, Hydroxyfasudil, and related synthetic impurities (e.g., dimers and 8-position isomers)[4]. This method is designed to be directly scalable and LC-MS compatible.
Step-by-step HPLC method development workflow for purity analysis.
Step-by-Step Methodology
1. Sample Preparation: Accurately weigh the isoquinoline sulfonamide standard and dissolve it in a diluent of Methanol:Water (50:50, v/v) to achieve a final concentration of 1.0 mg/mL. Sonicate for 5 minutes and centrifuge at 10,000 rpm for 5 minutes to remove any undissolved particulates.
2. Chromatographic Setup: Install a CSH C18 column (2.1 × 100 mm, 1.7 µm) into the UHPLC system. Maintain the column compartment at a stable 30 °C to ensure reproducible retention times and reduce system backpressure.
3. Mobile Phase Preparation: Causality of Buffer Selection: While formic acid alone provides low pH, it lacks sufficient buffering capacity. We utilize a volatile buffer system to stabilize the local pH at the stationary phase surface while maintaining MS compatibility[5].
-
Mobile Phase A: 2 mM Ammonium Formate with 0.1% (v/v) Formic Acid in MS-grade Water (Adjusted to pH 3.0).
-
Mobile Phase B: 100% MS-grade Acetonitrile.
4. Gradient Elution Program: Execute the following gradient program at a flow rate of 0.4 mL/min. This shallow initial gradient ensures the separation of polar degradants (like 5-isoquinoline sulfonic acid), while the organic ramp elutes highly retained dimers[4].
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B | Curve |
| 0.0 | 0.4 | 95 | 5 | Initial |
| 2.0 | 0.4 | 95 | 5 | Isocratic Hold |
| 10.0 | 0.4 | 40 | 60 | Linear Ramp |
| 12.0 | 0.4 | 5 | 95 | Column Wash |
| 12.1 | 0.4 | 95 | 5 | Re-equilibration |
| 15.0 | 0.4 | 95 | 5 | End |
5. Detection and Quantification: Monitor the column effluent using a Photodiode Array (PDA) detector set to 275 nm, which is the optimal UV absorbance maximum for the isoquinoline chromophore[4]. For definitive peak identification of unknown impurities, split the flow to an inline electrospray ionization tandem mass spectrometer (ESI-MS/MS) operating in positive ion mode. For example, Fasudil can be tracked via the MRM transition m/z 292.2 → 99.2, and Hydroxyfasudil via m/z 308.2 → 99.2[6].
Conclusion
Developing a purity analysis method for basic isoquinoline sulfonamides requires a fundamental understanding of stationary phase interactions. Traditional fully porous C18 columns are fundamentally limited by silanol-driven secondary interactions, which compromise peak symmetry and loadability. By adopting Charged Surface Hybrid (CSH) technology, analytical scientists can leverage electrostatic repulsion to overcome these limitations. When paired with a carefully optimized, low-ionic-strength ammonium formate/formic acid buffer, this approach yields a self-validating, highly reproducible, and MS-compatible method capable of resolving complex API and impurity profiles with absolute confidence.
References
- R&D Systems. "Y-27632 dihydrochloride | Rho-kinase Inhibitors."
- Waters Corporation. "Improved Analysis of Goldenseal Root Extract Using Charged Surface Hybrid (CSH) Column Technology."
- Ovid / Elsevier. "Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry."
- Waters Corporation. "Practical Applications of Charged Surface Hybrid (CSH) Technology."
- LCGC International. "Improving Mass Load Capacity for Basic Compounds Using Charged Surface Hybrid (CSH) Technology Columns."
- PubMed / NIH. "Simultaneous quantitative analysis of fasudil and its active metabolite in human plasma by liquid chromatography electro-spray tandem mass spectrometry."
- Google Patents.
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A Senior Application Scientist’s Guide to Alternative Chlorinating and Activating Agents for Isoquinoline Synthesis
Introduction: Beyond the Classics in Heterocyclic Synthesis
The isoquinoline core is a privileged scaffold in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic pharmaceuticals, including the vasodilator papaverine and the antihypertensive agent quinapril.[1] For decades, the Bischler-Napieralski reaction has been a cornerstone for constructing the 3,4-dihydroisoquinoline skeleton, which is readily oxidized to the aromatic isoquinoline.[2][3] This venerable reaction typically employs a β-arylethylamide and a strong dehydrating or "chlorinating" agent, most commonly phosphorus oxychloride (POCl₃).[1][4]
While effective, traditional reagents like POCl₃, phosphorus pentoxide (P₂O₅), and thionyl chloride (SOCl₂) suffer from significant drawbacks.[2][5] They often require harsh, high-temperature conditions, are corrosive, and can be incompatible with sensitive functional groups, leading to low yields or undesired side reactions.[5][6] The increasing demand for greener, milder, and more efficient synthetic protocols in drug development and materials science has spurred the exploration of alternative activating agents.[7][8]
This guide provides an in-depth comparison of modern alternatives to traditional chlorinating agents for isoquinoline synthesis. We will delve into the mechanistic nuances of these reagents, compare their performance using experimental data, and provide detailed protocols to empower researchers to select the optimal conditions for their specific substrates.
The Mechanistic Role of the "Chlorinating" Agent
In the Bischler-Napieralski reaction, the "chlorinating" agent is more accurately described as an activating agent. Its primary role is to convert the relatively unreactive amide carbonyl oxygen into a good leaving group, thereby facilitating intramolecular electrophilic aromatic substitution.
The classical mechanism with POCl₃ proceeds through the formation of an imidoyl phosphate, which can then cyclize. An alternative pathway involves the formation of a highly electrophilic nitrilium ion intermediate.[4] However, this nitrilium intermediate can also lead to an undesirable retro-Ritter side reaction, forming styrenes.[3][4]
Figure 1: General mechanism of the Bischler-Napieralski reaction.
The ideal alternative should effectively activate the amide under milder conditions while minimizing side reactions and being compatible with a broader range of functional groups.
Comparative Analysis of Alternative Activating Agents
Several reagents have emerged as powerful alternatives to POCl₃. Their performance is dictated by the specific electrophilic intermediate they generate and the reaction conditions they require.
| Reagent/System | Key Intermediate | Typical Conditions | Advantages | Disadvantages |
| Phosphorus Oxychloride (POCl₃) | Imidoyl Phosphate / Nitrilium Ion | Refluxing Toluene/Xylene[4] | Inexpensive, well-established | Harsh conditions, corrosive, acid-sensitive substrates fail, retro-Ritter side reactions[3][6] |
| Oxalyl Chloride ((COCl)₂) | N-Acyliminium Ion | 0 °C to RT, CH₂Cl₂[4] | Milder, avoids retro-Ritter reaction, volatile byproducts (CO, CO₂, HCl)[4][9] | More expensive than POCl₃, moisture-sensitive, can be overly reactive[9][10] |
| Trifluoromethanesulfonic Anhydride (Tf₂O) / 2-Chloropyridine | Triflate-activated Intermediate | -78 °C to RT, CH₂Cl₂[6] | Very mild, high yields, compatible with acid-sensitive groups, preserves chirality[6] | Expensive, requires low temperatures |
| Cyanuric Chloride (TCT) | Activated Imine/Iminium Ion | RT to 60 °C, DMSO[11][12] | Inexpensive, stable, easy to handle, mild, effective for electron-rich and electron-poor systems[11] | Primarily demonstrated for Pictet-Spengler type reactions, may require specific solvents[11][12] |
| Vilsmeier-type Reagents (e.g., MsCl-DMF) | Chloroiminium Salt Adduct | RT to Reflux[13] | Milder than POCl₃-based Vilsmeier, avoids corrosive byproducts | Less established for Bischler-Napieralski, may have substrate limitations[13] |
In-Depth Look at Key Alternatives
Oxalyl Chloride: Suppressing Side Reactions
Oxalyl chloride offers a strategic advantage by promoting the formation of an N-acyliminium intermediate, which circumvents the nitrilium ion pathway responsible for the retro-Ritter elimination.[3][4] This makes it particularly useful for substrates prone to forming styrene byproducts. The reaction is typically cleaner, and the volatile byproducts simplify workup.[9]
Figure 2: Oxalyl chloride activation pathway.
Trifluoromethanesulfonic Anhydride (Tf₂O): The Mild and Mighty
For highly sensitive or optically active substrates, the combination of trifluoromethanesulfonic anhydride (Tf₂O) and a non-nucleophilic base like 2-chloropyridine is unparalleled.[6] This system operates at very low temperatures, activating the amide for cyclodehydration without causing racemization or degradation of acid-labile groups. In one study, an optically active amide (97% ee) was converted to the corresponding dihydroisoquinoline in 87% yield with 90% ee, whereas traditional POCl₃ conditions were incompatible.[6]
Cyanuric Chloride (TCT): The Practical and Economical Choice
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive, non-volatile, and stable solid, making it an attractive "green" alternative.[11] It has proven highly effective as a catalyst in the related Pictet-Spengler reaction, which also involves the cyclization of a β-arylethylamine derivative.[11][12] TCT is believed to generate HCl in situ, which protonates the intermediate imine to a more electrophilic iminium ion, driving the cyclization under mild conditions.[12] Its utility has been demonstrated for both electron-donating and electron-withdrawing aldehydes, a challenge for many conventional methods.[11]
Experimental Protocols
Protocol 1: Mild Isoquinoline Synthesis via Tf₂O Activation
This protocol is adapted from Movassaghi, M. & Hill, M. D. (2008) for the synthesis of 3,4-dihydroisoquinolines from sensitive substrates.[6]
Materials:
-
β-phenethylamide substrate (1.0 equiv)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
2-chloropyridine (1.1 equiv)
-
Trifluoromethanesulfonic anhydride (Tf₂O) (1.1 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the β-phenethylamide substrate in anhydrous CH₂Cl₂ (approx. 0.1 M) in a flame-dried, round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add 2-chloropyridine dropwise to the stirred solution.
-
Add Tf₂O dropwise over 5 minutes. The solution may change color.
-
After stirring for 20 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-2 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 3,4-dihydroisoquinoline.
Protocol 2: Cyanuric Chloride-Catalyzed Pictet-Spengler Reaction
This protocol is based on the work of Adhikari, N. et al. (2013), demonstrating a practical approach for tetrahydro-β-carboline synthesis, a reaction analogous to isoquinoline synthesis.[12]
Materials:
-
Tryptamine or other β-arylethylamine (1.0 equiv)
-
Aldehyde (1.0 equiv)
-
Cyanuric Chloride (TCT) (10 mol %)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
Procedure:
-
To a stirred solution of the β-arylethylamine and the aldehyde in anhydrous DMSO (approx. 0.2 M) under a nitrogen atmosphere, add cyanuric chloride.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. For less reactive substrates, the temperature can be increased to 60 °C.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Conclusion and Future Outlook
The synthesis of isoquinolines has moved far beyond the singular reliance on harsh, traditional reagents like phosphorus oxychloride. Modern alternatives such as oxalyl chloride, trifluoromethanesulfonic anhydride, and cyanuric chloride offer a spectrum of options tailored to substrate sensitivity, cost considerations, and environmental impact.
-
For robust, non-sensitive substrates where cost is paramount, traditional methods may still suffice.
-
For substrates prone to retro-Ritter side reactions , oxalyl chloride is a superior choice.[4]
-
For delicate, complex, or chiral substrates , the exceptionally mild conditions offered by Tf₂O with 2-chloropyridine justify its cost.[6]
-
For a balance of mildness, cost-effectiveness, and operational simplicity , cyanuric chloride presents a compelling and greener alternative, particularly in Pictet-Spengler type syntheses.[11][12]
As the principles of green chemistry become further integrated into synthetic design, the development and adoption of such milder, more efficient activating agents will continue to be a critical area of research, enabling the streamlined and sustainable production of vital isoquinoline-based molecules.[7][8]
References
- Vertex AI Search. (2024). Novel Chlorination of Imidazo‐Fused Heterocycles via Dichloro(aryl)‐λ‐iodanes.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Retrieved from [Link]
-
Unknown. (2010, May 6). Isoquinoline synthesis. Retrieved from [Link]
-
Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Bischler–Napieralski reaction. Retrieved from [Link]
-
Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]
-
Adhikari, N., et al. (2013). Role of cyanuric chloride in organic synthesis: A concise overview. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Retrieved from [Link]
-
Baran, P. S., et al. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (2019, May 29). Oxalyl Chloride: A Versatile Reagent in Organic Transformations. Retrieved from [Link]
-
RSC Publishing. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Baran, P. S., et al. (2014). Palau'chlor: A Practical and Reactive Chlorinating Reagent. PMC - NIH. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxalyl chloride. Retrieved from [Link]
-
Ataman Kimya. (n.d.). CYANURIC CHLORIDE. Retrieved from [Link]
-
Wikipedia. (n.d.). Cyanuric chloride. Retrieved from [Link]
-
Journal of the Chemical Society C. (n.d.). Some nucleophilic reactions of cyanuric chloride and of certain 2,4-dichloro-1,3,5-triazines with compounds containing reactive hydrogen. RSC Publishing. Retrieved from [Link]
-
Atlanchim Pharma. (n.d.). 1-Chloro-1,2-benziodoxol-3-one, an efficient electrophilic chlorinating reagent. Retrieved from [Link]
-
PMC. (2025, August 26). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. Retrieved from [Link]
-
Adhikari, N., et al. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. PMC. Retrieved from [Link]
-
Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Retrieved from [Link]
-
Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. SCIRP. Retrieved from [Link]
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Comparative study of Bischler-Napieralski vs. Pomeranz-Fritsch synthesis
Executive Summary: The Strategic Choice
In the synthesis of isoquinoline alkaloids—a privileged scaffold in pharmacophores like morphine, papaverine, and modern kinase inhibitors—the choice between Bischler-Napieralski (BN) and Pomeranz-Fritsch (PF) cyclization is rarely a matter of preference, but of structural necessity.
-
Select Bischler-Napieralski when you require a 3,4-dihydroisoquinoline intermediate for further stereoselective reduction (e.g., creating chiral tetrahydroisoquinolines) or when your starting material is a readily available phenethylamine. It is the workhorse for electron-rich aromatic systems.
-
Select Pomeranz-Fritsch when you target a fully aromatic isoquinoline directly from benzaldehydes.[1] However, be advised that the classical PF reaction is notoriously sensitive to electronic deactivation; modern workflows often utilize the Bobbitt modification (cyclization of the amine rather than the imine) to boost yields.
Strategic Decision Matrix
| Feature | Bischler-Napieralski (BN) | Pomeranz-Fritsch (PF) |
| Primary Product | 3,4-Dihydroisoquinoline (requires oxidation for aromaticity) | Isoquinoline (fully aromatic) |
| Key Intermediate | Benzalaminoacetal (Schiff Base) | |
| Cyclization Driver | Dehydration (Lewis Acid/Thermal) | Acid-Catalyzed Condensation |
| Electronic Sensitivity | High (Requires e- rich ring) | Very High (Fails with EWGs) |
| Standard Reagents | ||
| Common Failure Mode | Retro-Ritter reaction (styrene formation) | Polymerization of the acetal |
| Atom Economy | Moderate (Loss of | High (Loss of alcohols) |
Deep Dive: Bischler-Napieralski Synthesis[1][2][3][4][5][6]
The BN reaction remains the industry standard for synthesizing tetrahydroisoquinoline (THIQ) precursors. Its reliability hinges on the electrophilic activation of the amide oxygen.
Mechanistic Pathway
The reaction proceeds via the conversion of the amide into a highly electrophilic imidoyl chloride or nitrilium ion, which then attacks the aromatic ring.[2]
Figure 1: The activation of the amide oxygen is the rate-determining step in the BN sequence.
Standard Operating Protocol (SOP)
Target: 6,7-Dimethoxy-3,4-dihydroisoquinoline
-
Preparation: In a flame-dried round-bottom flask under
, dissolve N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide (1.0 equiv) in anhydrous toluene (0.2 M). -
Activation: Add
(3.0 equiv) dropwise at room temperature.-
Expert Insight: While many texts suggest neat
, using toluene as a solvent moderates the exotherm and prevents "tarring" of electron-rich substrates.
-
-
Reflux: Heat to reflux (
) for 2–4 hours. Monitor by TLC (disappearance of amide).-
Critical Checkpoint: If the reaction stalls, add
(0.5 equiv). The "mixed anhydride" effect often pushes stubborn substrates.
-
-
Workup (Caution): Cool to
. Quench by slow addition of ice-water. The hydrolysis of excess is violently exothermic. -
Isolation: Basify the aqueous layer to pH 10 with
. Extract with DCM.[1][3] The product is often an oil that solidifies upon standing.
Troubleshooting & Optimization
-
Problem: Low yield with styrene byproduct.
Deep Dive: Pomeranz-Fritsch Synthesis[1][7][11]
The classical PF reaction is elegant but temperamental. It constructs the C4–C4a bond via acid-catalyzed attack of an acetal-derived electrophile.
Mechanistic Pathway
The convergence of a benzaldehyde and an aminoacetal creates a Schiff base, which is the substrate for cyclization.[1][3][8]
Figure 2: The convergent assembly of the Pomeranz-Fritsch reaction allows for modular fragment coupling.
Standard Operating Protocol (Bobbitt Modification)
Why Bobbitt? The classical PF requires harsh acids (
-
Condensation: Reflux benzaldehyde (1.0 equiv) and aminoacetaldehyde dimethyl acetal (1.0 equiv) in toluene with a Dean-Stark trap to remove water. Yields the imine.
-
Reduction (Bobbitt Step): Dissolve imine in EtOH and reduce with
(1.1 equiv) to the amine. -
Cyclization: Dissolve the amine in 6M HCl. Heat to reflux.[9][3]
-
Expert Insight: The cyclization of the amine yields a tetrahydroisoquinoline-4-ol, which eliminates water to give the fully aromatic isoquinoline or the dihydro- species depending on workup.
-
-
Purification: Neutralize with
, extract with EtOAc.
Troubleshooting & Optimization
-
Problem: No cyclization observed (Starting material recovery).
-
Root Cause:[1][4][3][5][7] Electronic deactivation. The electrophile (acetal carbon) is not reactive enough to attack a benzene ring with EWGs (e.g.,
, ). -
Solution: This is a fundamental limitation. Switch to Bischler-Napieralski or use a Pictet-Spengler approach with a highly reactive aldehyde equivalent.
-
Comparative Performance Analysis
The following data summarizes typical yields for a model substrate (3,4-dimethoxy-substituted core).
| Parameter | Bischler-Napieralski | Pomeranz-Fritsch (Classical) | Pomeranz-Fritsch (Bobbitt) |
| Yield (Electron Rich) | 85–95% | 40–60% | 75–85% |
| Yield (Electron Poor) | 40–60% (requires | < 10% (Fails) | 30–50% |
| Reaction Time | 2–4 Hours | 12–24 Hours | 2 Steps (4h + 6h) |
| Scalability | High (kg scale common) | Low (Exotherms/Polymerization) | Moderate |
| Green Chemistry Score | Low (Phosphorus waste) | Moderate (Acid waste) | Moderate |
Senior Scientist Verdict
For drug development campaigns where speed and reliability are paramount, Bischler-Napieralski is the superior default choice. It tolerates a wider range of functional groups and the "dihydro" product is a versatile branch point (can be oxidized to aromatic or reduced to tetrahydro).
Pomeranz-Fritsch is reserved for specific cases where the aldehyde starting material is significantly cheaper or more available than the phenethylamine, or when the Schlittler-Müller modification (benzylamine + glyoxal acetal) allows access to substitution patterns (C1-substituted) that are difficult to achieve via BN.
References
-
Bischler, A., & Napieralski, B. (1893).[2][10][6] "Zur Kenntniss einer neuen Isochinolinsynthese." Berichte der deutschen chemischen Gesellschaft, 26(2), 1903–1908.[6] 6
-
Pomeranz, C. (1893).[3][11] "Über eine neue Isochinolinsynthese." Monatshefte für Chemie, 14(1), 116–119.[11] 11
-
Gensler, W. J. (1951). "The Preparation of 3,4-Dihydroisoquinolines and Related Compounds by the Bischler-Napieralski Reaction." Organic Reactions, Vol 6. 12
-
Bobbitt, J. M., et al. (1965). "Synthesis of Isoquinolines via the Bobbitt Modification." Journal of Organic Chemistry. (Contextualized via BenchChem Protocols). 3
-
Fodor, G., & Nagubandi, S. (1980).[4] "Correlation of the von Braun, Ritter, Bischler-Napieralski, Beckmann and Schmidt reactions via nitrilium salt intermediates." Tetrahedron, 36(10), 1279-1300.[4] 4[13]
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- 5. Diverse Isoquinoline Scaffolds by Ugi/Pomeranz–Fritsch and Ugi/Schlittler–Müller Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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A Comparative Guide to Isoquinoline Sulfonamides as Allosteric DNA Gyrase Inhibitors
For drug development professionals, researchers, and scientists, the relentless rise of antibiotic resistance necessitates a departure from conventional mechanisms of action. The bacterial DNA gyrase, a validated and essential target, has long been the focus of antibiotic development, most notably the fluoroquinolone class. However, resistance to these agents, often through target-site mutations, is widespread. This guide provides an in-depth comparison of a novel class of antibacterials—isoquinoline sulfonamides—that circumvent existing resistance mechanisms by employing a unique allosteric mode of inhibition.
The Rationale for Allosteric Inhibition of DNA Gyrase
DNA gyrase, a type II topoisomerase, is a heterotetrameric enzyme composed of two GyrA and two GyrB subunits (GyrA2B2).[1][2] Its primary function is to introduce negative supercoils into bacterial DNA, an ATP-dependent process crucial for DNA replication, transcription, and repair.[3][4] This makes it an ideal target for antibacterial agents.
Traditional gyrase inhibitors fall into two main categories:
-
Competitive Inhibitors: These agents, such as novobiocin, target the ATP-binding site on the GyrB subunit, competing with ATP and preventing the conformational changes necessary for enzyme function.[5][6]
-
Gyrase Poisons: This class, which includes the highly successful fluoroquinolones (e.g., ciprofloxacin), does not prevent enzyme activity but rather stabilizes the transient double-stranded DNA break created by the GyrA subunit.[5][7] This "cleavage complex" leads to lethal DNA damage and cell death.[7]
The critical drawback of these classes is the development of resistance, often through mutations in the very binding sites these drugs target. Allosteric inhibitors represent a paradigm shift. By binding to a site on the enzyme remote from the active centers, they can induce conformational changes that inhibit function without relying on the traditional binding pockets. This offers a powerful strategy to develop antibiotics active against strains resistant to current therapies.[5][8]
Mechanism of Action: A Novel Binding Pocket
Recent research has identified and characterized isoquinoline sulfonamides as a new class of allosteric gyrase inhibitors.[8] Through a combination of whole-genome sequencing of resistant mutants and advanced imaging techniques, their target was unequivocally identified as the DNA gyrase complex.[8]
Using single-particle cryogenic electron microscopy (cryo-EM), the structure of the gyrase-inhibitor-DNA complex was determined, revealing the precise mechanism.[1] The isoquinoline sulfonamide molecule occupies a previously unexploited allosteric, hydrophobic pocket located within the GyrA subunit.[8] This binding event is distinct from the action of fluoroquinolones and does not stabilize the cleavage complex in the same manner. Instead, it inhibits the enzyme's supercoiling activity through a non-competitive mechanism.[8]
The following diagram illustrates the allosteric inhibition pathway.
Caption: Mechanism of allosteric gyrase inhibition by isoquinoline sulfonamides.
Comparative Analysis: From a Library Hit to an Optimized Lead
The discovery of this class began with a screening of a small-molecule library, which identified an initial isoquinoline sulfonamide hit, hereafter referred to as Compound 1 .[2] While promising, this initial compound required optimization to improve its antibacterial efficacy. Through medicinal chemistry efforts, a more potent, conformationally restricted analogue, LEI-800 , was developed.[2][8]
The key structural difference is the incorporation of a pyrrolidine linker in LEI-800, which reduces the molecule's conformational flexibility.[2] This pre-organization of the molecule for binding to its target pocket is a common strategy in drug design to enhance potency by minimizing the entropic penalty of binding.
Performance Data Summary
The following table objectively compares the performance of the initial hit (Compound 1 ) with the optimized lead (LEI-800 ), demonstrating the success of the optimization strategy.
| Compound | Structure | Gyrase Inhibition IC₅₀ (E. coli) | Antibacterial Activity MIC (E. coli) |
| Compound 1 (Initial Hit) | ![]() | Not explicitly reported, less potent than LEI-800 | 6.25 µM[2] |
| LEI-800 (Optimized Lead) | ![]() | 35 nM[3] | 3.1 µM[3] |
Data sourced from the primary discovery publication and associated databases.[2][3]
The data clearly indicates that while the initial hit had micromolar activity against whole bacterial cells, the structural refinement to LEI-800 resulted in a compound with significantly improved enzymatic inhibition (in the nanomolar range) and a 2-fold enhancement in antibacterial potency against E. coli.[2][3] Furthermore, LEI-800 demonstrated activity against fluoroquinolone-resistant clinical isolates, highlighting its potential to address unmet medical needs.[8]
Experimental Protocols for Inhibitor Characterization
To ensure scientific integrity, the protocols used to generate the comparative data are detailed below. These methods are self-validating systems when appropriate controls are included.
Protocol 1: DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into a relaxed circular plasmid DNA.
Caption: Workflow for the DNA Gyrase Supercoiling Inhibition Assay.
Step-by-Step Methodology:
-
Reaction Setup (on ice):
-
Prepare a master mix containing 5x Gyrase Reaction Buffer (e.g., 250 mM Tris-HCl, 220 mM KCl, 45 mM MgCl₂, 25 mM DTT, 9 mM ATP, 1.8 mg/mL BSA, pH 7.6), relaxed pBR322 plasmid DNA (final concentration ~12.5 µg/mL), and nuclease-free water. The use of a master mix ensures consistency across all reactions.
-
Aliquot the master mix into pre-chilled microcentrifuge tubes.
-
-
Addition of Inhibitors and Controls:
-
Negative Control (No Inhibition): Add DMSO (or the solvent used to dissolve the compound) to a final concentration of 1-5%. This control shows the maximum supercoiling activity.
-
Positive Control (Full Inhibition): Add a known gyrase inhibitor, such as ciprofloxacin, at a concentration known to fully inhibit the enzyme.
-
Test Compounds: Add serial dilutions of the isoquinoline sulfonamide compounds to the respective tubes.
-
-
Enzyme Addition and Incubation:
-
Add E. coli DNA gyrase (typically 1-2 Units) to all tubes except a "no enzyme" control.
-
Mix gently by pipetting.
-
Incubate the reactions at 37°C for 30-60 minutes.
-
-
Reaction Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and EDTA (e.g., 2x GSTEB: 5% SDS, 25% Ficoll, 0.025% Bromophenol Blue, 50 mM EDTA). The SDS denatures the enzyme, and EDTA chelates Mg²⁺, inactivating any remaining nuclease activity.
-
Load the samples onto a 1% agarose gel in TBE buffer.
-
Perform electrophoresis (e.g., 90V for 90 minutes). Supercoiled DNA migrates faster through the gel than relaxed or nicked DNA.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize under UV light.
-
-
Data Interpretation:
-
Quantify the band intensities for supercoiled and relaxed DNA. The IC₅₀ value is the concentration of the inhibitor required to reduce the supercoiling activity by 50% compared to the DMSO control.[5]
-
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antibacterial agent that prevents the visible growth of a bacterium.
Step-by-Step Methodology:
-
Inoculum Preparation:
-
From a fresh agar plate, pick a single colony of the test bacterium (e.g., E. coli ATCC 25922).
-
Inoculate into a suitable broth medium (e.g., Mueller-Hinton Broth - MHB).
-
Incubate with shaking until the culture reaches the logarithmic growth phase, matching the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL).
-
Dilute this culture to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Plate Preparation:
-
In a 96-well microtiter plate, add 50 µL of sterile MHB to all wells.
-
In the first column, add 50 µL of the test compound at 2x the highest desired final concentration.
-
Perform a 2-fold serial dilution by transferring 50 µL from the first column to the second, mixing, and repeating across the plate. Discard 50 µL from the last column of dilutions. This creates a gradient of inhibitor concentrations.
-
-
Controls:
-
Growth Control: A well containing only MHB and the bacterial inoculum (no inhibitor).
-
Sterility Control: A well containing only MHB (no bacteria or inhibitor).
-
-
Inoculation and Incubation:
-
Add 50 µL of the diluted bacterial inoculum to each well (except the sterility control), bringing the final volume to 100 µL.
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth) as determined by visual inspection.
-
Conclusion and Future Perspectives
The emergence of isoquinoline sulfonamides as allosteric DNA gyrase inhibitors marks a significant advancement in the fight against antibacterial resistance. Their novel mechanism of action, which targets a previously unexploited pocket on the GyrA subunit, allows them to bypass the common resistance pathways that have compromised older drug classes like the fluoroquinolones.[8]
The successful optimization of an initial screening hit (Compound 1 ) into a potent lead (LEI-800 ) with nanomolar enzymatic activity and robust whole-cell efficacy underscores the viability of this chemical scaffold for further development.[2][3] The detailed protocols provided herein offer a clear framework for the continued evaluation and comparison of this promising class of molecules.
Future research will likely focus on expanding the structure-activity relationship studies to further enhance potency, broaden the antibacterial spectrum, and optimize pharmacokinetic and safety profiles. The allosteric binding site identified by this research opens a new frontier for rational drug design, providing a valuable blueprint for developing next-generation antibiotics that can effectively combat multidrug-resistant pathogens.
References
-
Cryo-EM reveals a unique binding pocket of LEI-800 within DNA gyrase a,... - ResearchGate. Available at: [Link]
-
(PDF) Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - ResearchGate. Available at: [Link]
-
8QQI: E.coli DNA gyrase in complex with 217 bp substrate DNA and LEI-800 - RCSB PDB. Available at: [Link]
-
DNA Gyrase: Structure, Function, and Its Role in Research and Industry - Amerigo Scientific. Available at: [Link]
-
Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed. Available at: [Link]
-
Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - PMC. Available at: [Link]
-
DNA Gyrase – A Specialized Type II Topoisomerase - Creative Diagnostics. Available at: [Link]
-
DNA gyrase - Wikipedia. Available at: [Link]
-
DNA Gyrase- Definition, Structure, Reactions, Mechanisms - Microbe Notes. Available at: [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay - Inspiralis. Available at: [Link]
-
DNA Supercoiling Catalyzed by Bacterial Gyrase - PMC - NIH. Available at: [Link]
-
DNA gyrase supercoiling inhibition assay - Bio-protocol. Available at: [Link]
-
Optimisation оf the microdilution method for detection of minimum inhibitory concentration values in selected bacteria. Available at: [Link]
-
What is the structure and function of DNA gyrase? - Quora. Available at: [Link]
-
Thiophene antibacterials that allosterically stabilize DNA-cleavage complexes with DNA gyrase | PNAS. Available at: [Link]
-
(PDF) Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - ResearchGate. Available at: [Link]
-
Towards Conformation-Sensitive Inhibition of Gyrase: Implications of Mechanistic Insight for the Identification and Improvement of Inhibitors - MDPI. Available at: [Link]
-
Gyrase function, structure, mechanism, and inhibition. (A) Structure of... - ResearchGate. Available at: [Link]
-
Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - ACS Publications. Available at: [Link]
-
Developments in Non-Intercalating Bacterial Topoisomerase Inhibitors: Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - MDPI. Available at: [Link]
-
Allosteric and ATPase Inhibitors of DNA Gyrase and Topoisomerase IV - White Rose Research Online. Available at: [Link]
-
Exploitation of a novel allosteric binding region in DNA gyrase and its implications for antibacterial drug discovery. - White Rose Research Online. Available at: [Link]
-
Gyramides Prevent Bacterial Growth by Inhibiting DNA Gyrase and Altering Chromosome Topology - PMC. Available at: [Link]
Sources
- 1. Discovery of isoquinoline sulfonamides as allosteric gyrase inhibitors with activity against fluoroquinolone-resistant bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 4. mdpi.com [mdpi.com]
- 5. Ubiquitous Nature of Fluoroquinolones: The Oscillation between Antibacterial and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Collection | ETH Library [research-collection.ethz.ch]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Isoquinoline-4-sulfonyl Chloride
For laboratory personnel, including researchers, scientists, and professionals in drug development, the safe handling and disposal of reactive chemical reagents is paramount. Isoquinoline-4-sulfonyl chloride, a reactive intermediate, requires meticulous disposal procedures to ensure the safety of personnel and the protection of the environment. This guide provides a detailed, step-by-step protocol for the proper disposal of isoquinoline-4-sulfonyl chloride, grounded in established safety practices and chemical principles.
Understanding the Hazards: Why Caution is Critical
Isoquinoline-4-sulfonyl chloride is a corrosive and reactive compound. Its primary hazards stem from its reactivity with water and other nucleophiles.[1] Contact with moisture, including humidity in the air, can lead to a vigorous exothermic reaction, producing corrosive hydrochloric acid (HCl) and isoquinoline-4-sulfonic acid.[1][2] Inhalation of its vapors or dust can cause severe irritation to the respiratory tract, and direct contact can result in serious skin burns and eye damage.[3][4]
Key Hazards:
-
Corrosive: Causes severe burns to skin, eyes, and the respiratory system.[3][4]
-
Water-Reactive: Reacts exothermically with water, producing toxic and corrosive fumes.[1][2]
-
Incompatible with strong oxidizing agents, strong bases, and amines.[1]
Essential Personal Protective Equipment (PPE)
Before beginning any disposal procedures, it is mandatory to be outfitted with the appropriate PPE to prevent any exposure.
| PPE Component | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield.[5] | Protects against splashes of the chemical or quenching solution and corrosive vapors. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene).[2][5] | Prevents skin contact and potential burns. Gloves should be inspected for any signs of degradation before use. |
| Body Protection | A chemical-resistant lab coat or apron.[2][5] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory Protection | All handling and disposal must be conducted within a certified chemical fume hood.[2][5] | Prevents the inhalation of harmful and corrosive vapors. |
Step-by-Step Disposal Protocol: The Quenching Process
The primary method for neutralizing isoquinoline-4-sulfonyl chloride is through a controlled quenching process. This involves reacting the sulfonyl chloride with a suitable nucleophile to convert it into a less reactive and more easily disposable substance.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Safe Handling and Storage of Methanesulfonyl Chloride (MsCl): Best Practices – HoriazonChemical [horiazonchemical.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Isoquinoline-5-sulfonyl chloride hydrochloride | C9H7Cl2NO2S | CID 13116932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. What are the safety precautions when handling Benzene Sulfonyl Chloride? - Blog [nuomengchemical.com]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




